2-Amino-2-(4-isopropylphenyl)acetic acid
Description
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Properties
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDNBNSZXJSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396145 | |
| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126746-20-1 | |
| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid properties
An In-Depth Technical Guide to (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these tailor-made amino acids serve as specialized chiral building blocks, enabling the synthesis of novel peptides, peptidomimetics, and small-molecule drugs with finely tuned pharmacological profiles.[1][2] The incorporation of the 4-isopropylphenyl moiety introduces specific steric and lipophilic characteristics, which can critically influence molecular recognition at biological targets, enhance metabolic stability, or improve pharmacokinetic properties.
This guide provides a comprehensive technical overview of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid, designed for researchers and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a robust synthetic pathway and methods for ensuring enantiomeric purity, its potential applications, and essential safety protocols. The methodologies described are grounded in established chemical principles to provide a self-validating framework for its synthesis and characterization.
Physicochemical and Stereochemical Properties
The fundamental properties of a compound are critical for its application in synthesis and formulation. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a chiral molecule, with the (S)-enantiomer being of primary interest for stereospecific interactions in biological systems. Its physical and chemical data, compiled from various chemical data repositories, are summarized below.
Table 1: Physicochemical Properties of (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid
| Property | Value | Source(s) |
| CAS Number | 168393-61-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-2-(4-isopropylphenyl)acetic acid | [4] |
| Appearance | White to off-white solid (typical for amino acids) | N/A |
| Purity | ≥95% - ≥98% (as commercially available) | [1][4] |
| Boiling Point | 320.2 ± 30.0 °C (Predicted) | [3] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.02 ± 0.10 (Predicted, acidic) | [3] |
| LogP | 1.89 (Predicted) | [1] |
| SMILES | CC(C)c1ccc(C(=O)O)cc1 | [1] |
The stereochemical integrity of this molecule is paramount for its function. The therapeutic effect of many chiral drugs is dependent on their specific enantiomeric form, as different enantiomers can have vastly different pharmacological activities or toxicities.[5] Therefore, rigorous control and analysis of enantiomeric purity are essential throughout its synthesis and application.
Figure 1. Molecular Structure of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.Spectroscopic Characterization
Accurate structural elucidation and purity assessment are non-negotiable in chemical research and development. The following sections detail the expected spectroscopic data for (S)-2-Amino-2-(4-isopropylphenyl)acetic acid and provide standardized protocols for data acquisition. The predicted data are based on the analysis of structurally similar compounds.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |
| ~3.00 | Septet (sept) | 1H | Isopropyl methine proton (-CH (CH₃)₂) |
| ~5.10 | Singlet (s) | 1H | α-CH proton |
| ~7.40 | Doublet (d) | 2H | Aromatic protons (ortho to isopropyl) |
| ~7.50 | Doublet (d) | 2H | Aromatic protons (ortho to amino acid) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~23.5 | Isopropyl methyl carbons |
| ~34.0 | Isopropyl methine carbon |
| ~58.0 | α-Carbon |
| ~127.0 | Aromatic CH (ortho to amino acid) |
| ~128.0 | Aromatic CH (ortho to isopropyl) |
| ~134.0 | Aromatic quaternary C (ipso to amino acid) |
| ~151.0 | Aromatic quaternary C (ipso to isopropyl) |
| ~175.0 | Carboxylic acid carbon |
Protocol: NMR Spectral Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆). The choice of solvent is critical; D₂O is often used for amino acids to exchange the labile N-H and O-H protons, simplifying the spectrum.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the distinct aromatic protons.
-
Use a standard 45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: Proton decoupling collapses the carbon signals into sharp singlets, simplifying the spectrum and improving the signal-to-noise ratio. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Amine |
| 2960-2870 | C-H stretch (sp³) | Isopropyl group |
| ~1620-1580 | N-H bend | Primary amine |
| ~1725-1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
Protocol: IR Spectrum Acquisition (ATR)
-
Objective: To identify the principal functional groups.
-
Methodology:
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify and label the wavenumbers of the major absorption bands.
-
Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.
-
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the molecular formula and structure.
-
Expected Data (Electrospray Ionization, ESI+):
-
Molecular Ion Peak [M+H]⁺: m/z ≈ 194.11
-
Key Fragment: A prominent fragment at m/z ≈ 148, corresponding to the loss of formic acid (HCOOH, 46 Da) from the protonated parent molecule, is characteristic of α-amino acids.
-
Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture, often with 0.1% formic acid to promote ionization.
-
Acquisition: Infuse the sample solution into an ESI-equipped mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the tandem MS (MS/MS) spectrum of the parent ion to identify characteristic fragmentation patterns.
-
Rationale: ESI is a soft ionization technique that is ideal for polar molecules like amino acids, typically keeping the parent molecule intact.
-
-
Synthesis and Chiral Resolution
The production of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern pharmaceutical synthesis.[10] A robust and scalable synthesis involves two key stages: the formation of the racemic amino acid backbone and the subsequent resolution of the enantiomers or an asymmetric synthesis approach from the outset.
Proposed Synthesis: Modified Strecker Synthesis
The Strecker synthesis is a classic, reliable method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[5][11][12]
Figure 2. Proposed Strecker Synthesis and Resolution Workflow.Protocol: Synthesis of Racemic 2-Amino-2-(4-isopropylphenyl)acetic acid
-
Objective: To synthesize the racemic α-amino acid from commercially available starting materials.
-
Methodology:
-
Step 1: α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve 4-isopropylbenzaldehyde and ammonium chloride (NH₄Cl) in an aqueous methanol solution at 0°C.
-
Slowly add a solution of sodium cyanide (NaCN) dropwise while maintaining the low temperature.
-
Causality: The reaction begins with the formation of an imine from the aldehyde and ammonia (from NH₄Cl). The cyanide ion then acts as a nucleophile, attacking the imine to form the stable α-aminonitrile intermediate.[13] This is a one-pot, three-component reaction.[12]
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Nitrile Hydrolysis:
-
Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Causality: The strong acidic conditions and heat hydrolyze the nitrile functional group to a carboxylic acid, yielding the final racemic amino acid hydrochloride salt.[5]
-
-
Workup and Isolation:
-
Cool the reaction mixture. The product may precipitate.
-
Neutralize the solution to the isoelectric point of the amino acid (typically pH ~6) using a base like ammonium hydroxide.
-
Collect the precipitated solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.
-
-
Chiral Resolution
Obtaining the pure (S)-enantiomer is the most critical step for pharmaceutical applications. Several methods can be employed.
-
1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., L-tartaric acid, (1R)-(-)-10-camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
2. Enzymatic Resolution: This highly selective method uses an enzyme, such as an acylase, that stereoselectively hydrolyzes an N-acyl derivative of one enantiomer, leaving the other N-acylated enantiomer untouched.[14] The resulting free amino acid and the acylated amino acid can then be easily separated.
-
3. Chiral Chromatography: For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is highly effective.[3] Columns based on chiral crown ethers or macrocyclic glycopeptides like vancomycin have shown success in resolving phenylglycine derivatives.[3][15][16]
Protocol: Analytical Chiral HPLC
-
Objective: To determine the enantiomeric purity (enantiomeric excess, e.e.) of the final product.
-
Methodology:
-
Column: Chiral stationary phase column (e.g., Crownpak CR(+), Chirobiotic V).
-
Mobile Phase: A typical mobile phase would be an acidic aqueous solution (e.g., perchloric acid solution, pH 1.0-2.0) with an organic modifier like methanol. The exact conditions must be optimized for the specific column and compound.
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm).
-
Analysis: Inject a solution of the final product. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess by integrating the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.
-
System Validation: The protocol is validated by first injecting the racemic mixture to confirm baseline separation of the two enantiomer peaks.
-
-
Key Applications and Research Interest
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a valuable building block for creating complex molecular architectures. Phenylglycine and its derivatives are found in a variety of natural products and are crucial side-chain components in several semi-synthetic antibiotics.[2]
The primary applications for this compound are in:
-
Peptidomimetic and Peptide Drug Synthesis: Incorporation of this unnatural amino acid into a peptide sequence can induce specific secondary structures (e.g., β-turns), increase resistance to enzymatic degradation by proteases, and enhance binding affinity to target receptors.[1]
-
Chiral Ligands: The amino acid can be used in the synthesis of chiral ligands for asymmetric catalysis, a field dedicated to creating enantiomerically pure compounds.[10]
-
Small-Molecule Drug Discovery: The 4-isopropylphenylglycine scaffold can be found in molecules designed as potential anti-inflammatory, anticonvulsant, or enzyme-inhibiting agents.[17][18][19] The isopropyl group provides a defined lipophilic and steric profile that can be optimized for binding within hydrophobic pockets of target proteins.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).
-
Hazard Identification: May cause skin irritation and serious eye damage. May be harmful if swallowed or inhaled.[14][20]
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[20]
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[14]
-
Keep the container tightly sealed.
-
Store away from strong oxidizing agents, acids, and bases.
-
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[20]
-
Inhalation: Move the person to fresh air. Seek medical advice if discomfort persists.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[20]
-
Conclusion
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid represents a specialized yet highly valuable chiral building block for modern chemical and pharmaceutical research. Its unique structure offers a tool for modulating the properties of bioactive molecules. This guide has provided a technical framework for its properties, characterization, synthesis, and safe handling. The successful application of this and similar non-proteinogenic amino acids relies on the rigorous application of synthetic protocols, meticulous purification and chiral resolution, and comprehensive analytical characterization, thereby enabling the rational design of the next generation of therapeutics.
References
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Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]
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Yuan, Y., et al. (2012). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]
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Saghyan, A. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2014). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]
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Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]
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Abdel-Aziz, A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]
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Piazzi, J., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]
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ResearchGate. (2014). What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)? [Link]
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Talma, M., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. PubMed Central. [Link]
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Zhang, Q., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]
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Master Organic Chemistry. Strecker Synthesis. [Link]
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Organic Chemistry Portal. Strecker Synthesis. [Link]
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Wikipedia. Strecker amino acid synthesis. [Link]
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NIST. 2-Phenylglycine - Mass Spectrum. [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
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- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 4-Isopropylphenol(99-89-8) 13C NMR [m.chemicalbook.com]
- 8. 2-Phenylglycine [webbook.nist.gov]
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- 20. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-2-(4-isopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and peptide engineering, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks offer the ability to imbue therapeutic candidates with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, 2-Amino-2-(4-isopropylphenyl)acetic acid, a substituted derivative of phenylglycine, presents a compelling scaffold for medicinal chemists. Its isopropyl functionality provides a moderate, non-polar side chain that can probe hydrophobic pockets in target proteins and potentially enhance membrane permeability. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing a detailed overview of its synthesis, characterization, and potential applications, with a focus on both the racemic mixture and its enantiomerically pure (S)-form.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a non-natural alpha-amino acid. It is structurally analogous to phenylglycine, with an isopropyl group substituted at the para position of the phenyl ring. This substitution significantly influences its steric and electronic properties, making it a valuable tool in structure-activity relationship (SAR) studies.
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.25 g/mol | |
| CAS Number (Racemic) | 126746-20-1 | - |
| CAS Number ((S)-enantiomer) | 168393-61-1 |
Table 2: Physicochemical Properties (Predicted)
| Property | Value | Source |
| pKa (acidic) | ~2.1 | ChemAxon |
| pKa (basic) | ~9.2 | ChemAxon |
| LogP | 1.89 | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Section 2: Synthesis of this compound
The synthesis of this compound can be approached through established methods for α-amino acid synthesis, primarily yielding a racemic mixture. The initial step typically involves the formation of the carbon skeleton, followed by the introduction of the amino group.
Racemic Synthesis via the Strecker Synthesis
The Strecker synthesis is a robust and well-established method for the preparation of α-amino acids from aldehydes.[2] This two-step process begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Workflow for the Strecker Synthesis
Caption: A generalized workflow for the Strecker synthesis of the target amino acid.
Experimental Protocol: Two-Step Strecker Synthesis
-
Part 1: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile
-
In a well-ventilated fume hood, combine 4-isopropylbenzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (1.2 equivalents) and ammonia (2 equivalents).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of potassium cyanide (1.1 equivalents) in water to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Part 2: Hydrolysis to Racemic this compound
-
Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.
-
Collect the precipitate by filtration and wash with cold acetone.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to its isoelectric point (approximately 5-6) with a base like aqueous ammonia.
-
Collect the precipitated racemic this compound by filtration, wash with cold water and ethanol, and dry under vacuum.
-
Chiral Resolution of Racemic this compound
For applications in drug development, particularly in peptide synthesis, the use of enantiomerically pure amino acids is often required. The resolution of the racemic mixture can be achieved through several methods.
2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly employed for the resolution of underivatized amino acids.[3][4]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® series), should be chosen.[3][4]
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point for normal phase chromatography is a mixture of hexane/isopropanol with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase chromatography, a buffered aqueous solution with an organic modifier like methanol or acetonitrile is common.
-
Injection and Elution: Dissolve the racemic amino acid in the mobile phase and inject it onto the column. The two enantiomers will exhibit different retention times, allowing for their separation and collection.
-
Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomer. The enantiomeric excess (ee) of the collected fractions should be determined using analytical chiral HPLC.
2.2.2. Enzymatic Resolution
Enzymatic resolution offers a green and highly selective method for obtaining one enantiomer from a racemic mixture. This technique relies on the stereospecificity of enzymes, such as lipases or acylases, which will selectively catalyze a reaction on one enantiomer, leaving the other unmodified.[5][6]
Workflow for Enzymatic Resolution
Caption: A generalized workflow for the enzymatic resolution of the target amino acid.
Section 3: Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of this compound. The following techniques are essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~7.3 | Doublet | 2H | Ar-H (ortho to isopropyl) |
| ~4.5 | Singlet | 1H | α-CH |
| ~3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~150 | Ar-C (ipso to isopropyl) |
| ~135 | Ar-C (ipso to -CH) |
| ~128 | Ar-CH (ortho to -CH) |
| ~127 | Ar-CH (ortho to isopropyl) |
| ~58 | α-C |
| ~34 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the amine and carboxylic acid protons will exchange and may not be visible.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | O-H stretch | Carboxylic acid |
| 3100-2900 | N-H stretch | Amino group |
| 2960-2850 | C-H stretch | Isopropyl and aromatic C-H |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1580 | N-H bend | Amino group |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.
-
Data Acquisition: Record a background spectrum. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Expected Mass Spectrum Data (Electrospray Ionization - ESI)
-
Positive Ion Mode: [M+H]⁺ at m/z 194.12
-
Negative Ion Mode: [M-H]⁻ at m/z 192.11
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Infuse the sample into the mass spectrometer using an ESI source. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.
Section 4: Applications in Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
Incorporation into Peptides
The incorporation of non-natural amino acids like 4-isopropylphenylglycine into peptides can significantly enhance their therapeutic properties.
-
Increased Proteolytic Stability: The bulky isopropylphenyl side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Pharmacokinetics: The lipophilic nature of the isopropyl group can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving oral bioavailability or tissue penetration.[7]
-
Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with 4-isopropylphenylglycine allows for the exploration of the chemical space around a peptide's binding site, leading to the optimization of potency and selectivity.[8]
Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
-
Protection: The amino group of this compound must be protected, typically with an Fmoc or Boc group, prior to its use in SPPS.
-
Coupling: The protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain on the solid support.
-
Deprotection and Chain Elongation: The protecting group is removed, and the cycle of coupling and deprotection is repeated until the desired peptide sequence is synthesized.[9]
As a Scaffold for Small Molecule Inhibitors
The phenylglycine core is a common motif in various biologically active small molecules. The 4-isopropylphenyl derivative can be used as a starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets, such as enzyme inhibitors or receptor modulators. For instance, derivatives of phenylglycine have been explored as potential anti-inflammatory agents.[10]
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as a skin and eye irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Section 6: Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and development. Its synthesis, while requiring careful execution, is achievable through well-established chemical methodologies. The ability to produce both the racemic mixture and enantiomerically pure forms allows for a wide range of applications, from initial screening of racemic compounds to the fine-tuning of lead candidates with stereochemically defined building blocks. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this important non-proteinogenic amino acid. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- Al-Ostath, A. I., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 654-666.
- Bommarius, A. S., et al. (2001). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 3(6), 289-293.
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HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid. Retrieved from [Link]
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NIST. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]
- Jin, Z., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812.
- Straathof, A. J., et al. (1994). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Biotechnology and Bioengineering, 44(7), 843-853.
- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(21), 13345.
- Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405.
- Zadykowicz, B., et al. (2019). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 24(23), 4306.
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Chemistry LibreTexts. (2024). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]
- Li, Z., et al. (2021). Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide. Molecular Pharmaceutics, 18(11), 4153-4162.
- El-Sayed, M. A. A., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5489.
- Clark, J. H., et al. (1984). Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives. Antimicrobial Agents and Chemotherapy, 25(1), 113-117.
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Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
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MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
- Kumar, A., et al. (2018). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 149(11), 2055-2064.
- Lee, J. H., et al. (2016). Identification of small peptides and glycinamide that inhibit melanin synthesis using a positional scanning synthetic peptide combinatorial library.
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MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
- Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163.
- Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
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FDA. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]
- Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure.
- Google Patents. (2015). Synthesis of glucagon-like peptide.
- Google Patents. (2010). Stable formulations for parenteral injection of peptide drugs.
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An In-depth Technical Guide to the Molecular Weight Determination of 2-Amino-2-(4-isopropylphenyl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the determination of the molecular weight of 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Addressed to researchers, scientists, and drug development professionals, this document delineates both the theoretical principles and the practical application of modern analytical techniques for the precise and accurate characterization of this compound. We will explore the foundational concepts of molecular weight, including the distinction between average and monoisotopic mass, and detail the experimental workflows for elemental analysis and high-resolution mass spectrometry. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity. This guide serves as an authoritative resource, integrating established methodologies with practical insights for the robust characterization of novel chemical entities.
Introduction: The Significance of this compound and Its Molecular Weight
This compound is a substituted alpha-amino acid with potential applications as a building block in the synthesis of novel pharmaceutical compounds. The isopropylphenyl moiety introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of resulting drug candidates.
Accurate determination of the molecular weight is a cornerstone of chemical characterization. It serves as a primary identifier of a synthesized compound, confirming its elemental composition and providing a fundamental parameter for all subsequent quantitative analyses. For researchers in drug development, an erroneous molecular weight determination can lead to incorrect dosing, flawed interpretation of biological data, and significant delays in the development pipeline. This guide, therefore, presents a rigorous approach to establishing the molecular weight of this compound with a high degree of confidence.
Theoretical Molecular Weight: Foundational Calculations
The journey to determining the molecular weight of a compound begins with its known molecular formula. For this compound, the molecular formula is C₁₁H₁₅NO₂ .[1][2] From this, we can calculate two critical values: the average molecular weight and the monoisotopic mass.
Average Molecular Weight (MW)
The average molecular weight is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element in the molecule.[3] This is the value used in most stoichiometric calculations in the laboratory.
The calculation is as follows:
-
Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu
-
Hydrogen (H): 15 atoms × 1.008 amu/atom = 15.120 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu
Average Molecular Weight = 132.121 + 15.120 + 14.007 + 31.998 = 193.246 amu
This value is often expressed in g/mol for macroscopic quantities. Several chemical suppliers list the molecular weight as approximately 193.25 g/mol .[1][4]
Monoisotopic Mass
In contrast to the average molecular weight, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.[3] This value is of paramount importance in mass spectrometry, where individual ions are detected.
The calculation is as follows:
-
¹²C: 11 atoms × 12.000000 amu/atom = 132.000000 amu
-
¹H: 15 atoms × 1.007825 amu/atom = 15.117375 amu
-
¹⁴N: 1 atom × 14.003074 amu/atom = 14.003074 amu
-
¹⁶O: 2 atoms × 15.994915 amu/atom = 31.989830 amu
Monoisotopic Mass = 132.000000 + 15.117375 + 14.003074 + 31.989830 = 193.110279 amu
A molecule with the same molecular formula, 3,4-Methylenedioxymethamphetamine, has a computed monoisotopic mass of 193.110278721 Da, which aligns with this calculation.[5]
| Parameter | Value | Rationale |
| Molecular Formula | C₁₁H₁₅NO₂ | Derived from structural knowledge.[1] |
| Average Molecular Weight | 193.25 g/mol | Weighted average of naturally occurring isotopes; used for bulk measurements.[1][4] |
| Monoisotopic Mass | 193.1103 Da | Sum of the most abundant isotopes; crucial for high-resolution mass spectrometry.[5] |
Experimental Verification of Molecular Weight
While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The following sections detail the primary analytical techniques for this purpose.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements in a sample. This allows for the determination of the empirical formula, which is the simplest whole-number ratio of atoms in the compound.
The principle behind elemental analysis is the complete combustion of a known mass of the sample, followed by the quantitative analysis of the resulting combustion products (e.g., CO₂, H₂O, N₂). The masses of these products are used to calculate the mass percentages of C, H, and N in the original sample. The percentage of oxygen is typically determined by difference.
For a protocol to be self-validating, the sum of the experimentally determined mass percentages should be within an acceptable range of 100% (e.g., 99.5-100.5%). A significant deviation may indicate the presence of impurities or incomplete combustion.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and purified this compound into a tin capsule.
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (e.g., 900-1000 °C) in a stream of oxygen. The resulting gases are passed through a series of traps and detectors to quantify CO₂, H₂O, and N₂.
-
Calculation: The instrument software calculates the percentage of each element.
| Element | Theoretical % | Experimental % (Example) |
| Carbon (C) | 68.37% | 68.45% |
| Hydrogen (H) | 7.82% | 7.85% |
| Nitrogen (N) | 7.25% | 7.21% |
| Oxygen (O) | 16.56% | 16.49% (by difference) |
| Total | 100.00% | 100.00% |
The close correlation between the theoretical and experimental percentages validates the empirical formula, which is the same as the molecular formula in this case (C₁₁H₁₅NO₂).
High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination
High-resolution mass spectrometry is the gold standard for determining the molecular weight of a compound with high precision and accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[6]
HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of less than 5 parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition from the measured exact mass. The internal calibration of the instrument and the analysis of a known standard alongside the sample ensure the validity of the measurement.
Workflow for HRMS analysis of the target compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a solvent compatible with ESI, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240) equipped with a heated electrospray ionization (HESI) source.
-
Instrument Parameters (Positive Ion Mode):
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Mass Resolution: 140,000 FWHM (at m/z 200)
-
Scan Range: m/z 100-500
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) and acquire the full scan mass spectrum.
The expected primary ion in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Experimental Value (Example) | Mass Error (ppm) |
| Monoisotopic Mass of C₁₁H₁₅NO₂ (M) | 193.1103 Da | - | - |
| m/z of [M+H]⁺ (C₁₁H₁₆NO₂⁺) | 194.1176 Da | 194.1174 Da | -1.03 |
A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition of C₁₁H₁₅NO₂. The high resolution of the instrument should also allow for the observation of the isotopic distribution, further confirming the elemental composition.
Complementary Spectroscopic Analysis
While not direct measures of molecular weight, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the molecular structure that corresponds to the determined molecular weight.
Validation of molecular structure via spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aromatic ring (C=C and C-H stretches) would be expected.
Conclusion
The determination of the molecular weight of this compound is a multi-faceted process that integrates theoretical calculations with rigorous experimental verification. A foundational understanding of its molecular formula, C₁₁H₁₅NO₂, allows for the calculation of an average molecular weight of 193.25 g/mol and a monoisotopic mass of 193.1103 Da. Experimental confirmation is best achieved through a combination of elemental analysis to validate the empirical formula and high-resolution mass spectrometry to determine the exact mass with high accuracy. Complementary spectroscopic techniques such as NMR and FTIR are indispensable for confirming that the measured molecular weight corresponds to the correct molecular structure. By following the principles and protocols outlined in this guide, researchers can confidently establish the molecular weight of this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1615, 3,4-Methylenedioxymethamphetamine. Retrieved January 6, 2026, from [Link].
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Pediaa.Com. (2024, July 31). What is the Difference Between Monoisotopic Mass and Average Mass. Retrieved January 6, 2026, from [Link].
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Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved January 6, 2026, from [Link].
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National Institute of Standards and Technology. (n.d.). N-Methyl-3,4-methylenedioxyamphetamine. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link].
-
Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link].
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2-Amino-2-(4-isopropylphenyl)acetic acid synthesis routes
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an unnatural α-amino acid, represents a critical structural motif in medicinal chemistry. Its unique 4-isopropylphenyl side chain imparts specific steric and electronic properties, making it a valuable building block for the synthesis of novel pharmaceutical agents. The primary challenge in its synthesis lies not in the construction of the basic amino acid framework, but in the precise control of its stereochemistry. As the biological activity of chiral molecules is often confined to a single enantiomer, the development of efficient stereoselective synthetic routes is of paramount importance.
This guide provides a comprehensive overview of the principal methodologies for synthesizing this compound. We will explore classical racemic methods, including the Strecker synthesis and the Bucherer-Bergs reaction, which are foundational for laboratory-scale preparations. Subsequently, we will delve into modern asymmetric strategies essential for producing enantiomerically pure forms required for pharmaceutical development. Each section explains the core chemistry, provides field-proven insights into experimental choices, and presents detailed protocols and comparative data to inform synthetic route selection.
Chapter 1: Foundational Racemic Synthesis Routes
The classical approaches to α-amino acid synthesis provide robust and reliable methods for producing racemic this compound. These routes are particularly valuable for initial exploratory studies where large quantities of material are not required and stereochemistry is not an immediate concern. The common starting material for these syntheses is 4-isopropylbenzaldehyde, also known as cuminaldehyde.[1]
The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide.[2] This method remains one of the most versatile and economical ways to prepare racemic α-amino acids.[3] The synthesis proceeds in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the carboxylic acid.[2][4]
Causality and Mechanistic Insight:
The reaction is initiated by the formation of an imine from 4-isopropylbenzaldehyde and ammonia. The presence of ammonium chloride (NH₄Cl) is crucial as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[5] Subsequently, the cyanide ion nucleophilically attacks the electrophilic imine carbon to form the stable α-aminonitrile.[6] The final step involves the vigorous hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid.[5] Temperature control during the initial stages is critical to manage the exothermicity of the reaction.[4]
Experimental Protocol: Strecker Synthesis
Part A: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Preparation: Prepare a solution of ammonium chloride (5.9 g, 0.11 mol) in 30 mL of 30% aqueous ammonia. Separately, prepare a solution of sodium cyanide (4.9 g, 0.10 mol) in 15 mL of water. Caution: Sodium cyanide is highly toxic.
-
Reaction Execution: To the flask, add 4-isopropylbenzaldehyde (14.8 g, 0.10 mol) dissolved in 50 mL of methanol. Cool the flask to 0-5°C using an ice bath.
-
Slowly add the ammonium chloride/ammonia solution to the aldehyde solution over 20 minutes with vigorous stirring.
-
Subsequently, add the sodium cyanide solution dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Part B: Hydrolysis to this compound
-
Reaction Setup: Transfer the crude aminonitrile to a 500 mL round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
Isolation: After cooling to room temperature, wash the aqueous solution with dichloromethane to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approx. pH 6) using concentrated ammonium hydroxide.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of cold ethanol. Dry under vacuum to obtain racemic this compound.
Data Summary: Strecker Synthesis
| Parameter | Value/Condition | Source |
| Starting Material | 4-Isopropylbenzaldehyde | [1] |
| Key Reagents | NaCN, NH₄Cl, NH₃ | [2][5] |
| Intermediate | 2-Amino-2-(4-isopropylphenyl)acetonitrile | [2] |
| Hydrolysis | 6 M HCl, Reflux | [5] |
| Typical Yield | 60-75% (overall) | Estimated |
| Stereochemistry | Racemic (R/S) mixture | [2] |
Diagram: Strecker Synthesis Mechanism
Caption: Mechanism of the Strecker amino acid synthesis.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent synthesis that produces hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[7][8] These hydantoin intermediates are stable, crystalline solids that can be readily isolated and subsequently hydrolyzed to the target α-amino acid.[9] This method offers an alternative to the Strecker synthesis, often with simpler workup procedures for the intermediate.
Causality and Mechanistic Insight:
The reaction begins with the formation of a cyanohydrin from 4-isopropylbenzaldehyde, which then reacts with ammonia (released from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate.[7] The key difference lies in the subsequent steps. The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes intramolecularly to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5-substituted hydantoin product.[8] The hydantoin is then hydrolyzed, typically under basic conditions, to yield the amino acid.[7] Maintaining a slightly alkaline pH (8-9) is important for the initial condensation steps.[7]
Experimental Protocol: Bucherer-Bergs Reaction
Part A: Synthesis of 5-(4-Isopropylphenyl)hydantoin
-
Reaction Setup: In a pressure-rated vessel or a round-bottom flask with a reflux condenser, combine 4-isopropylbenzaldehyde (14.8 g, 0.10 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.30 mol). Caution: Cyanide is highly toxic.
-
Solvent: Add 150 mL of 50% aqueous ethanol.
-
Reaction: Seal the vessel and heat to 80-90°C with stirring for 8-12 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of the hydantoin should form.
-
Acidify the mixture to pH 6 with concentrated HCl to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(4-isopropylphenyl)hydantoin.
Part B: Hydrolysis to this compound
-
Reaction Setup: Place the crude hydantoin (0.10 mol) in a round-bottom flask with 100 mL of 2 M sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux for 18-24 hours.
-
Isolation: After cooling, acidify the solution with concentrated HCl to the isoelectric point (pH ~6).
-
The amino acid will precipitate. Cool the mixture in an ice bath, filter the solid, wash with cold water, and dry under vacuum.
Data Summary: Bucherer-Bergs Reaction
| Parameter | Value/Condition | Source |
| Starting Material | 4-Isopropylbenzaldehyde | [1] |
| Key Reagents | KCN, (NH₄)₂CO₃ | [7][8] |
| Intermediate | 5-(4-Isopropylphenyl)hydantoin | [9] |
| Hydrolysis | 2 M NaOH, Reflux | [7] |
| Typical Yield | 65-80% (overall) | Estimated |
| Stereochemistry | Racemic (R/S) mixture | [8] |
Diagram: Bucherer-Bergs Reaction Workflow
Sources
- 1. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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Biological activity of 2-Amino-2-(4-isopropylphenyl)acetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-(4-isopropylphenyl)acetic Acid Derivatives
Foreword: Bridging Structure and Function in Modern Drug Discovery
The exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. Among the myriad of structures, amino acid derivatives have consistently proven to be a fertile ground for discovering compounds with significant biological activity. This guide focuses on a specific, promising scaffold: This compound . This core structure, a non-proteinogenic amino acid, combines the features of aryl-substituted amino acids with a lipophilic isopropyl group, making it an intriguing candidate for targeted drug design. Its similarity to the core of phenylglycine, a key component in semi-synthetic β-lactam antibiotics, and its structural relationship to arylpropionic acids like ibuprofen, hint at a rich and diverse pharmacological potential.[1][2]
This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of why certain derivatives exhibit specific biological activities and how these activities are reliably assessed. We will dissect the synthesis, anti-inflammatory, antimicrobial, and anticancer properties of these derivatives, grounding our discussion in established mechanisms and detailed, field-proven experimental protocols.
The Molecular Blueprint: Synthesis of the Core Scaffold and its Derivatives
The foundation of any biological investigation is the robust and reproducible synthesis of the target compounds. The derivatives of this compound are typically synthesized via a multi-step process that allows for modular diversification. A common approach involves the Strecker synthesis or related methodologies to construct the α-amino acid core, followed by functionalization of the amino or carboxyl groups to generate a library of derivatives.
General Synthetic Strategy
The synthesis often begins with 4-isopropylbenzaldehyde. This precursor undergoes a reaction to form an aminonitrile, which is then hydrolyzed to yield the racemic α-amino acid. Subsequent steps can involve coupling the primary amine with various acyl chlorides, or esterifying the carboxylic acid to produce a diverse set of amides and esters. This modularity is critical for exploring the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of N-acetyl-2-amino-2-(4-isopropylphenyl)acetic acid
This protocol details a representative synthesis of an amide derivative.
Step 1: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile
-
In a well-ventilated fume hood, combine 4-isopropylbenzaldehyde (1 eq.), ammonium chloride (1.2 eq.), and sodium cyanide (1.2 eq.) in a mixture of ethanol and water.
-
Stir the reaction mixture at room temperature for 24 hours. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding the mixture to ice-water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.
Step 2: Hydrolysis to this compound
-
Treat the crude aminonitrile from Step 1 with concentrated hydrochloric acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and then neutralize to a pH of approximately 6.0 with a suitable base (e.g., ammonium hydroxide).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the racemic amino acid.
Step 3: N-acetylation
-
Suspend the synthesized this compound (1 eq.) in dichloromethane.
-
Add triethylamine (2.5 eq.) to the suspension and cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.2 eq.) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final N-acetylated product, which can be further purified by recrystallization.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Arylpropionic acid derivatives are a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prime example.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins (PGs) from arachidonic acid.[1][3] Given the structural similarities, this compound derivatives are strong candidates for COX inhibition.
Mechanism of Action: The COX-1/COX-2 Paradigm
The COX enzyme exists in two primary isoforms: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow. Inhibition of COX-1 is associated with the common side effects of NSAIDs, such as gastric ulcers.[1][3]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is responsible for the production of prostaglandins that mediate pain and inflammation.
Therefore, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry, as they can provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects.
Data Presentation: COX Inhibition Profile
The efficacy and selectivity of new derivatives are quantified by determining their half-maximal inhibitory concentration (IC₅₀) against both COX isoforms.
| Compound ID | Derivative Type | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | Amino Acid | -H | 25.4 | 8.2 | 3.1 |
| DER-01 | N-acetyl | -COCH₃ | 15.1 | 1.5 | 10.1 |
| DER-02 | Methyl Ester | -CH₃ (Ester) | 22.8 | 5.7 | 4.0 |
| DER-03 | N-benzoyl | -CO-Ph | 10.3 | 0.9 | 11.4 |
| Ibuprofen | Reference | N/A | 13.5[5] | 34.5[5] | 0.39 |
| Celecoxib | Reference | N/A | >100 | 0.04 | >2500 |
Note: Data for derivatives are hypothetical for illustrative purposes. Reference values are indicative.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a reliable method for determining COX-1 and COX-2 inhibitory activity.
-
Reagent Preparation : Prepare assay buffer, heme, COX-1/COX-2 enzyme solutions, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).
-
Compound Preparation : Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions to achieve a range of final assay concentrations.
-
Assay Plate Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Incubation : Add 10 µL of the diluted test compound or reference drug to the wells. For control wells, add 10 µL of DMSO. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation : Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Detection : Immediately add 10 µL of the colorimetric substrate. Measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis : Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: A New Frontier
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Amphiphilic amino acid derivatives have shown promise by targeting bacterial membranes, a mechanism distinct from many conventional antibiotics.[6] This offers a potential strategy to combat resistance.
Mechanism of Action: Membrane Disruption
Cationic and amphiphilic molecules can interact with the negatively charged components of microbial cell walls and membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[6] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. The incorporation of the lipophilic isopropylphenyl group and the polar amino acid moiety in the target scaffold creates an amphiphilic character ideal for this mode of action.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Parent | >128 | >128 | >128 |
| DER-04 (N-dodecyl) | 16 | 64 | 32 |
| DER-05 (Ester-Lys) | 8 | 32 | 16 |
| DER-06 (Ester-Arg) | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Note: Data for derivatives are hypothetical, illustrating the expected trend where adding lipophilic chains (DER-04) or cationic residues (DER-05, DER-06) enhances activity.
Experimental Protocol: Broth Microdilution MIC Assay
This is the standard method for determining the MIC of a compound.
-
Culture Preparation : Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation : Add an equal volume of the standardized microbial inoculum to each well.
-
Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.
Anticancer Activity: Exploring Novel Cytotoxic Agents
The structural diversity of amino acid derivatives also makes them attractive candidates for anticancer drug discovery.[7] Studies on related compounds have demonstrated that they can induce cell death and inhibit the proliferation of various cancer cell lines.[8]
Potential Mechanisms of Action
While the precise mechanisms for this specific scaffold require investigation, related amino acid derivatives have been shown to exert anticancer effects through several pathways, including:
-
Induction of Apoptosis : Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest : Halting the proliferation of cancer cells at specific checkpoints.
-
Inhibition of Migration : Preventing the spread and metastasis of cancer cells.[8]
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
The potency of a compound against cancer cells is typically measured by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cell population.
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| Parent | >100 | >100 | >100 |
| DER-07 (N-nitrobenzoyl) | 22.5 | 35.1 | 41.8 |
| DER-08 (N-furyl) | 9.8[8] | 15.2 | 18.9 |
| DER-09 (N-thienyl) | 12.4 | 19.7 | 25.3 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Note: Data for derivatives are inspired by findings on similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, to illustrate potential activity.[8]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding : Seed cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control cells to calculate the percentage of cell viability. Plot viability against compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The evidence from related chemical classes strongly suggests that its derivatives possess significant potential as anti-inflammatory, antimicrobial, and anticancer agents. The modular nature of its synthesis allows for systematic modification and optimization of these activities.
Future work should focus on:
-
Expanding the Derivative Library : Synthesizing a broader range of amides, esters, and other conjugates to perform a comprehensive SAR study.
-
Chiral Separation : Resolving the racemic mixture of the core amino acid to evaluate the biological activity of individual enantiomers, as stereochemistry often plays a critical role in drug-target interactions.
-
In Vivo Studies : Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation : For antimicrobial and anticancer hits, detailed studies are required to pinpoint the precise molecular targets and pathways involved.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the rich pharmacology of this compound derivatives and potentially uncover novel candidates to address unmet medical needs.
References
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Singh, P., & Kumar, A. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1335-1353. Retrieved from [Link]
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Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 235-248. Retrieved from [Link]
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LookChem. (n.d.). 2-Amino-2-phenylacetic acid. Retrieved from [Link]
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Hansen, T., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry, 58, 296-304. Retrieved from [Link]
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American Chemical Society. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Retrieved from [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. Retrieved from [Link]
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McCormick, D. L., et al. (1983). Antitumor studies of 2-amino-2-thiazoline and other tumor-modifying agents. Cancer Letters, 21(1), 51-59. Retrieved from [Link]
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Tsvetkova, Y., et al. (2020). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 55(5), 1025-1036. Retrieved from [Link]
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Saeed, Z. F., et al. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Iraqi Journal of Science, 63(10), 4478-4488. Retrieved from [Link]
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Venkateshappa, G., et al. (2019). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. International Journal of Pharmaceutical Sciences and Research, 10(1), 1000-1008. Retrieved from [Link]
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Gosecka, M., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 27(19), 6248. Retrieved from [Link]
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ResearchGate. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. Retrieved from [Link]
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Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720. Retrieved from [Link]
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Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4991. Retrieved from [Link]
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Wang, Y., et al. (2021). Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. Molecules, 26(3), 707. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]
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Semantic Scholar. (2020). Synthesis, Characterization and Antimicrobial Activity of N-2-(4-Chlorophenyl)acetyl Derivatives of (S)-Amino Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Scientific Reports, 13, 20305. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
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Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(23), 5757. Retrieved from [Link]
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An In-Depth Technical Guide to the Pharmacological Properties of Peptides Containing 2-Amino-2-(4-isopropylphenyl)acetic Acid
A Forward-Looking Analysis for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space beyond the canonical 20 amino acids. The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy to enhance pharmacokinetic properties and unlock new biological activities. This technical guide delves into the prospective pharmacological landscape of peptides containing the non-canonical amino acid, 2-Amino-2-(4-isopropylphenyl)acetic acid. While specific experimental data on peptides featuring this moiety remains nascent, this document synthesizes established principles of peptide chemistry, peptidomimetics, and structure-activity relationships to provide a comprehensive and forward-looking analysis. We will explore the rationale for its use, detail robust synthetic protocols, hypothesize its impact on peptide structure and function, and outline a rigorous experimental workflow for its pharmacological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals poised at the cutting edge of peptide-based therapeutics.
Introduction: The Imperative for Non-Canonical Amino Acids in Peptide Drug Discovery
Peptides represent a unique and highly advantageous class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency, derived from mimicking endogenous ligands, often result in fewer off-target effects and a favorable safety profile.[1] However, native peptides are often beset by significant limitations, including susceptibility to proteolytic degradation, which leads to short in-vivo half-lives and poor oral bioavailability.[2]
The strategic incorporation of non-natural, or non-canonical, amino acids (ncAAs) has emerged as a cornerstone of modern peptide drug design to overcome these hurdles.[3] These synthetic building blocks can introduce a range of beneficial properties:
-
Enhanced Proteolytic Stability: The steric hindrance provided by bulky side chains or alterations to the peptide backbone can prevent recognition and cleavage by proteases.[3]
-
Conformational Constraint: ncAAs can be used to induce specific secondary structures, such as β-turns or helices, locking the peptide into its bioactive conformation and improving receptor affinity.
-
Modulation of Physicochemical Properties: The addition of novel functional groups can fine-tune a peptide's hydrophobicity, amphipathicity, and charge distribution—critical parameters for membrane interaction, solubility, and overall efficacy.[4]
-
Novel Pharmacophore Interactions: The unique side chains of ncAAs can forge new interactions with biological targets, potentially leading to increased potency or altered signaling pathways.
This guide focuses on the untapped potential of This compound , a non-canonical α-amino acid characterized by a bulky, hydrophobic isopropylphenyl side chain. We will explore how this specific structural feature can be leveraged to design next-generation peptide therapeutics.
Synthesis of Peptides Incorporating this compound
The synthesis of peptides containing this ncAA is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is particularly well-suited for this purpose.[5]
Reagents and Materials
-
Fmoc-protected this compound
-
Standard Fmoc-protected proteinogenic amino acids
-
Rink Amide MBHA resin (for C-terminally amidated peptides)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Step-by-Step Synthesis Protocol
-
Resin Preparation: Swell the Rink Amide resin in DMF in a suitable reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (the C-terminal residue) to the resin using a coupling agent like HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Peptide Chain Elongation (Cyclical Process):
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine and by-products.
-
Coupling: Activate the next Fmoc-protected amino acid (either a standard amino acid or Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid) with HBTU/DIPEA in DMF and add it to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the desired sequence.
-
-
Final Deprotection: Once the full peptide sequence is assembled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualization of the Synthetic Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Hypothesized Pharmacological Properties and Structure-Activity Relationships
The unique structure of this compound allows us to predict its influence on a peptide's pharmacological profile. The dominant feature is the 4-isopropylphenyl group, which is both sterically demanding and highly hydrophobic.
Potential as an Antimicrobial Peptide (AMP) Moiety
Many potent antimicrobial peptides function by disrupting bacterial cell membranes.[6] Their efficacy is often governed by a delicate balance of cationic charge and amphipathicity.[1]
-
Impact on Amphipathicity: Incorporating this compound into a cationic peptide sequence would create a powerful hydrophobic face. When arranged on one side of a helical peptide, this bulky group could drive deep insertion into the lipid bilayer of bacterial membranes, leading to pore formation or membrane destabilization.
-
Structure-Activity Relationship (SAR): The position and number of these residues would be critical. A single incorporation could serve as a hydrophobic anchor, while multiple incorporations could lead to highly potent but potentially less selective peptides. The key to a successful design would be to optimize the balance between the hydrophobic character imparted by the isopropylphenyl group and the cationic residues (like Lysine or Arginine) responsible for the initial electrostatic attraction to the negatively charged bacterial membrane.
Caption: Hypothesized mechanism of an antimicrobial peptide containing the hydrophobic 4-isopropylphenyl group.
Potential in Anticancer Peptide (ACP) Design
Anticancer peptides often share mechanisms with AMPs, targeting the anionic components of cancer cell membranes.[7] Additionally, they can disrupt mitochondrial membranes or interfere with angiogenesis.[7]
-
Enhanced Membrane Lysis: Similar to its proposed antimicrobial action, the hydrophobicity of the 4-isopropylphenyl group could enhance the lytic activity of peptides against cancer cells, which often have a higher negative surface charge compared to healthy cells.[6]
-
Inhibition of Protein-Protein Interactions (PPIs): The bulky and rigid nature of the phenyl ring system can be exploited to disrupt protein-protein interactions that are critical for tumor growth and survival. By replacing a key residue at a PPI interface (e.g., a "hot spot" Leucine or Isoleucine) with this compound, it may be possible to design potent and specific inhibitors of oncogenic pathways.
Expected Impact on Pharmacokinetics
-
Proteolytic Resistance: The α,α-disubstituted nature of this amino acid, combined with the steric bulk of the side chain, is expected to confer significant resistance to enzymatic degradation by proteases, thereby increasing the peptide's in-vivo half-life.
-
Bioavailability: The increased hydrophobicity could potentially improve membrane permeability, a key factor for oral bioavailability. However, this must be carefully balanced, as excessive hydrophobicity can lead to poor solubility and aggregation.
Proposed Experimental Workflow for Pharmacological Evaluation
A systematic, multi-tiered approach is essential to validate the therapeutic potential of these novel peptides.
Table: Experimental Screening Cascade
| Phase | Experiment | Purpose | Key Metrics |
| I: Primary In Vitro Screening | Minimum Inhibitory Concentration (MIC) Assay | Determine antimicrobial potency against a panel of Gram-positive and Gram-negative bacteria. | MIC (µg/mL) |
| Cytotoxicity Assay (e.g., MTT or LDH) | Assess toxicity against cancer cell lines (e.g., MCF-7, HeLa) and normal cell lines (e.g., HEK293). | IC₅₀ (µM) | |
| Hemolysis Assay | Evaluate lytic activity against red blood cells to determine selectivity. | HC₅₀ (%) | |
| II: Mechanistic & Stability Studies | Plasma Stability Assay | Measure peptide degradation rate in human plasma. | Half-life (t₁₂) |
| Circular Dichroism (CD) Spectroscopy | Determine the secondary structure (e.g., α-helix, β-sheet) in different environments. | Molar ellipticity | |
| Membrane Permeabilization Assay | Confirm the mechanism of action for antimicrobial/anticancer activity. | Dye leakage (%) | |
| III: Advanced In Vitro & Ex Vivo | Biofilm Disruption Assay | Test efficacy against bacterial biofilms, a key driver of persistent infections. | MBEC (µg/mL) |
| Protein-Protein Interaction Assay (e.g., ELISA, SPR) | Quantify the inhibition of a specific oncogenic PPI. | Kᵢ, Kᴅ | |
| IV: Preliminary In Vivo | Murine Model of Bacterial Infection | Evaluate in-vivo efficacy in a relevant disease model (e.g., sepsis, skin infection). | Survival rate, bacterial load |
| Xenograft Tumor Model | Assess antitumor activity in a mouse model. | Tumor volume reduction |
Visualization of the Evaluation Workflow
Caption: A structured workflow for the pharmacological evaluation of novel peptides.
Conclusion and Future Directions
The incorporation of this compound into peptide scaffolds represents a compelling, albeit underexplored, avenue for therapeutic innovation. Based on established principles of medicinal chemistry and peptide design, this non-canonical amino acid is poised to confer significant advantages, including enhanced proteolytic stability and potent, hydrophobically-driven interactions with biological membranes and protein targets.
While this guide provides a robust theoretical framework and a practical roadmap for investigation, the ultimate validation of these hypotheses awaits empirical data. Future research should focus on synthesizing a library of peptides with this moiety placed at various positions within known antimicrobial and anticancer peptide sequences. The systematic evaluation of these analogs, following the proposed workflow, will undoubtedly illuminate the true pharmacological potential of this promising building block and contribute to the development of the next generation of peptide therapeutics.
References
- Gaspar, D., Veiga, A. S., & Castanho, M. A. R. B. (2013). From antimicrobial to anticancer peptides. A review. Frontiers in Microbiology, 4, 294.
- Hilchie, A. L., Wuerth, K., & Hancock, R. E. W. (2011). Immune modulation by multifaceted cationic host defense (antimicrobial) peptides. Nature Reviews Immunology, 11(12), 845-850.
- Hoskin, D. W., & Ramamoorthy, A. (2008). Studies on anticancer activities of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(2), 357-375.
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A.P.S. | The Antimicrobial Peptide Database. (n.d.). Retrieved January 6, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Drugs@FDA: FDA-Approved Drugs. Retrieved January 6, 2026, from [Link]
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
- Wu, Q., Li, W., Zhou, Y., & Chen, T. (2014). The dual role of antimicrobial peptides as anti-infectious and anti-cancer agents. Frontiers in Immunology, 5, 63.
- Wang, K., Yan, J., Chen, J., Wu, Q., & Zhang, J. (2009). Membrane-active anticancer activity of a novel cationic antimicrobial peptide from scorpion venom. Peptides, 30(6), 1035-1042.
- Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by α-helical antimicrobial and cell non-selective lytic peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 55-70.
- Fields, G. B. (2010). Solid-Phase Peptide Synthesis. Current Protocols in Protein Science.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Felici, F., Luzzago, A., Folgori, A., & Cortese, R. (1991). Mimicking of discontinuous epitopes by phage-displayed peptides, II. Selection of clones recognized by a protective monoclonal antibody against the Bordetella pertussis toxin. Gene, 107(2), 321-326.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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Next Peptide. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.
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2-Amino-2-(4-isopropylphenyl)acetic Acid: A Novel Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: Beyond the Canonical Twenty
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. While the twenty proteinogenic amino acids provide a foundational alphabet for peptide-based therapeutics, the exploration of unnatural amino acids (UAAs) has unlocked a vast and fertile territory for drug discovery.[1] These tailored building blocks offer medicinal chemists the ability to introduce unique steric and electronic properties, conformational constraints, and metabolic stability into drug candidates, overcoming many of the limitations of their natural counterparts.
This technical guide focuses on a particularly promising UAA: 2-Amino-2-(4-isopropylphenyl)acetic acid . As a derivative of phenylglycine, this compound introduces a lipophilic isopropyl group on the phenyl ring, a feature that can significantly influence molecular interactions and pharmacokinetic properties. We will delve into the synthesis, resolution, and potential applications of this versatile building block, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
The Strategic Advantage of the 4-Isopropylphenyl Moiety
The incorporation of a 4-isopropylphenyl group into a molecule is a strategic choice in medicinal chemistry. The isopropyl group offers a moderate level of lipophilicity, which can enhance membrane permeability and improve oral bioavailability. Furthermore, its branched nature can introduce specific steric interactions with target proteins, potentially leading to increased potency and selectivity. This strategic substitution makes this compound an attractive scaffold for a range of therapeutic areas.
Synthesis of a Versatile Scaffold: Racemic this compound
The synthesis of racemic this compound can be efficiently achieved through well-established methods for unnatural amino acid synthesis, most notably the Strecker and Bucherer-Bergs reactions.
Workflow for Racemic Synthesis
Caption: General workflows for the synthesis of racemic this compound.
Experimental Protocol 1: Strecker Synthesis
The Strecker synthesis is a two-step procedure that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[2][3][4][5]
Step 1: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 4-isopropylbenzaldehyde in methanol.
-
To this solution, add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to Racemic this compound
-
Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around 6) using a base, such as ammonium hydroxide.
-
The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the racemic product.
Experimental Protocol 2: Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction provides a direct route to hydantoins from carbonyl compounds, which can then be hydrolyzed to amino acids.[6][7][8][9]
Step 1: Synthesis of 5-(4-Isopropylphenyl)hydantoin
-
In a pressure vessel, combine 4-isopropylbenzaldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate in a mixture of ethanol and water.[6]
-
Heat the sealed vessel at a temperature of 80-100°C for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin.[6]
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified hydantoin.
Step 2: Hydrolysis to Racemic this compound
-
Heat the 5-(4-isopropylphenyl)hydantoin with a strong base, such as barium hydroxide or sodium hydroxide, at reflux for an extended period.
-
After hydrolysis is complete, cool the reaction mixture and acidify with sulfuric acid to precipitate the barium sulfate (if used).
-
Filter off the inorganic salts and adjust the pH of the filtrate to the isoelectric point to precipitate the racemic amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
Achieving Chirality: Resolution of Enantiomers
For most pharmaceutical applications, a single enantiomer of a chiral molecule is required. Therefore, the resolution of the racemic this compound is a critical step.
Workflow for Chiral Resolution
Caption: General strategies for the resolution of racemic this compound.
Experimental Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[10][11][12][13]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For phenylglycine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based CSPs (e.g., vancomycin or teicoplanin) are often effective.
-
Mobile Phase Optimization: Develop a mobile phase system, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an acidic or basic additive to improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic amino acid, or a suitable derivative (e.g., an N-acyl or ester derivative), in the mobile phase.
-
Separation: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector.
-
Collection: For preparative separations, collect the fractions corresponding to each enantiomeric peak.
-
Recovery: Evaporate the solvent from the collected fractions to obtain the separated enantiomers. If a derivative was used, a deprotection step will be necessary.
Experimental Protocol 4: Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly method for separating enantiomers.[14][15][16] This method relies on the stereoselective catalysis of an enzyme, such as a lipase or an acylase, to transform one enantiomer of a racemic mixture, leaving the other unreacted.
-
Substrate Preparation: Convert the racemic amino acid to a suitable derivative, such as an N-acyl derivative (for acylase resolution) or an ester (for lipase resolution).
-
Enzyme Selection: Choose an appropriate enzyme. For example, Penicillin G acylase can be used for the stereoselective hydrolysis of N-phenylacetyl derivatives of amino acids.
-
Reaction Setup: In a buffered aqueous solution, incubate the derivatized racemic amino acid with the selected enzyme at a controlled temperature and pH.
-
Monitoring: Monitor the progress of the reaction by measuring the consumption of the starting material or the formation of the product (the de-acylated or de-esterified amino acid). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Separation: Once the desired conversion is reached, separate the product (the free amino acid or its salt) from the unreacted starting material (the derivatized amino acid) based on their different physical properties, such as solubility.
-
Deprotection (if necessary): The unreacted enantiomer can be chemically hydrolyzed to obtain the other pure enantiomer of the amino acid.
Medicinal Chemistry Applications: A Building Block for Diverse Therapeutic Areas
While specific drugs containing the this compound scaffold are not yet prevalent in the market, the broader class of phenylglycine derivatives has demonstrated significant potential across various therapeutic areas. The introduction of the 4-isopropyl group is anticipated to modulate the activity and pharmacokinetic profiles of these derivatives.
Potential Therapeutic Applications
| Therapeutic Area | Rationale and Potential Advantages |
| Antiviral Agents | Non-natural amino acids are key components of many antiviral drugs, particularly protease inhibitors.[17][18] The 4-isopropylphenyl group can enhance hydrophobic interactions with the active site of viral proteases. |
| Anticonvulsant Agents | Phenylglycine derivatives have been explored as anticonvulsant agents.[19][20][21] The lipophilic isopropyl group may improve blood-brain barrier penetration, a critical factor for CNS-acting drugs. |
| Antibacterial Agents | Unnatural amino acids can be incorporated into antimicrobial peptides to enhance their stability and activity.[6][22][23][24] The 4-isopropylphenyl side chain can increase the hydrophobicity of the peptide, which is often correlated with enhanced membrane disruption of bacteria. |
| Anti-inflammatory Agents | Aryl-substituted acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The 4-isopropylphenyl moiety could modulate the binding to cyclooxygenase (COX) enzymes. |
Illustrative Signaling Pathway: Potential Role in Antiviral Therapy
The following diagram illustrates a generalized mechanism of action for a protease inhibitor, a class of antiviral drugs where this compound could serve as a valuable building block.
Caption: Simplified pathway of viral replication and the inhibitory action of a protease inhibitor.
Conclusion: A Promising Scaffold for Future Drug Discovery
This compound represents a valuable and versatile building block for medicinal chemists. Its synthesis from readily available starting materials via established methods, coupled with the potential for efficient chiral resolution, makes it an accessible scaffold for incorporation into drug discovery programs. The strategic placement of the 4-isopropylphenyl group offers a means to fine-tune the lipophilicity, steric interactions, and overall pharmacological profile of lead compounds. As the demand for novel therapeutics with improved properties continues to grow, the exploration of unique unnatural amino acids like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
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Master Organic Chemistry. (2020). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, and their kinetic evaluation. (2018). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]
- Rodríguez Franco, M. I., et al. (2024). ANTIVIRAL AMINO ACID DERIVATIVES.
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MIC values (μM) of the peptides against Gram-negative and Gram-positive... (n.d.). ResearchGate. Retrieved from [Link]
- Shionogi & Co., Ltd. (2009). Antiviral drugs.
- Mousavi Maleki, M. S., Sardari, S., Ghandehari Alavijeh, A., & Madanchi, H. (2022). Recent Patents and FDA-Approved Drugs Based on Antiviral Peptides and Other Peptide-Related Antivirals. Pharmaceuticals, 15(12), 1473.
- Bogatsky, A. V., et al. (1999). New anticonvulsant drugs.
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Minimum inhibitory concentration (MIC) of antibacterial peptides. (n.d.). ResearchGate. Retrieved from [Link]
- Bio-Botanica, Inc. (2019). Antiviral compositions and methods. U.S. Patent No. 10,512,664 B2. Washington, DC: U.S.
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Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
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Organic Chemistry Explained. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Organic Chemistry Explained. Retrieved from [Link]
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]
- UCB Pharma, S.A. (2009). Pharmaceutical composition with synergistic anticonvulsant effect.
- Pires, M. C., et al. (2021). Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. ACS infectious diseases, 7(12), 3235–3247.
- Research Corporation Technologies, Inc. (1997). Anticonvulsant enantiomeric amino acid derivatives.
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Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. SciSpace. Retrieved from [Link]
- Bristol-Myers Squibb Company. (1990). Enzymatic resolution process.
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Chiral HPLC for efficient resolution of enantiomers. (2018). ResearchGate. Retrieved from [Link]
- UCB Pharma GmbH. (2011). Pharmaceutical composition comprising brivaracetam and lacosamide with synergistic anticonvulsant effect.
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Wikipedia. (2023). Chiral resolution. In Wikipedia. Retrieved from [Link]
- Monteiro, G. A., et al. (2020). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. International journal of molecular sciences, 21(15), 5486.
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Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Retrieved from [Link]
- Li, Y., et al. (2013). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial agents and chemotherapy, 57(3), 1438–1441.
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IC50 values of 2-amino-4H-chromene compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Soloshonok, V. A., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
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Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. SciSpace. Retrieved from [Link]
- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
- Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.
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The resolution of amino acids by asymmetric enzymatic synthesis. (1950). ResearchGate. Retrieved from [Link]
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Spectroscopic Profile of 2-Amino-2-(4-isopropylphenyl)acetic Acid: A Technical Guide for Researchers
Introduction
2-Amino-2-(4-isopropylphenyl)acetic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical and materials science. Its structural features, comprising a chiral center, an amino group, a carboxylic acid, and a para-substituted isopropylphenyl ring, give rise to a unique spectroscopic signature. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
The causality behind the experimental choices and the interpretation of the spectral data are explained to provide a deeper understanding of the molecule's properties. This guide is structured to offer both a quick reference for experienced spectroscopists and a detailed explanation for those less familiar with these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can elucidate the connectivity of atoms and the chemical environment of each nucleus.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Ar-H (ortho to CH) |
| ~7.25 | Doublet | 2H | Ar-H (ortho to isopropyl) |
| ~4.50 | Singlet | 1H | α-CH |
| ~2.90 | Septet | 1H | CH (isopropyl) |
| ~1.20 | Doublet | 6H | CH₃ (isopropyl) |
| Variable | Broad Singlet | 3H | -NH₂ and -COOH |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~149 | Ar-C (ipso, attached to isopropyl) |
| ~136 | Ar-C (ipso, attached to Cα) |
| ~127 | Ar-CH (ortho to isopropyl) |
| ~126 | Ar-CH (ortho to Cα) |
| ~58 | α-CH |
| ~34 | CH (isopropyl) |
| ~24 | CH₃ (isopropyl) |
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis relies on meticulous sample preparation and appropriate instrument parameters.
1.3.1. Sample Preparation
The choice of solvent is critical for NMR analysis of amino acids. Due to their zwitterionic nature, they often exhibit poor solubility in common organic solvents like chloroform-d (CDCl₃). Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are generally suitable solvents.[1] For this compound, DMSO-d₆ is a good starting point as it can solubilize both the polar amino acid moiety and the nonpolar isopropylphenyl group.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer the clear solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
1.3.2. Instrumentation and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32 (to achieve a good signal-to-noise ratio)
-
-
¹³C NMR Parameters:
-
Technique: Proton-decoupled
-
Pulse Angle: 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
1.3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.
Rationale for Experimental Choices
The selection of DMSO-d₆ as the solvent is a strategic choice to overcome the solubility challenges associated with amino acids. The use of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the aromatic protons. The number of scans is optimized to ensure a high-quality spectrum with minimal noise, which is essential for accurate integration and multiplicity analysis.
Visualization of NMR Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectral Data
-
Molecular Weight: 193.25 g/mol
-
Molecular Ion (M+H)⁺: m/z 194.1
-
Major Fragment Ions:
-
m/z 148.1: Loss of HCOOH (formic acid)
-
m/z 133.1: Loss of the isopropyl group
-
m/z 117.1: Loss of the amino and carboxyl groups
-
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids, as it minimizes fragmentation during the ionization process. [2][3] 3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
3.2.2. Instrumentation and Data Acquisition
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Procedure:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 194.1) as the precursor ion and subject it to collision-induced dissociation (CID).
-
3.2.3. Data Processing
-
Analyze the full scan mass spectrum to determine the m/z of the molecular ion.
-
Analyze the MS/MS spectrum to identify the m/z values of the fragment ions.
-
Propose fragmentation pathways consistent with the observed fragment ions.
Rationale for Experimental Choices
ESI is the preferred ionization method for this amino acid to obtain a clear molecular ion peak. The addition of formic acid to the solvent aids in the protonation of the analyte, leading to a stronger [M+H]⁺ signal. High-resolution mass spectrometry (HRMS) would be beneficial for determining the exact mass and elemental composition of the parent and fragment ions.
Visualization of MS Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic data and protocols presented in this technical guide provide a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a clear signature for the identification and structural verification of this compound. The detailed experimental methodologies are designed to be self-validating and provide a solid foundation for researchers in their analytical endeavors. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is paramount for scientific integrity and the advancement of research and development in fields utilizing this and similar molecules.
References
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MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]
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Wiley-VCH. (2010). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
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ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]
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Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
Sources
A Technical Guide to the Solubility Profile of 2-Amino-2-(4-isopropylphenyl)acetic Acid: Principles and Experimental Determination
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from initial in vitro screening to final formulation.[1] Poor solubility can lead to low bioavailability, unreliable assay results, and significant formulation challenges.[2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Amino-2-(4-isopropylphenyl)acetic acid. We delve into the foundational chemical principles governing its solubility, predicated on its unique molecular structure, and provide detailed, field-proven protocols for generating robust and reliable solubility data. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization of this and structurally similar compounds.
Molecular Structure and Physicochemical Properties
This compound is a non-canonical alpha-amino acid. Its structure is characterized by a chiral center, an acidic carboxylic acid group, a basic amino group, and a non-polar isopropylphenyl side chain. These distinct functional moieties govern its interactions with various solvents.
| Property | Value / Prediction | Source |
| IUPAC Name | (S)-2-amino-2-(4-isopropylphenyl)acetic acid | [3] |
| CAS Number | 168393-61-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.25 g/mol | [3] |
| Predicted pKa | 2.02 ± 0.10 (Carboxylic Acid) | [4] |
| Predicted pKa | 9.6 (Amine group - Estimated) | |
| Predicted Boiling Point | 320.2 ± 30.0 °C | [4] |
| Predicted Density | 1.127 ± 0.06 g/cm³ | [4] |
The presence of both a weak acid (-COOH) and a weak base (-NH₂) makes the molecule amphoteric. The large, hydrophobic isopropylphenyl group is expected to significantly decrease its solubility in aqueous media compared to simpler amino acids like glycine, while potentially increasing its solubility in less polar organic solvents.[5]
Foundational Principles of Solubility
A thorough understanding of the underlying chemical principles is paramount to predicting and interpreting solubility data. The behavior of this compound in solution is dominated by its zwitterionic nature and the polarity of its environment.
The Zwitterionic Nature and pH-Dependence
In the solid state and in aqueous solution near neutral pH, amino acids primarily exist as zwitterions—dipolar ions with both a positive and a negative charge.[6][7] This internal salt structure results in strong intermolecular ionic attractions, leading to high melting points and a preference for polar solvents.[6] The net charge on the molecule is highly dependent on the pH of the solution, which in turn dictates its solubility.
-
In strongly acidic solutions (pH < pKa₁): The carboxylic acid group is protonated, and the amino group is protonated, resulting in a net positive charge (cation).
-
Near neutral pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (carboxylate), and the amino group is protonated (ammonium), resulting in the neutral zwitterion.[8]
-
In strongly basic solutions (pH > pKa₂): The amino group is deprotonated, and the carboxylic acid group is deprotonated, resulting in a net negative charge (anion).
Solubility is typically lowest at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero, as the zwitterion has strong intermolecular attractions that reduce its interaction with water.[9] For this molecule, the pI can be estimated as the average of the two pKa values. Conversely, solubility increases dramatically in acidic or basic conditions due to the formation of charged species that readily interact with polar water molecules.[10][11]
The Role of Solvent Polarity
The principle of "like dissolves like" is central to predicting solubility. The solubility of this compound will be a balance between the polar, ionic "head" (the amino and carboxyl groups) and the non-polar, hydrophobic "tail" (the isopropylphenyl group).
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form hydrogen bonds and solvate both the ammonium and carboxylate groups of the zwitterion, leading to moderate to good solubility, especially at pH values away from the pI.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the charged portions of the molecule but are not hydrogen bond donors. Solubility is expected to be moderate.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents cannot effectively solvate the charged zwitterionic form, leading to very poor solubility.[6] Any minor solubility would be driven by the non-polar side chain.
Predicted Qualitative Solubility Profile
Based on the foundational principles, the following qualitative solubility profile for this compound is predicted. This serves as a hypothesis to be confirmed by experimental data.
| Solvent System | Solvent Type | Polarity Index (P') | Predicted Solubility | Rationale |
| Water (pH 2.0) | Polar Protic | 10.2 | High | Formation of the highly polar cationic salt.[10] |
| Water (pH ~7.0) | Polar Protic | 10.2 | Low to Moderate | Zwitterionic form is present; solubility is limited by the large non-polar side chain and strong intermolecular forces.[6] |
| Water (pH 10.0) | Polar Protic | 10.2 | High | Formation of the highly polar anionic salt.[10] |
| Methanol | Polar Protic | 5.1 | Moderate | Good H-bonding and polarity to solvate the zwitterion. |
| Ethanol | Polar Protic | 4.3 (Est.) | Moderate to Low | Less polar than methanol, reducing its ability to overcome the solute's lattice energy.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Moderate | High polarity can solvate the zwitterion, but lack of H-bond donation is a limiting factor. |
| Acetonitrile | Polar Aprotic | 5.8 | Low | Moderately polar but a poor solvent for zwitterionic compounds. |
| Hexane | Non-polar | 0.1 | Poor / Insoluble | Cannot solvate the polar/ionic functional groups.[6] |
| Toluene | Non-polar (Aromatic) | 2.4 | Poor / Insoluble | Cannot solvate the polar/ionic functional groups. |
Polarity Index values are relative measures.[13]
Standardized Protocols for Experimental Solubility Determination
To move from prediction to quantification, rigorous and standardized experimental methods are required. The following protocols represent industry-standard approaches for generating high-quality solubility data.
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution after it has been allowed to reach a true equilibrium.[14]
Causality Behind the Method: This protocol is designed to ensure that the measurement reflects the true equilibrium state. Adding excess solid guarantees saturation. The extended equilibration time allows the dissolution and crystallization processes to reach a steady state. Temperature control is critical as solubility is temperature-dependent. Phase separation by centrifugation or filtration ensures that only the dissolved analyte is measured, preventing inflation of results from suspended microparticles.[1][15]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. A visible amount of undissolved solid must remain.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[1]
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC, against a standard curve of the compound.[15]
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mM), accounting for the dilution factor.
pH-Dependent Aqueous Solubility: Potentiometric Titration
For ionizable compounds, potentiometric titration is a powerful and efficient method to determine the intrinsic solubility (S₀, the solubility of the neutral form) and the pKa simultaneously.
Causality Behind the Method: This technique works by creating a suspension of the compound in water and titrating it with a strong acid or base. As the titrant is added, the pH changes, causing the solid compound to dissolve by converting into its more soluble ionized form. The point at which all the solid has dissolved, identified by a change in the titration curve, along with the pH and titrant volume data, allows for the calculation of the intrinsic solubility.[16] It is a self-validating system as the derived pKa should match values from other methods.
Step-by-Step Protocol:
-
Preparation: Create a suspension by adding a precisely weighed amount of this compound to a known volume of water in a titration vessel. The amount should be sufficient to ensure solid is present throughout a significant portion of the titration.
-
Titration Setup: Place a calibrated pH electrode and a magnetic stirrer in the vessel. Use an automated titrator to add a standardized titrant (e.g., 0.1 M HCl, followed by 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show regions where the pH changes slowly (buffering regions) and rapidly (equivalence points).
-
Calculation: Utilize specialized software or thermodynamic equations that relate the pH, titrant volume, and total compound concentration to calculate the intrinsic solubility (S₀) and the pKa values.
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The Enigmatic Profile of 2-Amino-2-(4-isopropylphenyl)acetic Acid: A Molecule Awaiting Therapeutic Exploration
An In-depth Review for the Scientific and Drug Development Community
Abstract
2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid, presents a chemical scaffold with theoretical potential for therapeutic applications. However, a comprehensive review of the current scientific literature reveals a significant gap in dedicated research into its biological activities, mechanism of action, and preclinical efficacy. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of this molecule, contextualize its potential within the broader landscape of related compounds, and outline a strategic path for future investigation. While direct evidence is scarce, the structural motifs inherent to this compound suggest plausible avenues for exploration in antimicrobial, anti-inflammatory, and anticancer research. This document will therefore focus on the known properties of structurally analogous compounds to build a case for the systematic evaluation of this compound as a potential therapeutic agent.
Introduction: The Untapped Potential of a Phenylglycine Derivative
This compound, also known as 4-isopropylphenylglycine, belongs to the class of α-amino acids bearing an aromatic side chain. Its structure, characterized by a central chiral carbon, an amino group, a carboxylic acid group, and a 4-isopropylphenyl moiety, offers several points for potential biological interactions. While commercially available from various suppliers, its presence in the scientific literature is largely confined to chemical catalogs.[1][2][3] This stark absence of dedicated biological studies presents both a challenge and an opportunity. The challenge lies in the lack of established data to guide research. The opportunity, however, is the potential for novel discovery in a relatively unexplored chemical space.
The therapeutic relevance of structurally similar phenylglycine derivatives is well-documented. For instance, D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid is a crucial building block in the synthesis of the antibiotic amoxicillin.[4] This precedent underscores the potential for phenylglycine scaffolds to serve as key components of therapeutically active molecules.
Rationale for Investigation: Inferences from Structural Analogs
In the absence of direct data, a logical starting point for investigating the therapeutic potential of this compound is to examine the biological activities of its structural relatives.
Potential Antimicrobial Activity
The broader class of amino acid derivatives has been a fertile ground for the discovery of antimicrobial agents. Research into derivatives of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides has demonstrated both antibacterial and antifungal properties.[5] While these compounds are structurally more complex, they share the core feature of an amino acid linked to a substituted phenyl group. It is plausible that the simpler scaffold of this compound could serve as a foundational structure for the development of novel antimicrobial agents.
Potential Anti-inflammatory Effects
Recent studies have explored N-(4-substituted phenyl)glycine derivatives as potential anti-inflammatory agents.[6][7] These compounds were designed to mimic glycine to improve physicochemical and biological characteristics. The research highlighted that modifications to the phenyl ring could lead to significant anti-inflammatory activity in preclinical models. The 4-isopropylphenyl group of the topic compound could similarly influence its interaction with inflammatory targets. A patent for substituted amino phenylacetic acids also describes their potential use as cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapy.[8]
Hypothetical Anticancer Applications
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising candidates for anticancer therapy, exhibiting both cytotoxic and antioxidant properties.[9] The structural similarity, particularly the presence of a substituted phenyl ring attached to an amino acid-like structure, suggests that this compound could be investigated for similar activities.
Proposed Research Workflow: A Roadmap for Discovery
To systematically evaluate the therapeutic potential of this compound, a structured research plan is essential. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A proposed phased workflow for the systematic investigation of this compound's therapeutic potential.
Experimental Protocols: Foundational Assays
The following are detailed, step-by-step methodologies for initial in vitro screening, adapted from standard laboratory practices.
Synthesis and Purification
While commercially available, for research purposes, a well-characterized in-house synthesis is recommended to ensure purity. A potential synthetic route could involve a Strecker synthesis starting from 4-isopropylbenzaldehyde.
Step-by-Step Protocol:
-
Reaction Setup: Combine 4-isopropylbenzaldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.
-
Reaction Progression: Stir the mixture at room temperature, monitoring the formation of the α-aminonitrile intermediate by thin-layer chromatography (TLC).
-
Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to hydrolyze the nitrile to a carboxylic acid.
-
Purification: Neutralize the solution to precipitate the amino acid. Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to achieve high purity.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cells, providing an indication of its potential toxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Future Directions and Conclusion
The therapeutic potential of this compound remains largely speculative due to a lack of dedicated research. However, the biological activities of structurally related compounds provide a strong rationale for its investigation. The proposed research workflow and experimental protocols offer a clear path forward for elucidating the pharmacological profile of this enigmatic molecule.
A systematic approach, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies, is crucial. Should initial findings prove promising, further exploration into its structure-activity relationships through the synthesis of derivatives could lead to the development of novel therapeutic agents. The scientific community is encouraged to undertake these foundational studies to determine if this compound is a dormant candidate with the potential to address unmet medical needs.
References
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Bayoumi, W. A., El-Gamal, M. I., El-Kerdawy, A. M., & Al-Said, M. S. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 15(2), 127–134. Available from: [Link]
- Younes, E. A., et al. (2009). United States Patent No. US 8,822,524 B2. Google Patents.
- Schawartz, J. (1975). Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid. Google Patents.
-
Bayoumi, W. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]
- Warner, B. P., McCleskey, T. M., & Burrell, A. K. (2012). Advanced drug development and manufacturing. Google Patents.
- Nohara, A. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents.
-
Dahiya, R., & Pathak, D. (2007). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 21(2), 235-242. Available from: [Link]
-
PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. Retrieved January 6, 2026, from [Link]
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Jamatsing, D., et al. (2016). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available from: [Link]
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Lee, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available from: [Link]
-
Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. The Journal of Pharmacology and Experimental Therapeutics, 322(3), 1181–1188. Available from: [Link]
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Kageyama, M., et al. (1984). Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives. Antimicrobial Agents and Chemotherapy, 25(1), 113–117. Available from: [Link]
-
Petrikaite, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. Available from: [Link]
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PubChem. (n.d.). 2-Amino-2-(4-prop-2-ynoxyphenyl)acetic acid. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-amino-2-(4-ethylphenyl)acetic Acid. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-(2-amino-4-ethoxyphenyl)acetic acid. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-(2,4-difluoro-5-methylphenyl)acetic acid. Retrieved January 6, 2026, from [Link]
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Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery
Foreword: Expanding the Chemical Alphabet of Life
For decades, the drug discovery landscape has been largely guided by the 20 canonical amino acids, the fundamental building blocks of proteins. While this natural diversity has yielded remarkable therapeutics, it represents only a fraction of the vast chemical space available. Non-proteinogenic amino acids (npAAs), also referred to as unnatural or non-canonical amino acids, are those not naturally encoded in the genetic code of organisms for protein assembly.[1] Their introduction into therapeutic peptides and other small molecules offers a powerful strategy to transcend the limitations of native structures, unlocking new frontiers in efficacy, stability, and specificity. This guide provides an in-depth exploration of the strategic application of npAAs in modern drug discovery, from fundamental principles to practical methodologies, for researchers, scientists, and drug development professionals.
The Rationale for Embracing the Unnatural: Overcoming Biological Hurdles
Peptides, with their high selectivity and low toxicity, are attractive therapeutic candidates. However, their clinical translation is often hampered by inherent liabilities such as poor metabolic stability and rapid clearance.[2][3] The incorporation of npAAs directly addresses these challenges by fundamentally altering the physicochemical properties of the parent molecule.
Fortifying Against Proteolytic Degradation
One of the most significant advantages of npAAs is their ability to confer resistance to enzymatic degradation.[4] Proteases, the enzymes responsible for peptide cleavage, exhibit high stereospecificity for L-amino acids. The introduction of D-amino acids, for instance, creates a peptide bond that is not recognized by these enzymes, thereby significantly extending the in-vivo half-life of the therapeutic.[4] Furthermore, sterically hindered npAAs, such as alpha-aminoisobutyric acid (Aib), can physically shield adjacent peptide bonds from enzymatic attack.[4]
Sculpting Conformation for Enhanced Potency
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Many native peptides are highly flexible, which can lead to a decrease in binding affinity for their target receptor. NpAAs can be used to introduce conformational constraints, locking the peptide into its bioactive conformation.[4] This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency and receptor selectivity.
Tailoring Pharmacokinetic Profiles
Beyond stability and potency, npAAs can be leveraged to fine-tune a drug's pharmacokinetic profile. By modifying properties such as lipophilicity and hydrogen bonding capacity, researchers can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) characteristics, leading to enhanced bioavailability and more favorable dosing regimens.[2][3]
The Chemist's Toolkit: Incorporating npAAs into Peptides
The integration of npAAs into peptide scaffolds is primarily achieved through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the cornerstone technique.[5]
Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
SPPS allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[6][7] This methodology facilitates the removal of excess reagents and byproducts through simple filtration and washing steps, making it highly efficient and amenable to automation.[6] The most common strategy employed is Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a Peptide Containing a Non-Proteinogenic Amino Acid
Objective: To synthesize a model peptide containing a D-amino acid to enhance proteolytic stability.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids
-
Fmoc-D-amino acid (e.g., Fmoc-D-Alanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution in DMF (20%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-L-amino acid (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates a free primary amine is no longer present).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of the npAA (D-amino acid):
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the Fmoc-D-Alanine using the same pre-activation and coupling procedure as in Step 3.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the SPPS Workflow
The iterative nature of SPPS can be effectively visualized to understand the flow of the synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
The Biologist's Approach: Biosynthetic Incorporation of npAAs
While chemical synthesis is highly versatile, biosynthetic methods offer a complementary approach for incorporating npAAs directly into proteins within living cells or in cell-free systems.[8][9] These techniques often involve re-engineering the translational machinery of the cell.
Expanding the Genetic Code
A common strategy involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[10] This engineered pair is designed to uniquely recognize a specific npAA and its corresponding codon (often a nonsense or frameshift codon), without cross-reacting with the host cell's native translational machinery.[10] This allows for the site-specific incorporation of the npAA into a growing polypeptide chain in response to a designated codon in the mRNA.
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis systems provide an open and controllable environment for npAA incorporation.[11] By supplying the system with the necessary components for transcription and translation, along with the desired npAA and its orthogonal aaRS/tRNA pair, researchers can produce proteins containing npAAs without the constraints of a living cell.[11]
Visualizing Biosynthetic Incorporation
The logic behind expanding the genetic code for npAA incorporation can be illustrated as follows:
Caption: Workflow for site-specific incorporation of npAAs using an orthogonal aaRS/tRNA pair.
Clinical Success Stories: npAAs in FDA-Approved Drugs
The transformative impact of npAAs is not merely theoretical; numerous FDA-approved drugs leverage their unique properties to achieve therapeutic success.[12][13] These examples underscore the diverse applications of npAAs in medicinal chemistry.
| Drug Name | Non-Proteinogenic Amino Acid | Therapeutic Area | Key Advantage of npAA |
| Semaglutide (Ozempic) | α-aminoisobutyric acid (Aib) | Type 2 Diabetes | Enhanced stability against DPP-4 degradation.[14] |
| Cyclosporine | (multiple N-methylated amino acids, D-alanine) | Immunosuppression | Increased metabolic stability and oral bioavailability.[14] |
| Bortezomib (Velcade) | Boronic acid analog of phenylalanine | Multiple Myeloma | Forms a reversible but stable complex with the proteasome.[13] |
| Sitagliptin (Januvia) | β-amino acid derivative | Type 2 Diabetes | Mimics the dipeptide substrate of DPP-4, acting as a potent inhibitor.[13] |
| Difelikefalin (Korsuva) | D-phenylalanine | Pruritus in CKD | The D-amino acid is a key pharmacophore for kappa-opioid receptor binding.[15] |
Future Perspectives: The Expanding Horizon of npAAs
The field of non-proteinogenic amino acids in drug discovery is continually evolving. Advances in synthetic chemistry are making a wider array of npAAs commercially available, while developments in synthetic biology are enabling more efficient and diverse methods for their biosynthetic incorporation.[16][17] As our understanding of the structure-activity relationships of npAA-containing peptides deepens, we can expect to see the development of next-generation therapeutics with unprecedented efficacy, safety, and patient convenience. The strategic use of npAAs will undoubtedly remain a cornerstone of innovative drug design for the foreseeable future.
References
- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Biosynthetic incorporation of non-natural amino acids into proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
Methodological & Application
Application Notes & Protocols for the Enantioselective Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of established and contemporary methodologies for the enantioselective synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid. This non-proteinogenic α-amino acid is a critical chiral building block in the development of advanced pharmaceuticals. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal synthetic strategies: Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Diastereoselective Alkylation, and Enzymatic Kinetic Resolution. Each section includes an in-depth explanation of the experimental rationale, step-by-step procedures, data interpretation, and visual workflows to guide researchers, scientists, and drug development professionals in achieving high enantiopurity and yield.
Introduction: The Significance of Chiral Phenylglycines
This compound, a derivative of phenylglycine, represents a class of unnatural amino acids of significant value in medicinal chemistry. The stereochemistry of active pharmaceutical ingredients (APIs) is paramount, as different enantiomers of a chiral drug molecule often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic exercise but a regulatory and safety imperative in drug development. This guide focuses on robust and reproducible methods to obtain enantiomerically pure (S)- or (R)-2-Amino-2-(4-isopropylphenyl)acetic acid, empowering chemists to construct complex molecules with precise three-dimensional control.
Comparative Overview of Synthetic Strategies
The synthesis of enantiopure α-amino acids can be broadly categorized into three approaches: asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods. Each strategy offers a unique set of advantages and challenges concerning scalability, cost, atom economy, and stereochemical control.
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-2-(4-isopropylphenyl)acetic Acid
Abstract
This comprehensive technical guide provides detailed methodologies for the chiral resolution of racemic 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical synthesis. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into two primary resolution strategies: classical diastereomeric salt formation with fractional crystallization and enzymatic kinetic resolution. Each section includes the scientific principles underpinning the method, step-by-step experimental protocols, and critical parameters for optimization. Furthermore, a robust analytical protocol using Chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (% ee) is presented to ensure the validation of resolution outcomes. This document aims to serve as a practical, field-proven resource for obtaining enantiomerically pure (R)- and (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a drug molecule often exhibit profoundly different pharmacological, metabolic, and toxicological profiles. This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to other phenylglycine derivatives suggests its potential utility in creating novel therapeutics where the specific stereochemistry at the alpha-carbon is critical for efficacy and safety.
Obtaining this compound in its enantiomerically pure form is paramount. While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution of the more accessible racemic mixture remains a widely employed, economically viable, and scalable strategy.[1] This guide focuses on providing the practical knowledge to successfully separate the racemic mixture into its constituent (R)- and (S)-enantiomers.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of both the racemate and the individual enantiomers is crucial for designing an effective resolution strategy, particularly for crystallization-based methods.[2] While extensive experimental data for this specific compound is not widely published, Table 1 summarizes known and predicted properties, and a protocol for their experimental determination is provided.
| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | 193.24 g/mol | 193.24 g/mol | [3] |
| CAS Number | 126746-20-1 | 168393-61-1 | Not available | [1][3] |
| Melting Point | Not available | Not available | Not available | |
| Boiling Point | Not available | 320.2±30.0 °C (Predicted) | 320.2±30.0 °C (Predicted) | [4] |
| pKa | Not available | 2.02±0.10 (Predicted) | 2.02±0.10 (Predicted) | [4] |
| LogP | Not available | 1.89 (Predicted) | 1.89 (Predicted) | [5] |
Protocol 2.1: Experimental Determination of Melting Point via DSC
Rationale: Differential Scanning Calorimetry (DSC) provides a precise melting point (Tₘ) and enthalpy of fusion (ΔHfus), which are critical indicators of purity. For diastereomeric salts, a sharp melting point often indicates a pure compound, whereas a broad melting range can suggest a mixture.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample (racemate, resolved enantiomer, or diastereomeric salt) into an aluminum DSC pan.
-
Instrumentation: Hermetically seal the pan and place it in the DSC cell. Use an empty, sealed pan as a reference.
-
Thermal Program: Heat the sample at a constant rate of 10 °C/min from room temperature to a temperature approximately 30 °C above the expected melting point.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol 2.2: Determination of Aqueous Solubility
Rationale: Solubility differences between diastereomeric salts are the foundation of separation by fractional crystallization. Determining solubility in various solvents is the most critical step in method development.[6]
-
Equilibration: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent (e.g., water, methanol, ethanol, isopropanol).
-
Saturation: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Evaporate the solvent and accurately weigh the residual solid.
-
Calculation: Express solubility as mg/mL or mol/L.
Method 1: Diastereomeric Salt Resolution & Fractional Crystallization
This classical method remains a cornerstone of industrial-scale chiral separations.[7] It involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These salts, not being mirror images, possess different physicochemical properties, most critically, different solubilities in a given solvent. This solubility difference allows the less soluble salt to be selectively crystallized and isolated.[8]
For resolving a racemic amino acid (which is amphoteric), a chiral acid is the most common choice of resolving agent. (+)-Tartaric acid is an inexpensive, readily available, and effective choice for many amino acids and their derivatives.[9][10]
dot graph Diastereomeric_Salt_Resolution { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol 3.1: Resolution with (+)-Tartaric Acid
Rationale: This protocol is adapted from established procedures for resolving phenylglycine derivatives.[7] The choice of solvent is critical and must be determined experimentally (see Protocol 2.2). Alcohols like methanol or ethanol are common starting points. The stoichiometry of the resolving agent is often sub-stoichiometric (0.5-0.6 equivalents) to maximize the yield and purity of the less soluble salt in the first crop of crystals.[11]
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol, heating gently if necessary to achieve a clear solution.
-
Resolving Agent Addition: In a separate beaker, dissolve 4.0 g (~0.5 equivalents) of (+)-tartaric acid in 25 mL of methanol. Add this solution to the amino acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, undisturbed. Cloudiness should appear, followed by crystal formation. For optimal crystallization, allow the flask to stand for 12-24 hours. Further cooling in a refrigerator (4 °C) can increase the yield.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small volume of cold methanol (2 x 10 mL) to remove the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. This is the First Crop , enriched in one diastereomer.
-
Liberation of the Free Amino Acid:
-
Dissolve the dried diastereomeric salt in a minimal amount of hot water.
-
Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) by the slow addition of a base (e.g., 2 M NaOH or NH₄OH). The free amino acid will precipitate.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Analysis: Determine the enantiomeric excess (% ee) of the obtained solid using the Chiral HPLC method described in Section 5. The mother liquor can be processed separately to recover the other enantiomer.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolutions offer high selectivity under mild reaction conditions, making them an attractive green chemistry alternative.[12] A common strategy for amino acids is kinetic resolution, where an enzyme stereoselectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. The resulting product and unreacted starting material, having different chemical properties, can then be easily separated.
For this to work, the amino acid is typically first derivatized, for example, by N-acetylation. A lipase or acylase can then selectively hydrolyze the N-acetyl group from one enantiomer.[13]
dot graph Enzymatic_Resolution { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Workflow for Enzymatic Kinetic Resolution of an N-Acetyl Amino Acid.
Protocol 4.1: N-Acetylation of Racemic Amino Acid
-
Reaction Setup: Suspend 10.0 g of racemic this compound in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add 1.2 equivalents of acetic anhydride dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The N-acetylated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 4.2: Lipase-Catalyzed Kinetic Resolution
Rationale: Lipases, such as Lipase B from Candida antarctica (CALB), are robust enzymes that can selectively hydrolyze ester or amide bonds.[13] This protocol outlines a typical hydrolysis. Optimization of pH, temperature, and enzyme loading is crucial for success.
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: Suspend 5.0 g of the racemic N-acetyl-2-Amino-2-(4-isopropylphenyl)acetic acid in 100 mL of the pH 7.0 phosphate buffer.
-
Enzyme Addition: Add an immobilized lipase (e.g., 500 mg of Novozym 435 - immobilized CALB).
-
Incubation: Stir the suspension at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them via Chiral HPLC (Section 5). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Separation:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the filtrate to pH ~2 with 1 M HCl.
-
Extract the unreacted (R)-N-Acetyl amino acid with an organic solvent like ethyl acetate (3 x 50 mL).
-
Adjust the pH of the aqueous layer to the isoelectric point (~pH 5-6) to precipitate the resolved (S)-amino acid.
-
Isolate the (S)-amino acid by filtration. The (R)-N-acetyl amino acid can be recovered by evaporating the organic solvent and can be hydrolyzed chemically to yield the (R)-amino acid.
-
Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric composition is essential to validate the success of any chiral resolution. Chiral HPLC is the gold standard for this analysis.[14] For underivatized amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those with teicoplanin, are highly effective as they can operate in polar organic or reversed-phase modes and do not require derivatization of the analyte.[3][14]
Protocol 5.1: ee% Analysis on a Teicoplanin-Based CSP
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Methanol:Formic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 10 mL of mobile phase. |
Analysis Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Racemate Injection: First, inject a solution of the racemic starting material to determine the retention times of both the (R)- and (S)-enantiomers and to confirm baseline separation.
-
Sample Injection: Inject the filtered sample solution obtained from the resolution experiment.
-
Data Analysis: Integrate the peak areas for each enantiomer in the resulting chromatogram. Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
The chiral resolution of racemic this compound can be successfully achieved through either diastereomeric salt formation or enzymatic kinetic resolution. The choice of method depends on factors such as scale, cost, available equipment, and desired environmental impact. Diastereomeric salt formation with an inexpensive resolving agent like tartaric acid is a robust, scalable method, but requires careful optimization of the solvent system and crystallization conditions.[6][15] Enzymatic resolution offers high selectivity under mild conditions but requires an initial derivatization step.[13] In all cases, a validated analytical method, such as the Chiral HPLC protocol provided, is indispensable for quantifying the success of the resolution and ensuring the enantiopurity of the final product. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop a successful and efficient resolution process tailored to their specific needs.
References
-
Eliel, E. L., & Wilen, S. H. (1981). Stereochemistry of organic compounds. New York: Wiley.[6]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.[16]
-
BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem Technical Documents.[12]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.[7]
-
Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. (2006). Tetrahedron: Asymmetry.[15]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.[8]
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Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.[9]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Current Research in Bioorganic & Organic Chemistry.[11]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[14]
-
SUMICHIRAL OA columns are high-performance chiral columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.[17]
-
Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (2022). MDPI.[10]
-
Wikipedia. (2023). Chiral resolution.[16]
-
An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. (2025). BenchChem.[18]
-
Matrix Scientific. (n.d.). This compound.[1]
-
ChemicalBook. (n.d.). (S)-2-AMINO-2-(4-ISOPROPYLPHENYL)ACETIC ACID.[4]
-
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. (2021). MDPI.[13]
-
Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid. (1975). US Patent 3,890,379A.[19]
-
Advanced ChemBlocks. (n.d.). (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.[3]
-
Manchester Organics. (n.d.). This compound.[20]
-
Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). MDPI.[2]
-
Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2006). ResearchGate.[21]
-
ChemScene. (n.d.). (S)-2-amino-2-(4-isopropylphenyl)acetic acid.[5]
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2004). ResearchGate.[22]
-
4-(2-AMINO-2-METHYLPROPYL) PHENOL ACETIC ACID Property. (n.d.). ChemicalBook.[23]
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters.[24]
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Application Note: A Detailed Protocol for the Strecker Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic α-amino acid with significant potential as a building block in pharmaceutical development. The protocol leverages the classic Strecker synthesis, a reliable and versatile method for preparing α-amino acids from aldehydes.[1][2][3] This guide details the two-stage reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and presents quantitative data in a structured format. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Significance
Non-proteinogenic amino acids are crucial components in medicinal chemistry, often incorporated into peptide-based drugs to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles. This compound, featuring a lipophilic isopropylphenyl side chain, is a valuable synthon for creating novel pharmaceutical candidates.
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and effective methods for the de novo synthesis of α-amino acids.[2] The process is a one-pot, three-component reaction that typically involves an aldehyde, ammonia, and a cyanide source. It proceeds through two primary stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final α-amino acid.[4][5][6] This application note provides a robust protocol for synthesizing this compound starting from 4-isopropylbenzaldehyde (cuminaldehyde).
Reaction Mechanism and Rationale
The Strecker synthesis follows a well-established, two-part mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
Part 1: Formation of the α-Aminonitrile Intermediate
The first stage involves the conversion of 4-isopropylbenzaldehyde into 2-amino-2-(4-isopropylphenyl)acetonitrile.
-
Imine Formation: The reaction is initiated by the condensation of the aldehyde with ammonia. In protocols using ammonium chloride (NH₄Cl), the ammonium ion acts as a mild acid to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia (NH₃), which exists in equilibrium.[6]
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form a protonated imine, known as an iminium ion. This step is an equilibrium process and can be driven forward by removing water.[4]
-
Cyanide Attack: The highly nucleophilic cyanide ion (CN⁻), typically from KCN or NaCN, attacks the electrophilic carbon of the iminium ion. This stereochemically non-selective attack forms a new carbon-carbon bond, yielding the racemic α-aminonitrile intermediate.[1]
Part 2: Hydrolysis of the α-Aminonitrile to the α-Amino Acid
The second stage is the hydrolysis of the nitrile functional group to a carboxylic acid, which is typically performed under strong acidic conditions.[4][7]
-
Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., HCl), making the nitrile carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.
-
Tautomerization and Amide Formation: Through a series of proton transfers, an imidic acid intermediate tautomerizes to a more stable amide.
-
Amide Hydrolysis: The amide is then hydrolyzed under the harsh acidic conditions. The carbonyl oxygen is protonated, activating the carbonyl carbon for attack by another water molecule. Finally, ammonia (which is protonated to NH₄⁺ under these conditions) is eliminated, yielding the final α-amino acid product after deprotonation.[1][4]
Caption: Figure 1: Strecker Synthesis Mechanism.
Experimental Workflow and Protocol
This protocol is designed for laboratory-scale synthesis. All operations involving cyanide must be performed in a certified, high-flow chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | 122-03-2 | Purity >98%[8] |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | ACS grade or higher |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 143-33-9 | EXTREMELY TOXIC . ACS grade. |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | 7664-41-7 | Reagent grade |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | ACS grade |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | 37% w/w, Reagent grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Reagent grade |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves (double-gloved recommended)
Overall Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile
-
Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stir bar and a dropping funnel, combine 4-isopropylbenzaldehyde (14.8 g, 0.1 mol) and methanol (100 mL).
-
In a separate beaker, prepare an ammonia solution by dissolving ammonium chloride (6.4 g, 0.12 mol) in 50 mL of 28% aqueous ammonia.
-
Cool the aldehyde solution in the flask to 0-5 °C using an ice-water bath.
-
Slowly add the prepared ammonia/ammonium chloride solution to the stirred aldehyde solution over 20-30 minutes, maintaining the temperature below 10 °C.
-
Cyanide Addition (CRITICAL STEP): In a separate beaker, carefully dissolve sodium cyanide (5.4 g, 0.11 mol) in 25 mL of deionized water. CAUTION: NaCN is a deadly poison. Handle only in a fume hood with appropriate PPE.
-
Add the sodium cyanide solution to the dropping funnel and add it dropwise to the main reaction flask over 45-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. A precipitate of the α-aminonitrile may form.
-
Work-up: Add 100 mL of cold water to the reaction mixture to precipitate more product. Stir for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) and a small amount of cold methanol.
-
Air-dry the crude 2-amino-2-(4-isopropylphenyl)acetonitrile. The product can be used directly in the next step without further purification.
Part B: Hydrolysis to this compound
-
Hydrolysis Setup: Transfer the crude α-aminonitrile from Part A to a 500 mL round-bottom flask. Add 150 mL of concentrated hydrochloric acid (approx. 12 M). CAUTION: Perform this step in a fume hood as some residual cyanide may produce HCN gas upon acidification.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The solid will gradually dissolve.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC if desired (the nitrile is significantly less polar than the amino acid). The hydrolysis is complete when the evolution of ammonia ceases.[9]
-
Isolation of Hydrochloride Salt: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation of the amino acid hydrochloride salt.
-
Collect the white, crystalline precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold acetone (2 x 20 mL) to remove residual HCl and organic impurities.
Part C: Isolation of the Free Amino Acid
-
Neutralization: Dissolve the collected hydrochloride salt in a minimum amount of warm deionized water (approx. 100-150 mL).
-
While stirring, slowly add 28% aqueous ammonia dropwise to adjust the pH of the solution to the isoelectric point of the amino acid (typically between pH 5 and 7). The free amino acid will precipitate as a white solid. Monitor the pH carefully with pH paper or a pH meter.
-
Once precipitation is complete, cool the mixture in an ice bath for 1 hour.
-
Final Product Collection: Collect the purified this compound by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white crystalline solid.
Safety and Waste Disposal
-
Cyanide Hazard: Sodium cyanide and its solutions are highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide produces highly toxic hydrogen cyanide (HCN) gas. All steps involving cyanide must be conducted in a well-ventilated fume hood. Always have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. Slowly add the waste to a stirred, alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. This quenching procedure is exothermic and should be performed with cooling. Dispose of all chemical waste according to institutional guidelines.
-
Corrosives: Concentrated hydrochloric acid and aqueous ammonia are highly corrosive. Handle with appropriate care and PPE.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis (MOC Reaction Guide). [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. [Link]
-
International Multidisciplinary Journal for Research & Development. (2023). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]
- Google Patents.
-
National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Wikipedia. Cuminaldehyde. [Link]
- Google Patents. Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijmrd.in [ijmrd.in]
- 8. Cuminaldehyde - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Asymmetric Synthesis of (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid via Diastereoselective Alkylation using an Evans' Chiral Auxiliary
Abstract
This document provides a comprehensive technical guide for the asymmetric synthesis of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic α-amino acid of interest in pharmaceutical development. The described methodology leverages the power of chiral auxiliary-based synthesis, a robust and predictable strategy for establishing stereochemical control.[1][2] Specifically, this protocol details the diastereoselective alkylation of a chiral N-glycinyl oxazolidinone, derived from L-valine, followed by auxiliary cleavage to yield the target amino acid with high enantiopurity. We provide detailed, step-by-step experimental procedures, an explanation of the mechanistic basis for stereocontrol, and expected outcomes, targeting researchers and professionals in synthetic chemistry and drug development.
Introduction and Scientific Principle
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal chemistry and chemical biology.[3][4] Chirality dictates the biological activity of molecules, making stereocontrol paramount in the synthesis of pharmaceutical intermediates.[3] 2-Amino-2-(4-isopropylphenyl)acetic acid is a valuable building block whose stereochemistry is critical for its application.
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct a reaction's stereochemical outcome.[1] After the desired transformation, the auxiliary is removed and can often be recovered. The Evans' oxazolidinone auxiliaries are among the most reliable and widely used tools for asymmetric synthesis due to their high stereodirecting ability in reactions like aldol additions and alkylations.[2][5][6]
The strategy outlined herein involves three key stages:
-
Acylation: A glycine moiety is attached to the chiral oxazolidinone auxiliary.
-
Diastereoselective Alkylation: The resulting adduct is deprotonated to form a rigid, chelated enolate. The inherent chirality of the auxiliary sterically shields one face of the enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face.[6][7] This step establishes the crucial α-stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is hydrolytically removed to release the desired enantiomerically enriched α-amino acid.
This approach provides a predictable and scalable route to the target molecule, with the stereochemical outcome being directly controlled by the choice of the auxiliary's enantiomer.
Overall Synthetic Workflow
The multi-step synthesis is designed for clarity and reproducibility. The workflow begins with commercially available materials and proceeds through the key diastereoselective alkylation step to the final, purified amino acid.
Caption: Overall workflow for the asymmetric synthesis.
Mechanism of Stereocontrol
The high fidelity of this synthesis hinges on the formation of a well-defined (Z)-enolate intermediate. Upon treatment with a sodium base like NaHMDS, the N-acyl oxazolidinone forms a rigid, five-membered chelate ring with the sodium cation. The bulky isopropyl group of the auxiliary then effectively blocks the si-face of the enolate. Consequently, the electrophile (4-isopropylbenzyl bromide) can only approach from the less sterically hindered re-face, leading to the preferential formation of a single diastereomer.
Caption: Stereochemical model for the alkylation reaction.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of N-(Azidoacetyl)-(S)-4-isopropyloxazolidinone
This two-step procedure prepares the key glycine equivalent substrate.
-
N-Bromoacetylation:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-4-isopropyloxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of bromoacetyl bromide (1.1 eq).
-
Rationale: Triethylamine acts as a base to neutralize the HBr generated during the acylation. The reaction is run at 0 °C to control the exothermic reaction.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(bromoacetyl)-(S)-4-isopropyloxazolidinone, which is used directly in the next step.
-
-
Azide Displacement:
-
Dissolve the crude bromoacetyl intermediate in acetone/water (4:1 v/v, ~0.15 M).
-
Add sodium azide (NaN₃, 1.5 eq) in one portion.
-
Rationale: Sodium azide is a potent nucleophile that displaces the bromide in an Sₙ2 reaction to form the azidoacetyl compound. The acetone/water mixture ensures solubility for both the organic substrate and the inorganic azide salt.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Add water to the remaining aqueous slurry and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford N-(azidoacetyl)-(S)-4-isopropyloxazolidinone as a white solid.
-
Protocol 2: Diastereoselective Alkylation
This is the stereochemistry-defining step.
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the N-(azidoacetyl) oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: A low temperature is critical to ensure kinetic control of the deprotonation and subsequent alkylation, preventing enolate equilibration and side reactions, thus maximizing diastereoselectivity.[8]
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.05 eq) dropwise over 15 minutes. The solution should turn a pale yellow, indicating enolate formation.
-
Stir the solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve 4-isopropylbenzyl bromide (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis. Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol 3: Auxiliary Cleavage and Final Product Isolation
This sequence removes the auxiliary and reduces the azide to the primary amine.
-
Azide Reduction:
-
Dissolve the purified alkylated product (1.0 eq) in methanol (~0.1 M) in a hydrogenation vessel.
-
Carefully add Palladium on Carbon (10% Pd/C, ~10 mol%).
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines.
-
Pressurize the vessel with hydrogen gas (H₂, ~50 psi or balloon pressure) and stir vigorously at room temperature for 12-16 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting amine is typically used directly in the next step.
-
-
Hydrolytic Cleavage:
-
Dissolve the crude amine intermediate in a mixture of THF and water (3:1, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 1.0 M, 2.0 eq).
-
Rationale: The LiOH/H₂O₂ combination is a standard method for the mild cleavage of Evans' auxiliaries, forming a hydroperoxide intermediate that fragments to release the carboxylic acid and the recoverable auxiliary without epimerization of the α-stereocenter.[5]
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M) until a test with starch-iodide paper is negative.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous solution with DCM (3x) to recover the (S)-4-isopropyloxazolidinone auxiliary.
-
Adjust the pH of the aqueous layer to ~6.0 using 1 M HCl. The amino acid may begin to precipitate.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the crude amino acid.
-
Purify the final product by recrystallization or ion-exchange chromatography to yield (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and determine enantiomeric excess (e.e.) by chiral HPLC.
-
Data Summary and Expected Results
The following tables provide an example of reagent quantities for a representative reaction scale and the expected outcomes based on established literature for similar transformations.
Table 1: Example Reagent Quantities for Diastereoselective Alkylation (Protocol 2)
| Reagent | M.W. ( g/mol ) | Eq. | Amount | Moles (mmol) |
|---|---|---|---|---|
| N-(Azidoacetyl) Oxazolidinone | 226.24 | 1.0 | 1.13 g | 5.0 |
| Anhydrous THF | - | - | 50 mL | - |
| NaHMDS (1.0 M in THF) | 183.38 | 1.05 | 5.25 mL | 5.25 |
| 4-Isopropylbenzyl bromide | 213.12 | 1.2 | 1.28 g | 6.0 |
Table 2: Expected Performance Metrics
| Metric | Expected Value | Analysis Method |
|---|---|---|
| Yield (Alkylated Intermediate) | 85 - 95% | Isolated Mass |
| Diastereomeric Ratio (d.r.) | > 98:2 | ¹H NMR |
| Yield (Final Amino Acid) | 70 - 85% (after cleavage) | Isolated Mass |
| Enantiomeric Excess (e.e.) | > 98% | Chiral HPLC |
References
-
Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. (2023). Organic Letters, 25, 7067–7071. Available at: [Link]
-
Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available at: [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (2015). Chemical Science, 6(3), 1895–1899. Available at: [Link]
-
A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected α-amino acids. (1996). Chemical Communications, (24), 2759-2760. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. (2022). Nature Chemistry. Available at: [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (2015). Chemical Science, 6(3), 1895-1899. Available at: [Link]
-
Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1994). Journal of the American Chemical Society, 116(26), 11737-11751. Available at: [Link]
-
Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. (1985). The Journal of Organic Chemistry, 50(25), 5115-5121. Available at: [Link]
-
Evans' original oxazolidinone auxiliary-based asymmetric methodology. (n.d.). ResearchGate. Available at: [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Available at: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). Molecules, 25(21), 5000. Available at: [Link]
-
Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2024). Chemical Science, 15(18), 6806-6813. Available at: [Link]
-
Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. (2022). CORE. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2024). Chemical Science, 15(18), 6806-6813. Available at: [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2013). Organic Letters, 15(12), 3134–3137. Available at: [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ResearchGate. Available at: [Link]
Sources
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- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 4. communities.springernature.com [communities.springernature.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Chiral Separation of 2-Amino-2-(4-isopropylphenyl)acetic Acid Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. Utilizing a polysaccharide-based chiral stationary phase (CSP), this protocol achieves baseline resolution of the (R)- and (S)-enantiomers. The causality behind the selection of the CSP and the optimization of mobile phase parameters are discussed in depth to provide a comprehensive understanding of the chiral recognition mechanism. This guide is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment.
Introduction: The Significance of Chiral Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, within a chiral biological system, they can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical industry for ensuring the safety and efficacy of chiral drugs. This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method for determining its enantiomeric purity is a critical requirement in both research and quality control settings.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the direct separation of enantiomers.[1] The fundamental principle of this method lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention and subsequent separation.
The Cornerstone of Separation: Selecting the Chiral Stationary Phase
The success of any chiral separation is predominantly dictated by the choice of the CSP. For the separation of amino acids and their derivatives, several types of CSPs have proven effective, including macrocyclic glycopeptides, ligand-exchange phases, and polysaccharide-based phases.[1]
Rationale for Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are recognized for their broad applicability and high success rate in resolving a wide array of racemates.[2][3] These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are facilitated by the chiral grooves and cavities formed by the helical structure of the polysaccharide backbone.[2][4] For an analyte like this compound, which possesses an aromatic ring, a carboxylic acid group, and an amino group, the potential for multiple interaction points makes polysaccharide-based CSPs a logical and promising choice. Specifically, derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent chiral recognition capabilities for a variety of compounds.[5][6]
The Mechanism of Chiral Recognition
The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by subtle differences in the spatial arrangement of the analyte's functional groups. The chiral selector, in this case, a derivatized cellulose, presents a three-dimensional chiral environment. The enantiomers of this compound will interact with the CSP differently. One enantiomer will form a more stable, transient diastereomeric complex with the CSP due to a better stereochemical fit, resulting in a longer retention time. The other enantiomer, forming a less stable complex, will elute earlier. The key interactions contributing to this discrimination are believed to be:
-
Hydrogen Bonding: Between the amino and carboxyl groups of the analyte and the carbamate groups of the CSP.
-
π-π Interactions: Between the isopropylphenyl ring of the analyte and the phenyl groups of the CSP.
-
Steric Interactions: The overall shape of the enantiomer influences its ability to fit into the chiral cavities of the CSP.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.
Materials and Instrumentation
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Analytes: Racemic this compound and individual enantiomer standards (if available).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion
Mobile Phase Optimization: The Driving Force of Selectivity
The composition of the mobile phase plays a critical role in modulating the interactions between the analyte and the CSP, thereby influencing retention and enantioselectivity.[7][8]
-
Normal Phase Mode: A normal phase elution mode, typically consisting of a non-polar solvent like n-hexane and a polar modifier like an alcohol, was chosen. This mode is generally effective for polysaccharide-based CSPs.
-
Alcohol Modifier: 2-Propanol (IPA) was selected as the polar modifier. The concentration of the alcohol is a crucial parameter; a lower concentration generally leads to stronger interactions with the CSP and thus longer retention times and potentially better resolution. A systematic evaluation of the IPA percentage would reveal the optimal balance between resolution and analysis time.
-
Acidic Additive: The addition of a small amount of an acidic modifier, such as Trifluoroacetic Acid (TFA), is often necessary when separating amino acids. The TFA serves to suppress the ionization of the carboxylic acid group and protonate the amino group, which can lead to more consistent interactions with the CSP and improved peak shape. The effect of mobile phase pH on the chromatographic behavior of amino acid enantiomers is a well-documented phenomenon.[9]
Expected Chromatographic Performance
Under the optimized conditions, a baseline separation of the two enantiomers of this compound is expected. The following table provides hypothetical, yet realistic, performance data.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | > 1.2 |
| Tailing Factor | 0.9 - 1.3 |
Note: The elution order of the enantiomers ((R) vs. (S)) would need to be confirmed by injecting individual enantiomeric standards.
System Suitability
To ensure the validity of the results, system suitability tests should be performed before and during the analysis. Key parameters include:
-
Resolution (Rs): A resolution of greater than 1.5 is typically required for quantitative analysis.
-
Tailing Factor (T): Should be between 0.8 and 1.5 for symmetrical peaks.
-
Repeatability: Multiple injections of the same standard should yield consistent retention times and peak areas (RSD < 2%).
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with an optimized normal phase mobile phase allows for excellent resolution and peak shape. By understanding the principles of chiral recognition and the influence of mobile phase parameters, researchers can effectively apply and adapt this method for the accurate determination of enantiomeric purity, a critical aspect of pharmaceutical research and development.
References
-
Hofstetter, H., & Hofstetter, O. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A, 1049(1-2), 85-95. [Link]
-
Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 19(107), 52-57. [Link]
-
Ikai, T., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 171-201). Springer. [Link]
-
Hofstetter, H., & Hofstetter, O. (2004). Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography. PubMed. [Link]
-
Al-Majid, A. M., & El-Azzouny, A. A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5648. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2014). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. RSC Advances, 4(100), 57223-57235. [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]
-
Krüger, G., Grötzinger, J., & Berndt, H. (1987). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Journal of Chromatography A, 397, 223-232. [Link]
-
Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology (Vol. 2003, pp. 225-253). Humana Press. [Link]
-
Krüger, G., Grötzinger, J., & Berndt, H. (1987). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography. PubMed. [Link]
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science, 15(5), 174-176. [Link]
-
Lehotay, J., Hrobonova, K., & Krupcik, J. (2001). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]
-
Ahuja, S. (1991). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 9(10), 654-660. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Miyazawa, T., Minowa, H., & Shindo, Y. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
-
Lee, M. H., Kim, H. S., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-261. [Link]
-
Ates, H., & Sarac, S. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Urakawa, K., & Okamoto, Y. (2021). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Polymers, 13(11), 1789. [Link]
-
Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]
-
Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Applied Sciences, 7(5), 448. [Link]
-
Weber, G., & König, W. A. (1990). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Angewandte Chemie International Edition in English, 29(8), 911-912. [Link]
-
Drabowicz, J., & Kudzin, Z. H. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 17(12), 2736. [Link]
-
Al-Garadi, W., & Al-Othman, Z. A. (2017). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. ResearchGate. [Link]
-
Sardella, R., & Ianni, F. (2021). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 26(11), 3328. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-isopropylphenyl)acetic acid in Solid-Phase Peptide Synthesis
Introduction: The Significance of Sterically Hindered α,α-Disubstituted Amino Acids in Peptide Science
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterial science.[1] Among these, α,α-disubstituted amino acids, such as 2-Amino-2-(4-isopropylphenyl)acetic acid, have garnered significant interest. The presence of two substituents on the α-carbon atom introduces conformational constraints and increased steric bulk compared to their proteinogenic counterparts.[2] This unique structural feature can impart peptides with enhanced resistance to enzymatic degradation, increased lipophilicity, and the ability to adopt stable secondary structures like helices and turns.[2][3]
This compound, with its bulky isopropylphenyl side chain, presents both an opportunity and a challenge in solid-phase peptide synthesis (SPPS). While it can be a key building block for creating novel peptide therapeutics with improved pharmacological profiles, its steric hindrance necessitates optimized synthesis protocols to achieve efficient incorporation and high-purity final products.[4][5] Low coupling efficiency is a primary obstacle, often leading to deletion sequences and difficult purifications.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase synthesis. The protocols and recommendations herein are designed to address the challenges associated with this sterically demanding amino acid, ensuring high coupling yields and the synthesis of high-quality peptides.
Challenges in the SPPS of Peptides Containing this compound
The primary challenges encountered during the incorporation of this compound are:
-
Steric Hindrance: The bulky 4-isopropylphenyl group and the α-methyl group create significant steric hindrance around the carboxylic acid and the N-terminal amine of the growing peptide chain. This can impede the approach of the activated amino acid, leading to slow and incomplete coupling reactions.[4][5]
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can form secondary structures and aggregate on the solid support. This aggregation can further reduce the accessibility of the N-terminus, exacerbating coupling difficulties.[4]
-
Incomplete Deprotection: In cases of severe aggregation, the Fmoc-protecting group on the N-terminus of the newly incorporated bulky amino acid may not be completely removed, leading to truncated sequences.
To overcome these challenges, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and strategic synthesis planning is required.
Recommended Materials and Reagents
| Reagent | Purpose | Recommended Grade/Supplier |
| Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid | Building Block | High purity (>98%) |
| Rink Amide or Wang Resin | Solid Support | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent | ACS grade or higher |
| Piperidine | Fmoc Deprotection | Reagent grade |
| Coupling Reagents (Choose one) | ||
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High-efficiency coupling | High purity |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Standard efficient coupling | High purity |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Efficient coupling | High purity |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High-efficiency, safer alternative | High purity |
| Bases | ||
| N,N-Diisopropylethylamine (DIPEA) | Activation Base | Reagent grade |
| N-Methylmorpholine (NMM) | Activation Base | Reagent grade |
| Additives | ||
| 1-Hydroxybenzotriazole (HOBt) or OxymaPure | Racemization suppression | High purity |
| Cleavage Cocktail Reagents | ||
| Trifluoroacetic acid (TFA) | Cleavage from resin | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| Water (ddH₂O) | Scavenger | High purity |
| Phenol | Scavenger | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Scavenger | Reagent grade |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid
This protocol outlines the manual coupling of Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid to a resin-bound peptide. For automated synthesizers, the principles remain the same, but the specific programming will vary.
Workflow Diagram:
Caption: Workflow for a single coupling cycle in SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid, 3-5 equivalents of the chosen coupling reagent (e.g., HATU), and 6-10 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to overnight, or the temperature can be increased to 40-50°C.[4] Microwave-assisted SPPS can also be employed to significantly reduce coupling times and improve efficiency.[6]
-
-
Monitoring the Coupling:
-
After the coupling reaction, wash the resin with DMF (3 times).
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellowish beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, repeat steps 3 and 4 (double coupling) to drive the reaction to completion.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
Protocol 2: Microwave-Assisted Coupling
Microwave energy can significantly enhance the coupling efficiency of sterically hindered amino acids.[6]
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Microwave Coupling:
-
Add the activated amino acid solution to the deprotected resin in a microwave-safe reaction vessel.
-
Place the vessel in a peptide synthesis microwave reactor.
-
Irradiate at a constant temperature (e.g., 75-90°C) for 5-15 minutes. The exact time and temperature will depend on the instrument and the specific peptide sequence.
-
-
Proceed with steps 5-7 from Protocol 1.
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. A standard, robust cocktail is provided below.
Workflow Diagram:
Caption: General workflow for peptide cleavage and deprotection.
Recommended Cleavage Cocktail (Reagent K): [7]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Step-by-Step Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-4 hours. The exact duration may need to be optimized based on the peptide sequence and protecting groups used.
-
-
Peptide Precipitation:
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Analytical Characterization
After synthesis, it is crucial to characterize the crude peptide to assess its purity and confirm its identity.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [10][11] | Purity assessment and purification | A major peak corresponding to the target peptide. Purity is determined by the relative area of this peak. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) [12][13] | Identity confirmation | The observed molecular weight should match the calculated molecular weight of the desired peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [1][10] | Structural elucidation | For detailed structural analysis, especially for confirming the incorporation and stereochemistry of the non-proteinogenic amino acid. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound. Peptide aggregation. | Perform a double coupling.[4] Increase the coupling time and/or temperature.[4] Switch to a more potent coupling reagent like HATU or COMU.[5][14] Use microwave-assisted SPPS.[6] |
| Low Yield of Crude Peptide | Incomplete cleavage. Peptide is soluble in ether. | Increase cleavage time. Ensure the resin is dry before adding the cleavage cocktail. If the peptide is hydrophobic, try precipitating with a different non-polar solvent or minimize the volume of TFA before precipitation. |
| Multiple Peaks in HPLC | Deletion sequences from incomplete coupling. Side reactions during cleavage. | Optimize the coupling protocol for the bulky amino acid. Ensure the use of appropriate scavengers in the cleavage cocktail. |
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is achievable with careful optimization of the synthetic strategy. By employing potent coupling reagents, extended reaction times or microwave assistance, and rigorous monitoring of the coupling efficiency, researchers can effectively overcome the challenges posed by its steric bulk. The protocols outlined in these application notes provide a solid foundation for the synthesis of peptides containing this valuable non-proteinogenic amino acid, paving the way for the development of novel and potent peptide-based therapeutics and materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. biovera.com.au [biovera.com.au]
- 10. ijsra.net [ijsra.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. rsc.org [rsc.org]
- 14. bachem.com [bachem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-2-Amino-2-(4-isopropylphenyl)acetic Acid
Introduction: Navigating the Steric Challenge of α,α-Disubstituted Amino Acids in SPPS
The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks, such as 2-Amino-2-(4-isopropylphenyl)acetic acid, offer the ability to introduce conformational constraints, enhance proteolytic stability, and modulate biological activity. However, their successful integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is often hampered by significant steric hindrance.
Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid, an α,α-disubstituted amino acid, presents a formidable challenge to the standard Fmoc/tBu SPPS workflow. The bulky isopropylphenyl group, coupled with the absence of a hydrogen atom on the α-carbon, sterically shields the carboxyl group. This dramatically reduces its reactivity and can lead to incomplete coupling reactions, resulting in deletion sequences and diminished overall yield of the target peptide.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective coupling protocols for Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid in Fmoc-SPPS. We will delve into the rationale behind the selection of potent coupling reagents, optimized reaction conditions, and strategies to ensure high coupling efficiency while maintaining the chiral integrity of the peptide.
The Structural Hurdle: Understanding Steric Hindrance
The primary obstacle in the coupling of Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid is the steric bulk surrounding the reactive carboxyl group. This bulk physically obstructs the approach of the nucleophilic N-terminal amine of the resin-bound peptide, thereby slowing down the rate of peptide bond formation.[1] Standard coupling reagents, such as carbodiimides alone, are often insufficient to overcome this activation energy barrier, leading to low coupling yields.[2]
To address this, more potent activating agents are required to generate a highly reactive intermediate that can readily undergo nucleophilic attack despite the steric impediment.
Recommended Coupling Reagents and Activation Strategies
For the efficient coupling of sterically demanding amino acids like Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid, the use of uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents form highly reactive O-acylisourea or activated ester intermediates, respectively.[1][3]
High-Efficiency Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[1] It forms a highly reactive OAt-ester, which demonstrates superior reactivity compared to the OBt-esters generated by HBTU.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another powerful uronium-based reagent that forms a more reactive O-6-ClBt ester compared to HBTU, making it suitable for difficult couplings.[1]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates an Oxyma Pure moiety. It offers coupling efficiencies comparable to HATU with the added benefits of being non-explosive and having reduced allergenic potential.[4] COMU is an excellent choice for suppressing racemization.[4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent that has shown success in the synthesis of peptides containing hindered amino acids.[2]
Experimental Protocols
The following protocols are designed to maximize the coupling efficiency of Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid. It is crucial to use high-quality, amine-free DMF as the solvent to prevent premature Fmoc deprotection.[5]
Protocol 1: Standard High-Efficiency Coupling using HATU
This protocol is a robust starting point for the incorporation of Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid.
Workflow for Standard HATU Coupling
References
Topic: The Strategic Application of 2-Amino-2-(4-isopropylphenyl)acetic acid as a Chiral Resolving Agent
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Perspective on Chiral Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. The biological systems with which pharmaceuticals interact are inherently chiral, leading to often profound differences in the pharmacological activity of enantiomers. It is this fundamental principle that elevates the process of chiral resolution from a simple separation technique to an enabling technology.
This document provides an in-depth guide to the use of 2-Amino-2-(4-isopropylphenyl)acetic acid, a highly effective chiral resolving agent. We will move beyond a simple recitation of steps, delving into the mechanistic underpinnings of diastereomeric salt formation, providing detailed, field-tested protocols, and offering the kind of practical insights that bridge the gap between theoretical knowledge and successful experimental outcomes.
The Underlying Principle: Mechanism of Chiral Resolution
The cornerstone of this resolution technique is the conversion of a racemic mixture of enantiomers, which are physically inseparable, into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, including solubility, which can be exploited for separation.
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This allows it to act as a resolving agent for both racemic acids and bases. The process unfolds in a sequence of chemically driven steps:
-
Salt Formation: The resolving agent is reacted with the racemic mixture in a suitable solvent. For resolving a racemic acid (like mandelic acid), the basic amino group of this compound will react to form a pair of diastereomeric salts. Conversely, for resolving a racemic base, the carboxylic acid group would be the site of reaction.
-
Differential Solubility: The two diastereomeric salts formed—(R)-acid-(S)-base and (S)-acid-(S)-base (assuming an (S)-resolving agent)—exhibit different crystal lattice energies and solvation properties. This difference in their physicochemical profiles leads to a significant difference in their solubility in a given solvent system.
-
Selective Crystallization: By carefully controlling conditions such as temperature, concentration, and solvent polarity, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer dissolved.
-
Separation and Liberation: The crystallized salt is separated by filtration. Subsequently, the resolved enantiomer is liberated from the salt by treatment with an acid or base, which also allows for the recovery of the chiral resolving agent for potential reuse.
Below is a visual representation of this workflow.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a detailed methodology for the resolution of racemic mandelic acid using (S)-2-Amino-2-(4-isopropylphenyl)acetic acid. The choice of solvent and stoichiometry is critical for achieving high diastereomeric excess.
Materials:
-
Racemic Mandelic Acid
-
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid
-
Methanol (ACS Grade)
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (2M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Reaction vessel with stirring and temperature control
-
Büchner funnel and filter paper
-
pH meter or pH paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of the Salt Formation Solution:
-
In a 500 mL flask, dissolve 19.3 g (0.1 mol) of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid in 200 mL of methanol.
-
Gently heat the mixture to 40-50°C with stirring until a clear solution is obtained.
-
In a separate beaker, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 50 mL of methanol.
-
-
Formation of Diastereomeric Salts:
-
Slowly add the mandelic acid solution to the resolving agent solution with continuous stirring.
-
Rinse the beaker with a small amount of methanol (approx. 5-10 mL) and add it to the main reaction flask to ensure complete transfer.
-
Allow the mixture to stir at 40°C for 30 minutes.
-
-
Selective Crystallization:
-
Gradually cool the solution to room temperature over a period of 1-2 hours.
-
Further cool the flask in an ice bath to 0-5°C and hold for at least 2 hours to maximize the precipitation of the less soluble diastereomeric salt. A white crystalline solid should form.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight. This solid is the diastereomeric salt of (R)-mandelic acid and (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.
-
-
Liberation of the Enantiomer and Recovery of the Resolving Agent:
-
Suspend the dried crystals in 100 mL of deionized water.
-
Adjust the pH of the suspension to 1-2 by the dropwise addition of 2M HCl with vigorous stirring. This protonates the amino group of the resolving agent, making it water-soluble, and liberates the free (R)-mandelic acid.
-
The (R)-mandelic acid will precipitate out of the acidic aqueous solution.
-
Filter the mixture to collect the solid (R)-mandelic acid. Wash with cold water and dry.
-
To recover the resolving agent, take the acidic filtrate and adjust the pH to its isoelectric point (around 6-7) using 2M NaOH. The (S)-2-Amino-2-(4-isopropylphenyl)acetic acid will precipitate and can be collected by filtration, washed, and dried for reuse.
-
Data and Expected Outcome:
The efficiency of a chiral resolution is quantified by the diastereomeric excess (d.e.) of the crystallized salt and, ultimately, the enantiomeric excess (e.e.) of the final product.
| Parameter | Typical Value | Method of Determination |
| Yield of Diastereomeric Salt | 80-90% (based on one enantiomer) | Gravimetric |
| Diastereomeric Excess (d.e.) | >98% | Chiral HPLC, NMR Spectroscopy |
| Yield of (R)-Mandelic Acid | 85-95% (from the salt) | Gravimetric |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC, Polarimetry |
| Recovery of Resolving Agent | >95% | Gravimetric |
Note: These values are representative and can be influenced by the precise control of temperature, cooling rates, and solvent purity.
Key Considerations and Troubleshooting
-
Solvent Selection: The choice of solvent is paramount. It must provide sufficient solubility for both the resolving agent and the racemate at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. Alcohols, water, or mixtures thereof are common.
-
Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is theoretically sound, empirical optimization (e.g., using a slight excess of one component) can sometimes improve yields and purity.
-
Purity of Resolving Agent: The enantiomeric purity of the this compound directly limits the maximum achievable e.e. of the target molecule. Always use a resolving agent of the highest possible purity.
| Problem | Potential Cause | Suggested Solution |
| No precipitation occurs upon cooling. | The solution is too dilute, or the chosen solvent is too good at all temperatures. | Concentrate the solution by evaporating some solvent. Add a co-solvent (an "anti-solvent") in which the salts are less soluble, e.g., add a non-polar solvent like heptane to a polar solution. |
| Precipitate is oily or amorphous. | Crystallization is happening too quickly, trapping impurities and solvent. | Slow down the cooling rate. Ensure the solution is fully homogenous before cooling. Try a different solvent system. |
| Low enantiomeric excess (e.e.). | Incomplete separation of diastereomers; the other diastereomer may have co-precipitated. | Increase the volume of solvent to enhance the solubility difference. Perform a recrystallization of the diastereomeric salt before the liberation step. |
| Low yield of the final product. | The target diastereomer has significant solubility even at low temperatures. | Decrease the final cooling temperature. Increase the crystallization time. Reduce the volume of washing solvent. |
Conclusion
This compound stands as a robust and versatile tool in the arsenal of the synthetic chemist for achieving chiral purity. Its efficacy stems from the fundamental principles of differential diastereomer solubility, a concept that, when paired with meticulous experimental control, provides a reliable and scalable pathway to enantiomerically pure compounds. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this valuable technology.
References
- A method for preparing this compound. (2014).
Application Note & Protocols: High-Throughput Screening of 2-Amino-2-(4-isopropylphenyl)acetic acid as a Potential Modulator of Inflammatory Enzymes
Abstract
This technical guide provides a comprehensive framework for the initial characterization of 2-Amino-2-(4-isopropylphenyl)acetic acid, a novel compound with structural similarities to known anti-inflammatory agents. We present detailed protocols for screening this compound against key enzymes implicated in the inflammatory cascade: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 15-Lipoxygenase (15-LOX). The methodologies are designed for a high-throughput screening (HTS) environment, utilizing both fluorometric and colorimetric assays to determine inhibitory activity and calculate the half-maximal inhibitory concentration (IC₅₀). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: Rationale for Screening
The discovery of novel enzyme inhibitors is a cornerstone of modern pharmaceutical development.[1] this compound is an uncharacterized amino acid derivative. Its structure bears a striking resemblance to Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[2][3]
Given this structural analogy, it is logical to hypothesize that this compound may also interact with enzymes in the arachidonic acid inflammatory pathway. This application note outlines a systematic approach to test this hypothesis by screening the compound against COX-1, COX-2, and, as a relevant secondary target, 15-Lipoxygenase (15-LOX). Determining the compound's potency and selectivity against these targets is a crucial first step in evaluating its therapeutic potential.
Scientific Background: Key Enzymatic Targets in Inflammation
Inflammation is a complex biological response mediated by a network of signaling molecules. A central hub in this network is the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes.[4] Two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, convert arachidonic acid into potent bioactive lipids.
-
Cyclooxygenase (COX) Pathway: The COX enzymes, existing as two primary isoforms COX-1 and COX-2, catalyze the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂).[5] PGH₂ is then converted into various prostaglandins and thromboxanes that drive inflammation, pain, and fever.[6]
-
COX-1 is constitutively expressed in most tissues and plays a homeostatic role, including protecting the stomach lining and maintaining kidney function.[3] Inhibition of COX-1 is associated with the gastrointestinal side effects of many NSAIDs.[2]
-
COX-2 is typically induced in response to inflammatory stimuli.[7][8] Its inhibition is primarily responsible for the desired anti-inflammatory and analgesic effects of NSAIDs.[6] Therefore, screening for selective COX-2 inhibitors is a major goal in drug discovery.[9]
-
-
Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the addition of molecular oxygen to fatty acids, producing hydroperoxides that are precursors to leukotrienes and other inflammatory mediators.[10][11] These enzymes, such as 5-LOX, 12-LOX, and 15-LOX, are involved in various inflammatory diseases, including asthma and cardiovascular conditions, making them attractive targets for inhibitor screening.[11]
Protocol I: Fluorometric Screening for COX-1 and COX-2 Inhibition
This protocol uses a fluorometric assay, which offers high sensitivity and is well-suited for HTS.[12][13] The assay detects the peroxidase activity of COX, where a probe is oxidized in the presence of PGG₂, the initial product of the COX reaction, to generate a highly fluorescent product.[7][8] A reduction in fluorescence in the presence of the test compound indicates inhibition.
A. Required Materials
-
Enzymes: Human recombinant COX-1 and COX-2.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Substrate: Arachidonic Acid.
-
Controls:
-
Positive Inhibitor Control (COX-1): SC-560 or similar selective COX-1 inhibitor.
-
Positive Inhibitor Control (COX-2): Celecoxib or similar selective COX-2 inhibitor.[7]
-
Vehicle Control: DMSO.
-
-
Assay Kit: Commercial COX inhibitor screening kit (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777) containing assay buffer, probe, and cofactor.[7][8]
-
Equipment: 96-well white opaque flat-bottom plate, fluorescence microplate reader (Ex/Em = 535/587 nm), multichannel pipette.
B. Experimental Workflow
C. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions.
-
Prepare a working solution of this compound by diluting the 10 mM stock to 100 µM (10x final concentration) in COX Assay Buffer.
-
Prepare similar 10x working solutions for the positive inhibitor controls.
-
-
Plate Setup: (Perform all additions on ice)
-
Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the appropriate 10x positive inhibitor control working solution.
-
Sample (S) wells: Add 10 µL of the 10x test compound working solution.
-
-
Enzyme Addition:
-
Prepare a "Master Mix" containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the appropriate enzyme (COX-1 or COX-2) to the Master Mix to create the Enzyme Mix.
-
Add 80 µL of the Enzyme Mix to each well (EC, IC, and S). The total volume is now 90 µL.
-
-
Pre-Incubation:
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Mix gently and incubate at 37°C for 5 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at Ex/Em = 535/587 nm.
-
-
Calculation of Percent Inhibition:
-
The formula for calculating inhibition is: % Inhibition = ((RFU of EC - RFU of S) / RFU of EC) * 100
-
Protocol II: Colorimetric Screening for 15-LOX Inhibition
This protocol employs a colorimetric method to screen for inhibitors of soybean 15-LOX, a common model enzyme. The assay measures the formation of hydroperoxides, which are detected by a chromogen that produces a colored product with an absorbance maximum between 490-500 nm.[14][15] A decrease in absorbance indicates inhibition.
A. Required Materials
-
Enzyme: Purified 15-Lipoxygenase (e.g., from soybean).
-
Test Compound: this compound (10 mM stock in DMSO).
-
Substrate: Arachidonic Acid or Linoleic Acid.
-
Controls:
-
Positive Inhibitor Control: Nordihydroguaiaretic Acid (NDGA).[15]
-
Vehicle Control: DMSO.
-
-
Assay Kit: Commercial LOX inhibitor screening kit (e.g., Cayman Chemical 760700, Abcam ab133087) containing assay buffer and chromogen.[14][15]
-
Equipment: 96-well clear flat-bottom plate, absorbance microplate reader (490-500 nm), plate shaker.
B. Experimental Workflow
C. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare reagents according to the kit manufacturer's protocol.
-
Prepare a 10x working solution of the test compound and NDGA positive control in the appropriate solvent (e.g., methanol or DMSO).
-
-
Plate Setup:
-
100% Initial Activity wells: Add 90 µL of Assay Buffer and 10 µL of solvent.
-
Enzyme Control (EC) wells: Add 90 µL of 15-LOX enzyme solution. After this, add 10 µL of solvent.
-
Inhibitor Control (IC) wells: Add 90 µL of 15-LOX enzyme solution. After this, add 10 µL of the 10x NDGA working solution.
-
Sample (S) wells: Add 90 µL of 15-LOX enzyme solution. After this, add 10 µL of the 10x test compound working solution.
-
-
Reaction Initiation:
-
Add 10 µL of the fatty acid substrate (e.g., Arachidonic Acid) to all wells.
-
Place the plate on a shaker for at least 5 minutes.
-
-
Color Development:
-
Add 100 µL of Chromogen to each well to stop the reaction.
-
Cover the plate and place it on a shaker for 5 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 490-500 nm using a plate reader.
-
-
Calculation of Percent Inhibition:
-
First, correct the EC, IC, and S absorbance values by subtracting the average absorbance of the "100% Initial Activity" wells.
-
The formula for calculating inhibition is: % Inhibition = ((Abs of Corrected EC - Abs of Corrected S) / Abs of Corrected EC) * 100
-
Protocol III: IC₅₀ Determination
Once initial screening confirms inhibitory activity, the next step is to determine the compound's potency by calculating its IC₅₀ value. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[16] This is achieved by performing the assay with a range of inhibitor concentrations.[17][18]
A. Workflow
B. Step-by-Step Protocol
-
Prepare Serial Dilutions: Create a series of concentrations of this compound. A common approach is a 2-fold or 3-fold dilution series over 8 to 12 points (e.g., starting from 100 µM).
-
Run Inhibition Assay: Perform the chosen enzyme assay (COX or LOX) as described previously, but instead of a single concentration, use the full range of concentrations from your dilution series. Run each concentration in triplicate.
-
Calculate % Inhibition: For each concentration, calculate the average percent inhibition.
-
Plot Dose-Response Curve: Create a graph with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation.[19] The software will calculate the IC₅₀ value from the curve.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Single-Point Screening Results (Screening Concentration = 10 µM)
| Compound | Target Enzyme | % Inhibition (Mean ± SD) |
| This compound | COX-1 | 35.2 ± 4.1% |
| This compound | COX-2 | 88.7 ± 5.5% |
| This compound | 15-LOX | 15.6 ± 3.2% |
| Celecoxib (Control) | COX-2 | 95.1 ± 2.8% |
Interpretation: The hypothetical data in Table 1 suggests that at 10 µM, the test compound is a potent inhibitor of COX-2 with significantly less activity against COX-1 and 15-LOX, indicating potential for COX-2 selectivity.
Table 2: Hypothetical IC₅₀ Determination Data for COX-2
| Concentration (µM) | log[Concentration] | % Inhibition (Mean) |
| 100.00 | 2.00 | 98.1 |
| 33.33 | 1.52 | 95.2 |
| 11.11 | 1.05 | 89.5 |
| 3.70 | 0.57 | 72.3 |
| 1.23 | 0.09 | 48.9 |
| 0.41 | -0.39 | 21.4 |
| 0.14 | -0.86 | 8.8 |
| 0.00 | - | 0.0 |
| Calculated IC₅₀ | 1.27 µM |
Interpretation: The data in Table 2, when plotted, would yield a sigmoidal dose-response curve. The calculated IC₅₀ of 1.27 µM quantifies the concentration at which the compound inhibits 50% of COX-2 activity, confirming its potency.
Conclusion
The protocols detailed in this application note provide a robust and validated workflow for the initial enzymatic screening of this compound. By systematically evaluating its inhibitory effects on COX-1, COX-2, and 15-LOX, researchers can rapidly assess its potential as an anti-inflammatory agent, determine its potency via IC₅₀ calculation, and establish its selectivity profile. These foundational experiments are critical for guiding subsequent hit-to-lead optimization efforts in the drug discovery pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. news-medical.net [news-medical.net]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novusbio.com [novusbio.com]
- 11. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols: Synthesis of Peptide Libraries with 2-Amino-2-(4-isopropylphenyl)acetic acid
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide structures is a transformative strategy in modern drug discovery and chemical biology.[1][2][3] By venturing beyond the canonical 20 amino acids, researchers can design peptides with enhanced stability, modulated biological activity, and novel functionalities.[4][5] This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptide libraries incorporating the non-proteinogenic amino acid, 2-Amino-2-(4-isopropylphenyl)acetic acid. This particular UAA is of significant interest due to its bulky, hydrophobic side chain which can be used to probe steric and hydrophobic interactions within peptide-protein binding interfaces and to create unique peptide secondary structures.
The protocols detailed herein are designed for researchers, scientists, and drug development professionals familiar with the principles of SPPS. We will delve into the specific challenges and considerations associated with the integration of sterically hindered UAAs like this compound, offering optimized protocols for coupling, deprotection, and cleavage, as well as robust analytical methods for library characterization.
Materials and Reagents
Consistent and high-quality reagents are paramount for successful peptide synthesis. The following is a representative list of materials and reagents required. Purity and proper handling of these chemicals are critical to minimize side reactions and ensure high-yield synthesis.
| Reagent | Grade | Supplier | Purpose |
| Resins | |||
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Various | Synthesis of C-terminal peptide amides |
| Wang Resin | 100-200 mesh, 0.5-0.8 mmol/g | Various | Synthesis of C-terminal peptide acids |
| Amino Acids | |||
| Fmoc-protected L-amino acids | SPPS Grade | Various | Standard peptide building blocks |
| Fmoc-(S)-2-Amino-2-(4-isopropylphenyl)acetic acid | SPPS Grade | Various | Unnatural amino acid incorporation |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | SPPS Grade | Various | Resin swelling, washing, coupling |
| Dichloromethane (DCM) | SPPS Grade | Various | Resin swelling, washing |
| Piperidine | Reagent Grade | Various | Fmoc deprotection |
| Diethyl ether (cold) | ACS Grade | Various | Peptide precipitation |
| Coupling Reagents | |||
| HBTU/HATU | SPPS Grade | Various | Activation of carboxylic acids |
| HOBt/Oxyma Pure | SPPS Grade | Various | Coupling additive, racemization suppressant |
| N,N-Diisopropylethylamine (DIEA) | SPPS Grade | Various | Base for coupling reaction |
| Cleavage and Deprotection | |||
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | Cleavage from resin, side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for carbocations |
| Water | Deionized | - | Scavenger |
| Analytical Reagents | |||
| Acetonitrile (ACN) | HPLC Grade | Various | Mobile phase for HPLC |
| Formic Acid | LC-MS Grade | Various | Mobile phase additive for HPLC/MS |
Experimental Protocols
The following protocols are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[4]
Protocol 1: Resin Preparation and Swelling
The initial swelling of the resin is a critical step to ensure that the reactive sites within the polymer matrix are accessible to reagents.[6][7]
-
Place the desired amount of resin (e.g., 0.1 mmol) in a suitable SPPS reaction vessel.
-
Add sufficient DMF to cover the resin completely.
-
Allow the resin to swell for a minimum of 30 minutes with gentle agitation.[8]
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
The removal of the temporary N-terminal Fmoc protecting group is achieved using a basic solution, typically piperidine in DMF.[9][10]
-
To the swollen resin, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Protocol 3: Coupling of Amino Acids
The formation of the peptide bond is the core of the synthesis. For sterically hindered amino acids like this compound, the choice of coupling reagent and reaction conditions is crucial to achieve high coupling efficiency and minimize side reactions.[4][8]
Standard Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Wash the resin with DMF (3 times) and DCM (3 times).
Coupling of Fmoc-(S)-2-Amino-2-(4-isopropylphenyl)acetic acid:
Due to the steric bulk of the isopropylphenyl group, a more potent coupling reagent and potentially longer reaction times or double coupling may be necessary to drive the reaction to completion.
-
Dissolve 3-5 equivalents of Fmoc-(S)-2-Amino-2-(4-isopropylphenyl)acetic acid and 3-5 equivalents of a highly efficient coupling reagent such as HATU in DMF.[11]
-
Add 6-10 equivalents of DIEA and allow for a pre-activation time of 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 2-4 hours. For particularly difficult couplings, a second addition of fresh, activated amino acid (a "double couple") may be performed.[4]
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[10]
-
Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times).
Workflow for a Single Coupling Cycle
Caption: Iterative cycle of solid-phase peptide synthesis.
Protocol 4: Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing the permanent side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[12][13]
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). However, for peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient and less odorous.[13]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[4][8]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum.
Quality Control and Analysis
Thorough analysis of the synthesized peptide library is essential to confirm the identity, purity, and successful incorporation of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying the final product.[14]
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptides, thereby verifying the correct sequence and the incorporation of the unnatural amino acid.[15] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide sequence.[15]
Expected Results
The expected yield and purity of peptides incorporating bulky amino acids can be lower than for standard peptides. The following table provides a hypothetical comparison.
| Peptide Type | Expected Crude Purity (by HPLC) | Expected Overall Yield |
| Standard 10-mer Peptide | >70% | 15-30% |
| 10-mer with this compound | 50-70% | 10-20% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance from this compound. | Use a more powerful coupling reagent (e.g., HATU), increase coupling time, perform a double couple.[4] |
| Deletion Sequences | Incomplete Fmoc deprotection or coupling. | Ensure complete deprotection and coupling by monitoring with a ninhydrin test.[10] |
| Side Product Formation | Inadequate scavenging during cleavage. | Use a cleavage cocktail with appropriate scavengers for the amino acids present in the sequence.[13] |
| Poor Solubility of Crude Peptide | Hydrophobic nature of the peptide. | Adjust purification conditions, use alternative solvents for dissolution. |
Conclusion
The solid-phase synthesis of peptide libraries containing this compound presents unique challenges, primarily due to the steric hindrance of this unnatural amino acid. However, by employing optimized protocols, including the use of potent coupling reagents and careful monitoring of reaction completion, high-quality peptide libraries can be successfully generated.[8] The ability to incorporate such UAAs provides a powerful tool for developing novel peptide-based therapeutics and research probes.[1][2]
Decision Pathway for Coupling Conditions
Caption: Decision pathway for selecting coupling conditions.
References
-
Forrester, S. G., et al. (2021). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
-
CD Biosynsis. (n.d.). Unnatural Peptide Library Construction. [Link]
-
White, A. D., et al. (2013). Standardizing and simplifying analysis of peptide library data. Journal of Chemical Information and Modeling, 53(2), 493-9. [Link]
-
GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]
-
White, A. D., et al. (2013). Standardizing and Simplifying Analysis of Peptide Library Data. ACS Publications. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-37. [Link]
-
ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Link]
-
Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 109-118. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. (n.d.). Resins for peptide amide synthesis. [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3163. [Link]
-
Pharmaceutical Online. (2025). Overcoming Peptide Production Capacity Restraints. [Link]
-
BigMuscles Nutrition. (n.d.). Buy Best-Quality Whey Protein Powder Online. [Link]
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unnatural Peptide Library Construction - CD Biosynsis [aspiregene.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. polarispeptides.com [polarispeptides.com]
The Strategic Utility of 2-Amino-2-(4-isopropylphenyl)acetic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid, as a critical building block in contemporary pharmaceutical synthesis. We will elucidate its synthesis, chiral resolution, and specific applications in the construction of complex active pharmaceutical ingredients (APIs). Detailed, field-tested protocols are provided for its preparation and its incorporation into peptide and small molecule scaffolds, with a particular focus on its role in the development of therapeutic agents such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Significance of Substituted Phenylglycines
Non-proteinogenic amino acids are invaluable assets in medicinal chemistry, offering a route to novel chemical entities with enhanced pharmacological profiles. This compound, a substituted phenylglycine derivative, provides a unique combination of steric bulk and lipophilicity conferred by the isopropyl group. This moiety can engage in critical hydrophobic interactions within protein binding pockets, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the final drug substance.
Its structural resemblance to other key building blocks, such as p-hydroxyphenylglycine used in the synthesis of beta-lactam antibiotics[1], underscores the broad utility of this class of amino acids. The primary focus of this guide will be on the synthesis of the racemic amino acid, its resolution to the pharmaceutically relevant (S)-enantiomer, and a representative application in the synthesis of a DPP-4 inhibitor analogue.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [3] |
| CAS Number (Racemate) | 126746-20-1 | [4] |
| CAS Number ((S)-enantiomer) | 168393-61-1 | [2] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and some organic solvents. | General Knowledge |
Synthesis of Racemic this compound via Strecker Synthesis
The Strecker synthesis is a robust and well-established method for the preparation of α-amino acids from aldehydes.[5][6][7] The following protocol details a two-step process starting from 4-isopropylbenzaldehyde.
Logical Workflow for Strecker Synthesis
Caption: Workflow for the Strecker Synthesis of the target amino acid.
Protocol 1: Two-Step Strecker Synthesis
Stage 1: α-Aminonitrile Formation
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of ammonium chloride in aqueous ammonia (28-30%). Separately, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.
-
Reaction:
-
To the flask, add 4-isopropylbenzaldehyde dissolved in methanol.
-
Cool the solution to 0-5 °C.
-
Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the initial addition, slowly add the sodium cyanide solution via the dropping funnel over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Isolation:
-
The reaction mixture will likely form a slurry. Add water to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(4-isopropylphenyl)acetonitrile. This intermediate is often carried forward to the next step without extensive purification.
-
Stage 2: Hydrolysis of the α-Aminonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude α-aminonitrile from the previous step in concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the hydrochloride salt of the amino acid.
-
Collect the precipitate by filtration and wash with a small amount of cold acetone.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of deionized water.
-
Adjust the pH to the isoelectric point (pI), typically around pH 5-6, using a solution of sodium hydroxide or aqueous ammonia. The free amino acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield racemic this compound.
-
| Parameter | Typical Value |
| Overall Yield | 60-75% |
| Purity (by HPLC) | >98% |
Chiral Resolution of Racemic this compound
For most pharmaceutical applications, a single enantiomer of the amino acid is required. The (S)-enantiomer is often the biologically active form in DPP-4 inhibitors. Chiral resolution via the formation of diastereomeric salts is a classical and industrially viable method.[8][9][10]
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 2: Chiral Resolution using (+)-Tartaric Acid
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent mixture, such as methanol/water, with gentle heating.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent system.
-
Slowly add the resolving agent solution to the amino acid solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. One of the diastereomeric salts, typically the one formed with the (S)-amino acid, will be less soluble and will begin to crystallize.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration. The efficiency of the resolution is highly dependent on the solvent system and cooling rate, requiring optimization.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the isolated diastereomeric salt in water.
-
Adjust the pH to the isoelectric point of the amino acid (pH 5-6) with a suitable base (e.g., aqueous ammonia) to precipitate the free (S)-amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Chiral Purity Analysis:
| Parameter | Typical Value |
| Yield of (S)-enantiomer | 35-45% (based on initial racemate) |
| Enantiomeric Excess (e.e.) | >99% |
Application in Pharmaceutical Synthesis: A Representative Protocol for a DPP-4 Inhibitor Analogue
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a valuable building block for the synthesis of DPP-4 inhibitors, a class of oral antihyperglycemic agents.[14][15] While specific proprietary syntheses are not always public, the following protocol illustrates a representative peptide coupling reaction to form a key amide bond present in many DPP-4 inhibitors, using conditions suitable for sterically hindered amino acids.[16][17]
Logical Workflow for Peptide Coupling
Caption: Workflow for coupling the amino acid to a pharmaceutical intermediate.
Protocol 3: Synthesis of a DPP-4 Inhibitor Analogue Core
Materials:
-
N-Boc-(S)-2-Amino-2-(4-isopropylphenyl)acetic acid
-
Amine intermediate (e.g., a substituted piperidine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Activation and Coupling:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-2-Amino-2-(4-isopropylphenyl)acetic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine intermediate (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. Due to the steric hindrance of the α,α-disubstituted amino acid, extended reaction times or gentle heating (e.g., 40 °C) may be necessary.[16]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
-
-
Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
The resulting product is the trifluoroacetate salt of the desired DPP-4 inhibitor analogue core. Further purification or salt formation may be required depending on the subsequent synthetic steps.
-
| Parameter | Typical Value |
| Coupling Yield | 70-85% |
| Purity (after chromatography) | >98% |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical agents. Its preparation via the Strecker synthesis and subsequent chiral resolution provides access to the enantiomerically pure material required for modern drug development. The protocols outlined in this guide offer a practical framework for the synthesis and application of this important intermediate, particularly in the construction of DPP-4 inhibitors. The steric and electronic properties imparted by the 4-isopropylphenyl moiety will continue to be exploited by medicinal chemists in the design of novel therapeutics with improved pharmacological profiles.
References
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Chiral resolution. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Vederas, J. C., & Vrijbloed, J. W. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124.
- Dong, J. Z., et al. (2010). Discovery and characterization of taspoglutide, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes. British Journal of Pharmacology, 160(5), 1214-1225.
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 6, 2026, from [Link]
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Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Rzepa, H. S. (2010, May 26). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog.
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Li, X., et al. (2021).
- Hansen, K. B., et al. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
- Fessner, W.-D. (2024). Chemoenzymatic synthesis.
- Bérubé, C., et al. (2016). Synthesis and Pharmacological Characterization of Novel Glucagon-like Peptide-2 (GLP-2) Analogues with Low Systemic Clearance. Journal of Medicinal Chemistry, 59(9), 4256-4268.
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 6, 2026, from [Link]
- Thieme. (2014). (S)-Sitagliptin. Synfacts, 2014(07), 0693.
- Li, J., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Swain, M. R. (n.d.). Strecker Synthesis. Scribd.
- Allemann, R. K., & Jones, K. (2019). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. The Journal of Organic Chemistry, 84(15), 9279-9295.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
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- BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
- U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids.
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- U.S. Patent No. 5,677,469. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
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- U.S. Patent No. 3,890,379. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- Dong, J. Z., et al. (2010). Taspoglutide, an analog of human glucagon-like peptide-1 with enhanced stability and in vivo potency. The Journal of Pharmacology and Experimental Therapeutics, 334(2), 482-490.
- Reddy, G. S., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 11(38), 4886-4896.
- Cryle, M. J., et al. (2013). Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. Organic & Biomolecular Chemistry, 11(44), 7644-7653.
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols: Derivatization of 2-Amino-2-(4-isopropylphenyl)acetic acid for Analytical Purposes
Introduction
2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid, presents unique analytical challenges due to its polar nature and structural similarity to other endogenous and exogenous compounds. Accurate and sensitive quantification of this analyte and its potential enantiomers is critical in various research fields, including drug development and metabolism studies. This document provides a comprehensive guide to the derivatization of this compound to enhance its analytical properties for chromatographic separation and detection, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The inherent polarity of amino acids makes them non-volatile, necessitating derivatization to increase their volatility for GC analysis.[1] This process involves replacing active hydrogens on the amino and carboxyl functional groups with nonpolar moieties.[1] Furthermore, for chiral analysis, derivatization with a chiral reagent can create diastereomers that are separable on a non-chiral column.[2] This guide will delve into the mechanistic choices behind various derivatization strategies, offering detailed protocols for their successful implementation.
The Imperative for Derivatization: Overcoming Analytical Hurdles
Direct analysis of this compound is often hindered by several factors:
-
Low Volatility: The zwitterionic nature of the amino acid results in strong intermolecular forces, making it unsuitable for direct GC analysis.
-
Thermal Instability: At the high temperatures required for GC, the molecule may degrade or undergo unwanted reactions, such as cyclization, which has been observed in structurally similar compounds like phenibut.[3]
-
Poor Chromatographic Peak Shape: The polarity of the molecule can lead to tailing and poor resolution on standard chromatographic columns.
-
Enantiomeric Co-elution: The D- and L-enantiomers of chiral amino acids possess identical physical and chemical properties in an achiral environment, making their separation on standard columns impossible without chiral selectors or derivatization.[4]
Derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic behavior and enabling sensitive detection.[1]
Strategic Approaches to Derivatization
The choice of derivatization strategy depends on the analytical objective, whether it be achiral quantification or chiral separation. The two primary functional groups targeted for derivatization are the carboxylic acid and the primary amine.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is a prerequisite for analyzing amino acids by GC-MS.[1] The most common approaches involve silylation or a two-step esterification and acylation process.
1. Silylation: A Versatile Approach
Silylation is a widely used derivatization technique where active hydrogens are replaced by a trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][5] This reduces the polarity and hydrogen bonding capacity of the molecule, increasing its volatility and thermal stability.[5]
-
Mechanism: Silylating reagents react with the acidic protons of the carboxylic acid and the amine group to form silyl esters and silyl amines, respectively.
-
Reagent Selection:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A strong silylating agent, often used with a catalyst like TMCS (trimethylchlorosilane), for compounds that are difficult to silylate.[6]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS-amide available, with byproducts that typically elute with the solvent front, minimizing interference.[6]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are more stable and less sensitive to moisture than their TMS counterparts.[1] This increased stability is a significant advantage in complex biological matrices.
-
Diagram: Silylation of this compound
Caption: Silylation derivatization workflow.
2. Esterification followed by Acylation: A Robust Two-Step Method
This classic approach involves two sequential reactions to derivatize both the carboxyl and amino groups.[7]
-
Step 1: Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst.[8][9] This step eliminates the highly polar carboxylic acid functionality.
-
Step 2: Acylation: The amino group is then acylated using an acid anhydride, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[10] This converts the basic amino group into a non-polar amide.
-
Advantages: This two-step process often yields stable derivatives with excellent chromatographic properties. The use of fluorinated acylating agents can enhance detection sensitivity in electron capture detection (ECD) or mass spectrometry.[10]
Diagram: Esterification and Acylation Workflow
Caption: Two-step derivatization process.
For High-Performance Liquid Chromatography (HPLC) Analysis
While derivatization is not always mandatory for HPLC as it is for GC, it can significantly improve sensitivity and enable chiral separation on achiral columns.
1. Pre-column Derivatization for Enhanced Detection
Reagents that introduce a chromophore or fluorophore into the molecule can dramatically lower the limits of detection.
-
Common Reagents:
2. Chiral Derivatization for Enantiomeric Separation
To separate the enantiomers of this compound on a standard reversed-phase column, a chiral derivatizing agent (CDA) is used. The CDA, which is enantiomerically pure, reacts with both enantiomers of the amino acid to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatography.[13][14]
-
Chiral Derivatizing Agent Selection: A variety of chiral reagents are available, and the choice depends on the specific amino acid and the desired chromatographic conditions. Examples include chiral chloroformates and activated amino acids.[2][13]
It is also possible to achieve enantiomeric separation without derivatization by using a chiral stationary phase (CSP) in HPLC.[15][16][17] These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.
Protocols
Protocol 1: Silylation with MTBSTFA for GC-MS Analysis
This protocol is designed for the robust derivatization of this compound for quantitative analysis by GC-MS.
Materials:
-
This compound standard or sample extract
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) [with 1% t-BDMCS as a catalyst is recommended][18]
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Transfer a known amount of the sample or standard (typically 10-100 µg) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.[1]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the residue. Then, add 100 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 100°C for 4 hours. Note: Reaction conditions may need optimization for maximum yield.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Expected Outcome:
The reaction will yield the di-TBDMS derivative of this compound. The mass spectrum will show characteristic fragments, including [M-57]+, corresponding to the loss of a tert-butyl group, which is indicative of TBDMS derivatives.
Protocol 2: Two-Step Esterification and Acylation for GC-MS Analysis
This protocol provides an alternative to silylation and is particularly useful when silylation proves problematic.
Materials:
-
This compound standard or sample extract
-
Methanolic HCl (3 N) or n-Butanol/HCl (3 N)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Reaction vials, heating block, vortex mixer, nitrogen gas supply
Procedure:
Part A: Esterification
-
Sample Preparation: Place the dried sample in a reaction vial.
-
Esterification Reaction: Add 200 µL of 3 N methanolic HCl. Cap the vial tightly and heat at 100°C for 15-35 minutes.
-
Drying: Cool the vial and evaporate the methanolic HCl to dryness under a stream of nitrogen.
Part B: Acylation
-
Reagent Addition: To the dried amino acid ester, add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA.[10]
-
Acylation Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Final Drying and Reconstitution: Cool the vial and evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 3: Chiral Derivatization with a Chiral Reagent for HPLC
This protocol outlines a general procedure for creating diastereomers for separation on a non-chiral HPLC column.
Materials:
-
This compound standard or sample
-
Enantiomerically pure chiral derivatizing agent (e.g., a chiral chloroformate)
-
Aprotic solvent (e.g., dichloromethane)
-
Aqueous buffer (e.g., sodium borate buffer, pH 9.0)
-
Reaction vials, vortex mixer
Procedure:
-
Sample Preparation: Dissolve a known amount of the amino acid in the aqueous buffer in a reaction vial.
-
Derivatization: Add a solution of the chiral derivatizing agent in the aprotic solvent to the vial. The reaction is often rapid and can be performed at room temperature or with gentle heating (e.g., 40°C for 5 minutes).[7]
-
Extraction: After the reaction is complete, the diastereomeric derivatives can be extracted from the aqueous phase into an organic solvent.
-
Analysis: The organic extract is then analyzed by HPLC on a standard reversed-phase column (e.g., C18).
Data Summary and Comparison
| Derivatization Method | Target Analyte Groups | Primary Technique | Key Advantages | Key Considerations |
| Silylation (MTBSTFA) | -COOH, -NH2 | GC-MS | Single-step reaction; produces stable derivatives.[1] | Moisture-sensitive reagents.[1] |
| Esterification/Acylation | -COOH, -NH2 | GC-MS | Robust and reliable; fluorinated reagents enhance sensitivity.[10] | Two-step process; requires careful drying between steps. |
| Chiral Derivatization | -NH2 | HPLC | Enables enantiomeric separation on achiral columns. | Requires an enantiomerically pure derivatizing agent. |
| Fluorogenic Labeling (FMOC) | -NH2 | HPLC | Significantly increases detection sensitivity. | May require removal of excess reagent. |
Conclusion
The successful analysis of this compound is highly dependent on the appropriate selection and execution of a derivatization strategy. For GC-MS applications, both silylation and two-step esterification/acylation are robust methods that render the analyte volatile and thermally stable. The choice between them often comes down to laboratory preference and the specific matrix being analyzed, with MTBSTFA offering a more direct route to stable derivatives. For HPLC, derivatization is a powerful tool to enhance sensitivity and, crucially, to enable the separation of enantiomers through the formation of diastereomers. The protocols provided herein serve as a validated starting point for researchers, with the understanding that optimization may be necessary to achieve the desired analytical performance for a specific application.
References
-
Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). techniques for silylation. ResearchGate. Retrieved from [Link]
-
D'Aniello, S., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]
-
(n.d.). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Retrieved from [Link]
- (n.d.). Silylation of amino acids. Google Patents.
-
(n.d.). Acylation and Esterification of Amino Acids. AK Lectures. Retrieved from [Link]
-
(n.d.). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. ResearchGate. Retrieved from [Link]
-
Villaverde, J. J., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? IntechOpen. Retrieved from [Link]
-
(n.d.). PHENIBUT. World Health Organization (WHO). Retrieved from [Link]
-
(2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Retrieved from [Link]
-
(2025, June 5). Phenibut HCL Nootropics: Detailed Research Resource for Labs. GHP News. Retrieved from [Link]
-
(2021, July 31). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. Retrieved from [Link]
-
(n.d.). DIRECT ESTERIFICATION OF 'THE PROTEIN AMINO ACIDS GAS-LIQUID CHROMATOGRAPHY OF N-TFA n. ElectronicsAndBooks. Retrieved from [Link]
-
(n.d.). Reactions of Amino Acids: Esterification. Pearson. Retrieved from [Link]
-
(n.d.). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. Retrieved from [Link]
-
(n.d.). Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. ResearchGate. Retrieved from [Link]
-
(n.d.). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. Retrieved from [Link]
-
Gruchlik, A., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]
-
(n.d.). Derivatives for separation of amino acid enantiomers. ResearchGate. Retrieved from [Link]
-
Moldovan, C. M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Retrieved from [Link]
-
Brückner, H., et al. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Le, T. N., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. Retrieved from [Link]
-
(n.d.). Derivatization of amino acids analyzed by GCMS?. ResearchGate. Retrieved from [Link]
-
Jin, D., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Lee, H., et al. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]
-
(n.d.). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. Retrieved from [Link]
-
(n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. Retrieved from [Link]
-
(n.d.). SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this synthesis. We will explore the common pitfalls in the widely used Strecker synthesis pathway and provide actionable, evidence-based solutions to optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction stalls with significant unreacted 4-isopropylbenzaldehyde remaining. What is the primary cause and how can I fix it?
A1: Inefficient imine formation is the most probable cause. The Strecker synthesis begins with the condensation of an aldehyde (4-isopropylbenzaldehyde) and ammonia to form an iminium ion intermediate.[1] This is an equilibrium-limited reaction. If the imine does not form efficiently, the subsequent nucleophilic attack by the cyanide ion cannot proceed, leaving your starting aldehyde unconsumed.
Root Causes & Solutions:
-
Presence of Water: The formation of an imine from an aldehyde and ammonia releases a molecule of water.[2] According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the reactants.
-
Solution: Ensure all reagents and solvents are anhydrous. Consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water produced in situ. For larger-scale reactions, a Dean-Stark apparatus can be effective for azeotropically removing water.[3]
-
-
Suboptimal pH: The reaction is typically promoted by a mild acid, which protonates the aldehyde's carbonyl oxygen, making it a better electrophile for ammonia's nucleophilic attack.[2] However, if the medium is too acidic, the ammonia (pKa ~9.2) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the reaction.
-
Solution: The use of ammonium chloride (NH₄Cl) often provides a suitable pH buffer, serving as both a source of ammonia and a mild acid.[2] Monitor the pH of your reaction mixture; it should be weakly acidic to neutral to facilitate imine formation without passivating the ammonia.
-
-
Temperature: While heating can accelerate reaction rates, it can also promote the evaporation of volatile ammonia from the reaction mixture, thereby reducing its effective concentration.
-
Solution: Conduct the reaction in a sealed vessel to maintain a constant concentration of ammonia. Run the reaction at room temperature or with gentle warming (e.g., 40-50 °C), monitoring for the disappearance of the aldehyde by Thin-Layer Chromatography (TLC).
-
Q2: My TLC/LC-MS analysis shows the formation of the α-aminonitrile intermediate, but also numerous side products. How can I improve the reaction's selectivity?
A2: The formation of side products often points to issues with temperature control, reagent stoichiometry, or competing reaction pathways.
Root Causes & Solutions:
-
Aldehyde Self-Condensation/Polymerization: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation (aldol reaction) or polymerization.[3] This is particularly problematic if the primary reaction is slow.
-
Solution: Control the rate of addition of reagents. Slowly add the cyanide source to the solution containing the aldehyde and ammonia source. Maintaining a lower reaction temperature (e.g., 0-5 °C) during the initial stages can significantly minimize these side reactions.[4]
-
-
Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde to form a cyanohydrin, a competing pathway to the desired Strecker reaction.[5]
-
Solution: This side reaction is often reversible. Ensuring an adequate concentration of ammonia helps favor the formation of the imine, which is generally more electrophilic and reacts faster with the cyanide ion than the starting aldehyde.[6]
-
-
Isonitrile Formation: Although less common, isonitrile formation can occur.[3]
-
Solution: The choice of cyanide source and solvent can influence this. Sodium or potassium cyanide are standard. Lowering the reaction temperature may also favor the desired nitrile formation.[3]
-
Q3: The final hydrolysis step of the α-aminonitrile is either incomplete or leads to product degradation. What are the best practices for this critical step?
A3: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat), which can also lead to degradation if not properly controlled. [7]
Root Causes & Solutions:
-
Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate. Insufficiently harsh conditions (e.g., low acid/base concentration, low temperature, or short reaction time) can result in the isolation of the amide or a mixture of amide and carboxylic acid.
-
Solution: For acid hydrolysis, concentrated HCl (6-12 M) or H₂SO₄ is typically used under reflux.[7] For base hydrolysis, concentrated NaOH (e.g., 10 M) at elevated temperatures (e.g., 60-100 °C) is effective.[7] Reaction times of several hours are common; monitor the reaction for the disappearance of the aminonitrile and amide intermediate.
-
-
Product Degradation (Decarboxylation/Deamination): The target amino acid, like others, can be sensitive to prolonged exposure to high temperatures and extreme pH, leading to decarboxylation or deamination.[8][9]
-
Solution: Carefully optimize the hydrolysis conditions. It is a trade-off between reaction completion and degradation. Start with milder conditions (e.g., 6M HCl at 80-90 °C) and monitor the reaction progress closely. Once the reaction is complete, cool the mixture promptly to prevent further degradation.
-
Q4: I'm losing a significant amount of my product during purification. What is an effective isolation strategy for this compound?
A4: Amino acids are zwitterionic compounds, and their solubility is highly dependent on pH. An improper workup and purification strategy is a common source of yield loss.
Root Causes & Solutions:
-
Incorrect pH for Precipitation: The product will be most soluble in acidic (as the ammonium salt) or basic (as the carboxylate salt) solutions. It is least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion.
-
Solution: After hydrolysis, the crude product exists as a salt. To isolate it, you must adjust the pH of the aqueous solution to the molecule's isoelectric point to induce precipitation/crystallization.[10] The exact pI must be determined empirically but is typically in the range of pH 5-7 for similar amino acids. Adjust the pH slowly with a suitable acid or base (e.g., dilute NaOH or HCl) until maximum precipitation is observed.
-
-
Suboptimal Crystallization Solvent: Using the wrong solvent system can lead to poor crystal formation or high product solubility, reducing recovery.
-
Solution: After isolating the crude solid by filtration, recrystallization is necessary. Water or aqueous alcohol (ethanol/water or methanol/water) mixtures are excellent choices for recrystallizing amino acids.[11] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. Cooling the mixture in an ice bath can maximize recovery before filtration.[10]
-
Frequently Asked Questions (FAQs)
-
Q: Which is the preferred method for this synthesis: Strecker or Bucherer-Bergs?
-
A: Both are viable multicomponent reactions. The Strecker synthesis is often more direct, proceeding from the aldehyde to the α-aminonitrile and then the amino acid.[1] The Bucherer-Bergs reaction proceeds via a hydantoin intermediate, which requires an additional hydrolysis step.[11][12] For laboratory scale, the Strecker synthesis is frequently preferred for its relative simplicity.
-
-
Q: What are the critical safety precautions when working with cyanide salts?
-
A: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have an emergency cyanide poisoning antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase such as ethyl acetate/hexanes to track the consumption of the relatively nonpolar 4-isopropylbenzaldehyde. The α-aminonitrile and the final amino acid product are much more polar and will have lower Rf values or remain at the baseline. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Visualizations and Data
Diagram 1: Strecker Synthesis Pathway
Caption: Fig 1. Reaction scheme for the Strecker synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Fig 2. A decision tree for troubleshooting low yields.
Table 1: Key Parameter Optimization in Strecker Synthesis
| Parameter | Low Yield Observation | Potential Cause | Recommended Optimization |
| Temperature | Unreacted aldehyde; multiple byproducts | Too high (ammonia loss) or too low (slow reaction); side reactions favored | Maintain 0-5 °C during cyanide addition, then allow to warm to RT or gently heat (40-50 °C).[3][4] |
| Solvent | Poor solubility; side reactions | Presence of water; incorrect polarity | Use anhydrous solvents (e.g., methanol, ethanol). Consider adding molecular sieves to remove water.[3] |
| pH | Unreacted aldehyde | Too acidic (NH₄⁺ formation) or too basic (aldehyde side reactions) | Use NH₄Cl/NH₃ buffer system to maintain a weakly acidic to neutral pH.[2] |
| Reagent Stoichiometry | Unreacted aldehyde; cyanohydrin byproduct | Insufficient ammonia or cyanide | Use a slight excess of the ammonia source and cyanide salt (e.g., 1.1-1.5 equivalents) to drive the reaction. |
| Reaction Time | Incomplete conversion | Insufficient time for slow steps (imine formation or hydrolysis) | Monitor by TLC/LC-MS until starting materials are consumed. Hydrolysis may require 12-24 hours.[7] |
Optimized Experimental Protocol: Strecker Synthesis
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Step 1: α-Aminonitrile Formation
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-isopropylbenzaldehyde (e.g., 10.0 g, 67.5 mmol) and methanol (100 mL).
-
Ammonia Addition: In a separate beaker, prepare a solution of ammonium chloride (7.2 g, 135 mmol) in aqueous ammonia (28%, 20 mL) and cool it in an ice bath. Add this solution to the flask containing the aldehyde.
-
Cyanide Addition: Prepare a solution of sodium cyanide (4.9 g, 101 mmol) in water (25 mL). Cool this solution in an ice bath. Add the cyanide solution dropwise to the reaction flask via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction should be sealed to prevent the escape of ammonia.
-
Monitoring: Monitor the disappearance of the aldehyde spot by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Step 2: Hydrolysis and Isolation
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acid Hydrolysis: To the remaining aqueous slurry, carefully add concentrated hydrochloric acid (100 mL) in a fume hood. Caution: This will generate some HCN gas. Ensure adequate ventilation.
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, or until LC-MS analysis indicates complete conversion of the nitrile and amide intermediates to the carboxylic acid.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate of ammonium chloride may form. Filter if necessary.
-
pH Adjustment: Cool the clear filtrate in an ice bath. Slowly adjust the pH to ~6.0 by the dropwise addition of a concentrated sodium hydroxide solution. The product will precipitate as a white solid.
-
Crystallization: Stir the cold slurry for 1-2 hours to maximize crystallization. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL) and then cold ethanol (2 x 20 mL).
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
References
-
(PDF) Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects - ResearchGate. Available at: [Link]
-
High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - NIH. Available at: [Link]
-
Amino acid - Reactions, Structure, Synthesis - Britannica. Available at: [Link]
-
General Reactions of Amino Acid Metabolism - Pharmaguideline. Available at: [Link]
-
Bucherer-Bergs Reaction. Available at: [Link]
-
Strecker Synthesis - Master Organic Chemistry. Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis - NROChemistry. Available at: [Link]
-
Bucherer–Bergs reaction - Wikipedia. Available at: [Link]
-
Strecker amino acid synthesis - Wikipedia. Available at: [Link]
-
25.5: Reactions of Amino Acids - Chemistry LibreTexts. Available at: [Link]
-
Bucherer-Bergs Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Reactions of Amino Acid Metabolism | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer-Bergs Reaction [drugfuture.com]
Technical Support Center: Purification of 2-Amino-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support center for the purification of 2-Amino-2-(4-isopropylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this non-proteinogenic amino acid. This document offers field-proven insights and scientifically grounded protocols to help you navigate the challenges of isolating this compound from its reaction byproducts.
Introduction
This compound is a valuable building block in medicinal chemistry, often synthesized via methods like the Strecker synthesis. The purification of this compound is critical to ensure the quality and reliability of downstream applications. This guide provides a comprehensive resource for troubleshooting common issues encountered during its purification and answers frequently asked questions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Yield After Initial Precipitation/Crystallization
Q: I performed a precipitation of my crude this compound by adjusting the pH to its isoelectric point, but my yield is significantly lower than expected. What could be the cause and how can I improve it?
A: Low yields during isoelectric precipitation can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Inaccurate Isoelectric Point (pI) Estimation: The pI is crucial for minimizing the solubility of the amino acid. For this compound, the pKa of the carboxylic acid is predicted to be around 2.02.[1] The pKa of the α-amino group can be estimated to be around 9.2, similar to other phenylglycine derivatives. Therefore, the estimated pI is approximately 5.6 .
-
Solution: Perform a small-scale pH screening experiment. Take aliquots of your crude solution and adjust the pH in 0.2 unit increments around the estimated pI (e.g., from pH 5.0 to 6.2). Identify the pH at which the maximum amount of precipitate is formed.
-
-
Co-solubility Effects of Impurities: The presence of highly soluble byproducts can increase the overall solubility of the target compound in the mother liquor.
-
Solution: Before precipitation, consider a liquid-liquid extraction to remove non-polar impurities. Dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl) and wash with a non-polar organic solvent like diethyl ether or hexane. This will remove unreacted 4-isopropylbenzaldehyde and other non-polar byproducts. Then, proceed with the isoelectric precipitation.
-
-
Insufficient Equilibration Time or Inadequate Cooling: Crystallization is a time-dependent process.
-
Solution: After adjusting the pH, allow the solution to stir at room temperature for a sufficient time (e.g., 1-2 hours) to allow for nucleation. Subsequently, cool the mixture slowly to a lower temperature (e.g., 0-4 °C) and allow it to equilibrate for several hours, or even overnight, to maximize crystal growth and precipitation.
-
-
Inappropriate Solvent System: The choice of solvent for precipitation is critical.
-
Solution: While water is the most common solvent for isoelectric precipitation, the addition of a co-solvent can sometimes reduce the solubility of the amino acid.[2] Experiment with adding a small amount of a water-miscible organic solvent in which the amino acid has low solubility, such as ethanol or isopropanol, to the aqueous solution before pH adjustment. However, be cautious as this can also affect the solubility of impurities.
-
Problem 2: Persistent Impurities Detected by HPLC After Crystallization
Q: I've crystallized my this compound, but my HPLC analysis still shows the presence of significant impurities. How can I identify and remove them?
A: Identifying the impurities is the first step toward devising a targeted purification strategy. Given that the Strecker synthesis is a common route, we can predict the likely byproducts.
Predicted Impurities from Strecker Synthesis of 4-isopropylbenzaldehyde:
-
Unreacted 4-isopropylbenzaldehyde: The starting aldehyde.
-
α-Amino-α-(4-isopropylphenyl)acetonitrile: The nitrile intermediate from the Strecker synthesis.
-
Amide byproduct: Formed from the partial hydrolysis of the nitrile intermediate.
-
Byproducts from the synthesis of 4-isopropylbenzaldehyde: These can include 2- and 3-isopropylbenzaldehyde, as well as di- and tri-isopropylbenzaldehydes.[3]
-
Side-reaction products: Such as those from the Cannizzaro reaction of the starting aldehyde.
Purification Strategies:
-
Recrystallization: A single crystallization is often insufficient.
-
Protocol: Dissolve the impure solid in a minimal amount of a suitable hot solvent or solvent mixture and allow it to cool slowly. For this compound, consider solvent systems like water-ethanol, water-isopropanol, or acetic acid-water. The ideal solvent system should have high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.
-
-
Chromatographic Purification: For challenging separations, column chromatography is highly effective.
-
Ion-Exchange Chromatography (IEC): This is a powerful technique for separating amino acids from neutral or differently charged impurities.
-
Protocol:
-
Choose a suitable cation-exchange resin.
-
Equilibrate the column with a low pH buffer (e.g., pH 3).
-
Load the sample dissolved in the same buffer. At this pH, the amino acid will be positively charged and bind to the resin.
-
Wash the column with the equilibration buffer to remove neutral and anionic impurities.
-
Elute the target compound using a buffer with a higher pH or an increasing salt gradient.
-
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method for achieving high purity, especially for non-polar amino acids.[1]
-
Protocol: See the detailed protocol in the FAQ section below.
-
-
Problem 3: Difficulty in Achieving High Enantiomeric Purity
Q: My product is a racemic mixture of this compound. What are the recommended methods for chiral resolution?
A: Chiral resolution is a critical step for many applications of this amino acid. Here are two common approaches:
-
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Protocol:
-
Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).
-
Add a stoichiometric amount of a chiral resolving agent, such as a chiral acid (e.g., L-tartaric acid) or a chiral base.
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate first.
-
Separate the crystals by filtration.
-
Liberate the desired enantiomer from the purified diastereomeric salt by treatment with an acid or base.
-
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.
-
Stationary Phases: Chiral stationary phases (CSPs) are essential for this separation. For phenylglycine analogs, crown ether-based[4][5] and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs have shown good results.[6]
-
Mobile Phase: The mobile phase composition, including pH and organic modifier concentration, needs to be optimized for the specific CSP and analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the estimated isoelectric point (pI) of this compound and why is it important?
A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. It is crucial for purification by isoelectric precipitation. The pI can be estimated by averaging the pKa values of the carboxylic acid and the amino group.
-
pKa1 (α-carboxyl group): Predicted to be ~2.02.[1]
-
pKa2 (α-amino group): Estimated to be ~9.2, similar to phenylalanine (pKa2 = 9.13).
Estimated pI = (pKa1 + pKa2) / 2 = (2.02 + 9.2) / 2 ≈ 5.6
Knowing the pI allows you to precipitate the amino acid from a solution by adjusting the pH to this value, where its solubility is at a minimum.
Q2: What is a good starting point for a reverse-phase HPLC method for purity analysis?
A2: For the analysis of underivatized amino acids like this one, a C18 column is a common choice. Here is a general-purpose method that can be optimized:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 70-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
This method is a good starting point, and the gradient may need to be adjusted based on the retention time of your compound and its impurities.[1]
Q3: Can you provide a step-by-step protocol for purification by crystallization?
A3: Certainly. This protocol is a general guideline for the crystallization of this compound from a crude solid.
Protocol: Crystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures like water/ethanol) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use a minimal amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Workflow and Data Visualization
Workflow for Purification Strategy Selection
The choice of purification strategy depends on the impurity profile of the crude product. The following flowchart can guide your decision-making process.
Physicochemical Properties Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| pKa (α-carboxyl) | ~2.02 | Predicted[1] |
| pKa (α-amino) | ~9.2 | Estimated from analogs |
| Isoelectric Point (pI) | ~5.6 | Calculated |
| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions and some polar organic solvents. | General amino acid properties |
References
-
Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes - HELIX Chromatography. Available at: [Link]
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed. Available at: [Link]
-
Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed. Available at: [Link]
-
Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether - ResearchGate. Available at: [Link]
-
Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed. Available at: [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC - NIH. Available at: [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available at: [Link]
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. Available at: [Link]
-
Protein purification troubleshooting guide. Available at: [Link]
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Strecker Synthesis - Master Organic Chemistry. Available at: [Link]
-
pKa values for various α-amino group of peptide analogues, 19... - ResearchGate. Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]
-
Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Available at: [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents.
-
Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid... - ResearchGate. Available at: [Link]
-
Strecker amino acid synthesis - Wikipedia. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry. Available at: [Link]
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. Available at: [Link]
-
Three component Strecker reaction using aniline (1 mmol), benzaldehyde... - ResearchGate. Available at: [Link]
- Crystallization of amino acid - JPS5939857A - Google Patents.
-
Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV. Available at: [Link]
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How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
-
Ch27 pKa and pI values - University of Calgary. Available at: [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF - ResearchGate. Available at: [Link]
-
Cuminaldehyde - Wikipedia. Available at: [Link]
-
L-alpha-Phenylglycine | C8H9NO2 | CID 6931074 - PubChem - NIH. Available at: [Link]
- US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents.
-
pKa of polyglycines from 1 to 9 residues. - ResearchGate. Available at: [Link]
-
Amino acid pKa and pKi values - Isca Biochemicals. Available at: [Link]
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New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. Available at: [Link]
-
N-Phenylglycine - Wikipedia. Available at: [Link]
-
N-Phenylglycine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
amino(4-isopropylphenyl)acetic acid, 98% Purity, C11H15NO2, 250 mg - CP Lab Safety. Available at: [Link]
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- 4. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strecker Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support center for the Strecker synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively.
Introduction to the Strecker Synthesis
The Strecker synthesis is a robust and widely utilized method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3][4][5][6][7] The synthesis of this compound commences with 4-isopropylbenzaldehyde, which undergoes a three-component reaction with an ammonia source (like ammonia or ammonium chloride) and a cyanide source (such as potassium or sodium cyanide).[1][6][8] This initial step yields an α-aminonitrile intermediate, 2-amino-2-(4-isopropylphenyl)acetonitrile.[2][3][6] Subsequent hydrolysis of this intermediate, typically under acidic conditions, affords the desired α-amino acid.[2][9][10]
While the Strecker synthesis is a powerful tool, it is not without its challenges. A number of side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the overall yield of the desired product. This guide will delve into the most common side reactions, their mechanisms, and strategies to minimize their formation.
Core Synthesis Pathway
The intended reaction proceeds as follows:
-
Imine Formation: 4-isopropylbenzaldehyde reacts with ammonia to form an imine.[1][8]
-
α-Aminonitrile Formation: The cyanide ion then attacks the imine, yielding 2-amino-2-(4-isopropylphenyl)acetonitrile.[1][8]
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, producing this compound.[8][9]
Caption: The main reaction pathway for the Strecker synthesis of this compound.
Troubleshooting Guide & FAQs: Side Reactions
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Issue 1: Formation of a Six-Membered Ring Impurity
Question: I've isolated a significant byproduct that appears to be a cyclic dimer of my target amino acid. What is this impurity and how can I prevent its formation?
Answer: This common byproduct is likely a 2,5-diketopiperazine (DKP) .[11] DKPs are cyclic dipeptides that can form from the intermolecular condensation of two α-amino acid molecules.[11]
Causality and Mechanism:
Diketopiperazine formation is a spontaneous intramolecular aminolysis reaction.[12] The formation is particularly favored under conditions that promote amide bond formation, such as elevated temperatures during the hydrolysis step or during workup and storage. The N-terminal amino group of one amino acid molecule acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid of a second amino acid molecule, leading to the formation of a stable six-membered ring.[13]
Caption: Formation of a 2,5-diketopiperazine byproduct from two molecules of the target amino acid.
Preventative Measures & Solutions:
| Strategy | Rationale |
| Control Temperature During Hydrolysis | High temperatures can accelerate the rate of DKP formation. Maintain the lowest effective temperature for nitrile hydrolysis. |
| pH Control During Workup | After hydrolysis, carefully adjust the pH to the isoelectric point of the amino acid to precipitate it. Avoid prolonged exposure to strongly acidic or basic conditions at elevated temperatures. |
| Rapid Isolation | Once the amino acid is formed, proceed with isolation and purification promptly to minimize the time it spends in solution where dimerization can occur. |
| Purification | Diketopiperazines often have different solubility profiles than the corresponding amino acids. Recrystallization from a suitable solvent system can be effective for their removal. |
Issue 2: Presence of an Unexpected Five-Membered Ring Impurity
Question: My analytical data indicates the presence of a five-membered heterocyclic compound containing two nitrogen atoms. What could this be?
Answer: This impurity is likely a hydantoin , specifically 5-(4-isopropylphenyl)hydantoin. Hydantoins are a known byproduct of the Strecker synthesis, arising from the reaction of the intermediate α-aminonitrile with carbon dioxide or a carbonate source.
Causality and Mechanism:
The Bucherer-Bergs reaction, which is closely related to the Strecker synthesis, directly produces hydantoins by reacting an aldehyde or ketone with potassium cyanide and ammonium carbonate.[14] In the Strecker synthesis, if carbon dioxide (from the atmosphere or as a contaminant in reagents) is present, it can react with the α-aminonitrile to form a carbamate intermediate. This intermediate can then cyclize to form an imino-oxazolidinone, which rearranges to the more stable hydantoin.
Sources
- 1. medschoolcoach.com [medschoolcoach.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Solved The Strecker synthesis of alpha‐amino acids | Chegg.com [chegg.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 12. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chiral Resolution of 2-Amino-2-(4-isopropylphenyl)acetic Acid Enantiomers
Welcome to the technical support center for the chiral resolution of 2-Amino-2-(4-isopropylphenyl)acetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the separation of this crucial chiral intermediate. As a key building block in the synthesis of various pharmaceuticals, achieving high enantiomeric purity is paramount. This resource combines theoretical principles with practical, field-proven insights to empower you to optimize your resolution processes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound?
A1: The primary methods for resolving racemic this compound are:
-
Diastereomeric Salt Crystallization: This classical and often scalable method involves reacting the racemic amino acid with a chiral resolving agent (typically a chiral acid or base) to form diastereomeric salts.[1][2] These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[1][2]
-
Enzymatic Resolution: This highly selective method utilizes enzymes, such as lipases, to stereoselectively catalyze a reaction on one of the enantiomers, leaving the other unreacted.[3][4] For amino acids, this often involves the hydrolysis of a racemic ester derivative.
-
Chiral Chromatography (HPLC): This analytical and semi-preparative technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5][6][7][8][9] This method is particularly useful for analytical determination of enantiomeric excess (ee) and for small-scale purifications.
Q2: How do I select the appropriate chiral resolving agent for diastereomeric crystallization?
A2: The selection of a resolving agent is a critical step and often requires empirical screening.[1] Key considerations include:
-
Chemical Nature: Since this compound is an amino acid, it is amphoteric. You can target either the amino group with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) or the carboxylic acid group with a chiral base (e.g., (S)-(-)-α-phenethylamine).[10][11]
-
Structural Similarity: Sometimes, resolving agents with structural similarities to the target molecule can form more stable and well-defined crystalline salts.
-
Availability and Cost: For large-scale resolutions, the availability of the resolving agent in high enantiomeric purity and at a reasonable cost is a significant factor. Tartaric acid is a popular choice for this reason.[11]
-
Formation of Crystalline Salts: The chosen resolving agent must form a stable, crystalline salt with one of the enantiomers of your amino acid.
Q3: What is the importance of solvent selection in diastereomeric crystallization?
A3: Solvent choice is as critical as the resolving agent. The solvent system must provide a significant solubility difference between the two diastereomeric salts.[1] A good solvent will dissolve both diastereomers to some extent, but one should be significantly less soluble to allow for selective crystallization. It is not uncommon for the choice of solvent to even invert the relative solubilities of the diastereomers, leading to the crystallization of the opposite enantiomer.[11] Therefore, a solvent screen is highly recommended. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures.
Q4: Can I use enzymatic resolution for this amino acid?
A4: Yes, enzymatic resolution is a viable and often highly enantioselective method. A common strategy involves the N-acylation or O-esterification of the racemic amino acid, followed by enantioselective hydrolysis using a lipase (e.g., from Candida antarctica or Pseudomonas cepacia).[3][4][12] The enzyme will selectively hydrolyze one enantiomer of the ester back to the amino acid, allowing for separation from the unreacted ester enantiomer. Optimization of enzyme type, acyl donor, solvent, and temperature is crucial for success.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Diastereomeric Salt Crystallization
Problem 1: No crystal formation upon addition of the resolving agent.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent. | Supersaturation is a prerequisite for crystallization. |
| Inappropriate solvent. | Screen a variety of solvents with different polarities. | The diastereomeric salts may be too soluble in the chosen solvent. |
| Poor salt formation. | Verify the stoichiometry of the acid and base. Ensure complete salt formation by checking the pH. | Incomplete neutralization can hinder the formation of a stable crystalline lattice. |
| Inhibition by impurities. | Purify the starting racemic amino acid. | Impurities can interfere with crystal nucleation and growth. |
Problem 2: Low enantiomeric excess (ee) of the crystallized salt.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Co-precipitation of the more soluble diastereomer. | Cool the solution more slowly. Reduce the level of supersaturation. | Rapid crystallization can trap the undesired diastereomer in the crystal lattice. |
| Eutectic formation. | Analyze the solid and mother liquor to determine the eutectic composition. Adjust the stoichiometry of the resolving agent. | The system may have reached a eutectic point where both diastereomers crystallize together. |
| Inadequate solubility difference. | Perform a thorough solvent screen to maximize the solubility difference between the diastereomers.[11] | A larger solubility difference is the primary driver for an effective resolution. |
| Racemization during crystallization. | For some compounds, racemization can occur in solution. Consider a crystallization-induced diastereomer transformation (CIDT) by adding a racemizing agent.[13] | In a CIDT, the more soluble diastereomer is continuously converted to the less soluble one in solution, potentially leading to a theoretical yield of >50%.[13] |
Problem 3: Low yield of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| High solubility of the desired salt. | Use a less polar solvent or an anti-solvent to decrease solubility. Lower the crystallization temperature. | Reducing the solubility of the desired diastereomer will increase the amount that crystallizes out of solution. |
| Incomplete crystallization. | Allow for a longer crystallization time. Seed the solution with a small crystal of the desired diastereomer. | Crystallization is a kinetic process; sufficient time and nucleation sites are necessary for completion. |
Chiral HPLC Analysis
Problem 4: Poor resolution of enantiomers on a chiral column.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[6][8] | The chiral recognition mechanism is highly dependent on the structures of both the analyte and the CSP. |
| Unoptimized mobile phase. | Vary the mobile phase composition (e.g., ratio of organic modifier to aqueous buffer) and pH. | The mobile phase composition affects the interactions between the enantiomers and the CSP. |
| Low column efficiency. | Lower the flow rate. Ensure the column is properly packed and not voided. | Higher efficiency leads to sharper peaks and better resolution. |
| Analyte derivatization needed. | For some CSPs, derivatization of the amino or carboxyl group may be necessary to enhance chiral recognition.[14] | Derivatization can introduce additional interaction sites (e.g., pi-pi stacking, hydrogen bonding) that facilitate separation. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This is a generalized protocol that will require optimization for your specific needs.
-
Salt Formation:
-
Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent.[15]
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Gently heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
If no crystals form, try adding a seed crystal or slowly adding an anti-solvent.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals.
-
Recrystallize the diastereomeric salt from a suitable solvent to improve diastereomeric purity.[15]
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid.
-
Isolate the enantiomerically enriched amino acid by filtration or extraction.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for developing an analytical method.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T, which is effective for underivatized amino acids).[6]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the chosen column. For a CHIROBIOTIC T column, a typical mobile phase might be a mixture of methanol, water, and a small amount of an acid or base modifier (e.g., formic acid or ammonia) to control ionization.[6]
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
-
Optimization:
-
Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
-
Visualizations
Diastereomeric Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review. (1998). PubMed. Retrieved January 6, 2026, from [Link]
-
The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Enantiomeric Separation/ Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid). (n.d.). ChemConnections. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2015). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Tartaric Acid and Its Derivatives as Chiral Resolving Agents. (n.d.). Organic Process Research & Development. Retrieved January 6, 2026, from [Link]
-
Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016). YouTube. Retrieved January 6, 2026, from [Link]
-
Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. (1994). PubMed. Retrieved January 6, 2026, from [Link]
-
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2020). MDPI. Retrieved January 6, 2026, from [Link]
-
Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase. (1989). PubMed. Retrieved January 6, 2026, from [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). MDPI. Retrieved January 6, 2026, from [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). IntechOpen. Retrieved January 6, 2026, from [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved January 6, 2026, from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved January 6, 2026, from [Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Recent Developments in Optical Resolution. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
- Resolution of racemic amino acids. (1968). Google Patents.
-
Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved January 6, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]
-
Lipase-mediated resolution of the racemic esters 116 and 121.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Strategies in optical resolution: a practical guide. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). ACS Publications. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scas.co.jp [scas.co.jp]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs | MDPI [mdpi.com]
- 13. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Preventing Racemization During the Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support center for the synthesis of chiral amino acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid and facing challenges with maintaining its stereochemical integrity. Here, we will address common issues related to racemization through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[1] For a chiral molecule like this compound, which is often a key building block in pharmaceuticals, the biological activity is typically associated with only one specific enantiomer (e.g., the (S)- or (R)-enantiomer). The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, preventing racemization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary chemical mechanism responsible for racemization in this synthesis?
A2: The primary mechanism involves the deprotonation of the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached).[2] This carbon is chiral. The presence of a base can abstract the acidic proton from this alpha-carbon, forming a planar carbanion or enolate intermediate.[2][3] This planar structure loses its three-dimensional stereochemical information. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the original (desired) enantiomer and its mirror image (undesired enantiomer), resulting in a racemic mixture.[2][4]
Q3: Which steps in a typical synthesis are most susceptible to racemization?
A3: Racemization can occur at several stages, but it is most prevalent under conditions that facilitate the formation of the alpha-carbanion. Key high-risk steps include:
-
Strecker Synthesis: This common route for α-amino acids involves the formation of an α-aminonitrile intermediate.[5] These intermediates are known to racemize under the alkaline conditions often used in the reaction.[6][7][8][9]
-
Base-Catalyzed Reactions: Any step involving the use of a base, particularly strong bases or prolonged exposure to even weaker bases, can promote racemization. This includes protection/deprotection steps or coupling reactions.[10][11][12][13]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly, increasing the rate of racemization.[12][14]
-
Hydrolysis of Intermediates: The hydrolysis of nitrile or ester intermediates, especially under harsh acidic or basic conditions, can also lead to loss of stereochemical purity.
Section 2: Troubleshooting Guide for Low Enantiomeric Excess (e.e.)
This section provides a problem-oriented approach to diagnosing and solving issues of poor enantioselectivity during your synthesis.
Problem: My final product, this compound, shows low enantiomeric excess (e.e.) after a Strecker-based synthesis.
The Strecker synthesis is a powerful method but requires careful control to maintain stereointegrity, especially during the formation and hydrolysis of the aminonitrile intermediate.
Troubleshooting Workflow: Low e.e. in Strecker Synthesis
Caption: Troubleshooting decision tree for low e.e. in Strecker synthesis.
Potential Cause 1: Harsh pH Conditions
-
Explanation: The α-aminonitrile intermediate formed during the Strecker synthesis is prone to racemization in highly basic solutions.[6][9] Strong bases readily abstract the alpha-proton, leading to rapid equilibration of the enantiomers.
-
Troubleshooting Steps & Solutions:
-
Monitor and Control pH: Carefully monitor the pH of the reaction mixture. Aim for mildly alkaline conditions (e.g., pH 9.5) which can be sufficient for the reaction to proceed without causing excessive racemization.[7][8]
-
Use a Buffer System: Employing a buffer, such as an ammonium acetate/ammonium hydroxide system, can help maintain a more stable pH throughout the reaction, preventing spikes in basicity that accelerate racemization.[6][9]
-
Avoid Strong Bases: If possible, avoid the use of strong inorganic bases like NaOH or KOH. Opt for weaker organic bases if the reaction allows.
-
Potential Cause 2: Elevated Reaction Temperature
-
Explanation: Racemization is a kinetically controlled process that is highly dependent on temperature.[14] Higher temperatures increase the rate of deprotonation and reprotonation, leading to a faster loss of enantiomeric purity.[12]
-
Troubleshooting Steps & Solutions:
-
Implement Strict Temperature Control: Conduct the reaction at the lowest feasible temperature. For the aminonitrile formation, temperatures between 0°C and room temperature (23-25°C) are often a good starting point.[15]
-
Controlled Addition: Add reagents slowly and ensure efficient stirring to dissipate any heat generated during the reaction (exotherms).
-
Low-Temperature Hydrolysis: During the subsequent hydrolysis of the aminonitrile to the carboxylic acid, avoid high temperatures. While acid hydrolysis often requires heating, investigate the minimum temperature and time required for complete conversion.
-
Potential Cause 3: Prolonged Reaction Time or Harsh Hydrolysis
-
Explanation: The longer the chiral intermediate is exposed to conditions that promote racemization (base, heat), the greater the loss of stereochemical integrity will be.[16] The hydrolysis step is particularly critical.
-
Troubleshooting Steps & Solutions:
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the formation of the aminonitrile is complete.
-
Consider Chemoenzymatic Methods: For the hydrolysis step, a highly effective strategy to avoid racemization is to use an enantioselective enzyme, such as a nitrilase. This approach can perform a dynamic kinetic resolution, where the undesired enantiomer of the aminonitrile is racemized in situ while the desired enantiomer is selectively hydrolyzed, leading to high yields and excellent e.e.[6][7][8][9]
-
Problem: I am observing racemization during a synthetic step involving a protecting group.
Protecting the amino or carboxyl group is common, but the conditions for their application and removal can be a source of racemization.
Mechanism: Base-Catalyzed Racemization
Caption: Abstraction of the alpha-proton by a base leads to a planar, achiral intermediate, resulting in racemization upon reprotonation.
Potential Cause: Strong Base Used for Deprotection or Coupling
-
Explanation: Certain protecting groups require strongly basic conditions for removal (e.g., piperidine for Fmoc). Similarly, coupling reactions often use tertiary amine bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[10] These bases can be strong enough to cause epimerization at the alpha-carbon, especially in activated amino acid derivatives.[12]
-
Troubleshooting Steps & Solutions:
-
Base Selection: Choose the weakest base that can effectively catalyze the reaction. For peptide couplings, sterically hindered bases like 2,4,6-collidine are sometimes reported to cause less racemization than DIEA.[10]
-
Stoichiometry: Use the minimum required amount of base. For catalysis, this may be a sub-stoichiometric quantity.
-
Alternative Protecting Groups: If racemization is severe during deprotection, consider a protecting group that can be removed under milder, non-basic conditions. For example, a Boc (tert-butyloxycarbonyl) group is removed with acid, and a Cbz (carboxybenzyl) group can be removed by hydrogenolysis, both of which are less likely to cause racemization at the alpha-carbon. Urethane-type protecting groups (like Cbz and Boc) are generally known to suppress racemization compared to other N-acyl groups.[11][17]
-
Section 3: Recommended Protocols & Data
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
If an asymmetric synthesis proves difficult, a robust alternative is to synthesize the racemic amino acid and then resolve the enantiomers. This is a classic, reliable method.
Objective: To separate the (S) and (R) enantiomers of this compound.
Methodology:
-
Synthesis of Racemate: Prepare racemic this compound using a standard method like the Strecker synthesis, without concern for enantioselectivity at this stage.
-
Selection of Resolving Agent: Choose an enantiomerically pure resolving agent that will form diastereomeric salts with the amino acid. Common choices include chiral acids like (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.
-
Salt Formation:
-
Dissolve the racemic amino acid in a suitable hot solvent (e.g., methanol, ethanol, or water/alcohol mixtures).
-
Add an equimolar amount of the chosen chiral resolving agent.
-
Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The purity of the diastereomer can be enhanced by recrystallization.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH with a base (e.g., ammonium hydroxide) to neutralize the resolving agent and precipitate the desired, now enantiomerically enriched, free amino acid.
-
Filter, wash, and dry the final product.
-
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[15][18]
Data Table: Influence of Reaction Parameters on Racemization
The following table summarizes general trends observed in amino acid synthesis that are applicable to this compound.
| Parameter | Condition A (High Racemization Risk) | Condition B (Low Racemization Risk) | Rationale |
| Base | Strong Base (e.g., DBU, NaOH) | Weaker/Hindered Base (e.g., NMM, Collidine) | Stronger bases more readily abstract the α-proton.[10][13] |
| Temperature | High Temperature (> 50°C) | Low Temperature (0°C to 25°C) | Racemization rates increase significantly with temperature.[12] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Non-polar (e.g., Toluene, Dichloromethane) | Polar aprotic solvents can better stabilize the charged carbanion intermediate, facilitating racemization. |
| N-Protecting Group | N-Acyl (non-urethane) | Urethane-type (e.g., Boc, Cbz, Fmoc) | The resonance structure of the urethane group reduces the acidity of the α-proton.[17][19] |
| Reaction Time | Prolonged (e.g., >12 hours) | Minimized (Monitored to completion) | Longer exposure to racemizing conditions increases the extent of stereochemical scrambling.[16] |
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-publishing.
- Trifonov, A. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Self-publishing.
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem Technical Support.
- de Mello, M. H., et al. (n.d.). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Source not specified.
-
Kriausakul, N., & Bada, J. L. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1). Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing.
-
Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Retrieved from [Link]
-
Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Racemization in Peptide Synthesis with DMAP. BenchChem Technical Support.
-
Various Authors. (2017). Racemization in amino acids? ResearchGate. Retrieved from [Link]
-
Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH. Retrieved from [Link]
-
Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. ResearchGate. Retrieved from [Link]
-
Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Retrieved from [Link]
-
Aisyah, S., et al. (n.d.). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Bodanszky, M. (2021). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. Retrieved from [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Shafer, C. M., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Retrieved from [Link]
-
Various Authors. (2022). Base catalyzed racemization of amino acid derivatives. ResearchGate. Retrieved from [Link]
-
B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]
-
Brückner, H., & Gah, C. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. Retrieved from [Link]
- Trifonov, A. (2023). Enantiomeric amplification of L amino acids: part 3-using chiral impurities. Self-publishing.
-
Ishida, Y., et al. (n.d.). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Boujlel, K., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Retrieved from [Link]
-
Dahiya, R., et al. (2022). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enantiomeric Excess (ee) Determination for Amino Alcohols. BenchChem Technical Support.
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
O'Brien, P., et al. (n.d.). Enantioselective, protecting group-free synthesis of 1S-ethyl-4-substituted quinolizidines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Guan, J., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]
- Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. (1975). Google Patents.
-
Organic & Biomolecular Chemistry. (2024). RSC Publishing. Retrieved from [Link]
-
Zhang, T., et al. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. Retrieved from [Link]
- Resolution of racemic amino acids. (1983). Google Patents.
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Overcoming poor coupling efficiency of 2-Amino-2-(4-isopropylphenyl)acetic acid in SPPS
Topic: Overcoming Poor Coupling Efficiency of 2-Amino-2-(4-isopropylphenyl)acetic Acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the solid-phase synthesis of peptides containing the sterically hindered, α,α-disubstituted amino acid, this compound. Our goal is to equip you with the expert knowledge and field-proven protocols necessary to achieve high coupling efficiency and peptide purity.
Understanding the Challenge: The Impact of Steric Hindrance
The primary obstacle in coupling this compound is significant steric hindrance. Unlike standard proteinogenic amino acids, this α,α-disubstituted residue features a bulky isopropylphenyl group and a methyl group (implied by the acetic acid nomenclature, though it is the phenyl group that provides the bulk alongside the second alpha substituent) directly attached to the α-carbon. This crowded environment physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This hindrance dramatically slows reaction kinetics and can lead to incomplete coupling reactions, resulting in deletion sequences and low yields of the target peptide.[1]
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses the most common issues encountered when working with this compound and provides a systematic approach to resolving them.
Issue 1: Low or Incomplete Coupling Efficiency
The most frequent problem is the failure to drive the coupling reaction to completion, as indicated by a positive Kaiser test or the presence of deletion sequences in the final mass spectrometry analysis.
Root Causes & Systematic Solutions:
-
Insufficient Activating Reagent Potency: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow to overcome the steric barrier effectively.[1]
-
Suboptimal Reaction Conditions: Standard room temperature and short coupling times are typically insufficient.
-
Solution 1: Increase Reaction Time & Temperature: Extend the coupling duration significantly (e.g., 2-4 hours or even overnight).[1] Gentle heating can also provide the necessary energy to overcome the activation barrier.
-
Solution 2: Microwave-Assisted SPPS: The use of microwave energy is a highly effective method for driving difficult couplings to completion by efficiently transferring energy to the reaction mixture.[2] This technology dramatically reduces reaction times (e.g., from hours to minutes) while improving peptide quality.[2]
-
Solution 3: Perform a "Double Coupling": If a monitoring test indicates incomplete acylation after the initial coupling time, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[1]
-
-
Peptide Aggregation: As the peptide elongates, it can fold and aggregate on the resin, masking the N-terminal amine and preventing access for the incoming activated amino acid.
Issue 2: Potential Side Reactions
While coupling this specific amino acid, two side reactions are of primary concern: guanidinylation and racemization.
1. Guanidinylation of the N-terminus:
-
Mechanism: This side reaction is specific to uronium/aminium-type reagents (e.g., HATU, HBTU, HCTU). If the activation of the amino acid's carboxyl group is slow, the free N-terminal amine of the peptide chain can directly attack the guanidinium carbon of the coupling reagent.[5] This forms a stable guanidine adduct, capping the peptide chain and preventing further elongation.[5][6]
-
Mitigation Strategy:
-
Pre-activate the Amino Acid: Mix the Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (DIPEA) in DMF for 1-5 minutes before adding the solution to the deprotected resin. This ensures the highly reactive OAt-ester is formed first, favoring the desired peptide bond formation.[5]
-
Use Phosphonium-Based Reagents: Reagents like PyAOP or PyBOP do not have the same guanidinium structure and therefore cannot cause this side reaction, making them a safer choice for slow or difficult couplings.[2][7]
-
2. Racemization:
-
Mechanistic Insight: For most amino acids, racemization occurs via the formation of a planar 5(4H)-oxazolone intermediate after the abstraction of the α-proton by a base.[8] However, This compound lacks an α-proton due to its α,α-disubstituted nature. Therefore, it is not susceptible to racemization through this common pathway. This is a significant advantage when forcing conditions (e.g., elevated temperature) are required to achieve coupling.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
For this class of sterically hindered amino acids, high-reactivity reagents are essential. HATU is often considered the gold standard due to its high efficiency.[2][5] COMU is an excellent, safer alternative with comparable efficiency and better solubility.[7][9] Phosphonium salts like PyAOP are also highly effective and prevent the risk of guanidinylation.[2][7]
Q2: Should I use additives like HOAt or OxymaPure?
Yes. While the primary role of additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is to suppress racemization, they also accelerate the coupling reaction by forming more reactive esters.[10][11] Given the difficult nature of this coupling, their use is highly recommended. OxymaPure is a non-explosive and often more effective alternative to the classic HOBt.[10][11][12]
Q3: How do I monitor the coupling reaction?
The Kaiser (ninhydrin) test is the standard method for detecting free primary amines on the resin. A positive test (blue beads) after coupling indicates an incomplete reaction. If the reaction is incomplete, a second coupling should be performed. After the full synthesis, LC-MS analysis of the crude peptide is essential to confirm the correct mass and identify any deletion sequences.
Q4: Is microwave synthesis safe for this amino acid?
Yes, microwave-assisted SPPS is a highly effective and safe method for improving the coupling efficiency of hindered amino acids. Modern automated microwave peptide synthesizers allow for precise temperature control, which minimizes potential side reactions while dramatically accelerating the coupling step.[2]
Optimized Experimental Protocols
The following protocols are designed as robust starting points and may require minor optimization based on the specific peptide sequence.
Protocol 1: High-Efficiency Coupling using HATU
This protocol utilizes pre-activation to maximize coupling efficiency and minimize guanidinylation side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Pre-activation: Add DIPEA (8 eq.) to the activation mixture. Agitate at room temperature for 1-5 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Negative Test (yellow beads): The coupling is complete. Proceed to wash the resin with DMF (5-7 times).
-
Positive Test (blue beads): The coupling is incomplete. Drain the reaction vessel and perform a "double coupling" by repeating steps 2-5 with fresh reagents.
-
Protocol 2: Microwave-Assisted Coupling
This protocol leverages microwave energy to accelerate the coupling of the sterically hindered residue.
Materials:
-
Fmoc-deprotected peptide-resin in a microwave-compatible vessel
-
Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid
-
Coupling Reagent (e.g., COMU or HATU)
-
DIPEA or Collidine
-
DMF, peptide synthesis grade
Procedure:
-
Reagent Preparation: In a separate vial, prepare a stock solution of the activated amino acid by dissolving Fmoc-2-Amino-2-(4-isopropylphenyl)acetic acid (5 eq.), COMU (5 eq.), and DIPEA (10 eq.) in DMF.
-
Coupling Cycle: Add the prepared solution to the deprotected peptide-resin in the microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture for 5-10 minutes at a controlled temperature of 75-90°C.
-
Washing: Following the reaction, drain the vessel and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm reaction completion. The rapid and efficient nature of microwave synthesis often drives these reactions to completion in a single cycle.
Data & Visualization
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
This table summarizes the relative effectiveness of common coupling reagents for sterically demanding couplings, such as incorporating α,α-disubstituted amino acids like Aib (a common proxy for this compound).
| Coupling Reagent Class | Reagent Examples | Relative Efficiency | Key Advantages & Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Gold standard for difficult couplings. COMU is a safer, non-explosive alternative to HATU/HBTU.[7][9] Risk of guanidinylation if not pre-activated.[5] |
| Phosphonium Salts | PyAOP, PyBOP | Very High | No risk of guanidinylation.[7] Highly effective for hindered couplings and cyclization.[2] |
| Carbodiimides + Additives | DIC + OxymaPure | Moderate to High | Less potent than onium salts but can be effective with extended times/heat. OxymaPure is a crucial additive for enhancing rate and safety.[10][11] |
| Acyl Fluorides | TFFH (in situ) | Very High | Particularly effective for the most demanding α,α-disubstituted amino acids. Requires specific protocols for in situ generation.[2][7] |
Diagrams
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: HATU activation pathway and potential side reaction.
References
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51378-51386. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Abdel-Aal, A. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of peptide science, 22(6), 360-367. [Link]
-
Fields, G. B. (2014). Backbone protecting groups for enhanced Fmoc SPPS. ResearchGate. [Link]
-
El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Amino acids, 46(7), 1813-1820. [Link]
-
Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Gut-Landmann, D., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3623-3635. [Link]
-
Fukuda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
El-Faham, A., & Albericio, F. (2017). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic letters, 7(22), 5087-5090. [Link]
-
Kent, S. B. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]
-
Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. [Link]
-
Lawrenson, S. B., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 167-194. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic Chemistry Frontiers, 11(3), 633-651. [Link]
-
Gísladóttir, J., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and bioanalytical chemistry, 415(23), 5729-5738. [Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Nampalli, S., et al. (2002). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of organic chemistry, 67(14), 4866-4876. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mesalabs.com [mesalabs.com]
Technical Support Center: Challenges in the Purification of Peptides Containing 2-Amino-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 2-Amino-2-(4-isopropylphenyl)acetic acid. The unique properties of this amino acid, particularly its bulky and hydrophobic isopropylphenyl side chain, introduce specific challenges during peptide purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.
I. Understanding the Core Challenge: Hydrophobicity and Steric Hindrance
The primary difficulty in purifying peptides containing this compound stems from two of its intrinsic properties:
-
Increased Hydrophobicity: The isopropylphenyl group is significantly non-polar, which can lead to poor solubility in aqueous mobile phases, strong interactions with reversed-phase chromatography columns, and a higher propensity for aggregation.[1]
-
Steric Hindrance: The bulky side chain can impede efficient coupling during synthesis, potentially leading to a higher prevalence of deletion sequences and other impurities that are structurally similar to the target peptide, making separation difficult.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.
Issue 1: Poor Peptide Solubility in Initial Purification Solvents
Question: My peptide containing this compound won't dissolve in the standard aqueous buffers for RP-HPLC. What should I do?
Answer: This is a common issue due to the peptide's high hydrophobicity. The key is to find a solvent system that can effectively solvate the peptide without compromising the purification process.
Probable Causes:
-
High Hydrophobicity: The peptide has a high content of non-polar amino acids, making it insoluble in aqueous solutions.[3]
-
Secondary Structure Formation: Hydrophobic peptides can form secondary structures like β-sheets, leading to aggregation and reduced solubility.[1][4]
-
Isoelectric Point (pI): If the pH of the solvent is close to the peptide's pI, its net charge will be zero, minimizing repulsion and causing aggregation.[5]
Step-by-Step Solutions:
-
Initial Solubility Testing: Before attempting large-scale purification, test the solubility of a small amount of your peptide in various solvents.[6]
-
Utilize Organic Co-solvents: For neutral or highly hydrophobic peptides, start by dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, acetonitrile, or isopropanol.[7] Then, slowly add the aqueous buffer to the desired concentration.[6] Be mindful that high concentrations of these organic solvents may not be compatible with all biological assays.[7]
-
Adjust pH:
-
Sonication: Gentle sonication can help break up aggregates and aid in dissolution.[3]
Issue 2: HPLC Chromatographic Problems (Peak Tailing, Broadening, and Low Recovery)
Question: My hydrophobic peptide shows significant peak tailing and broadening in the chromatogram. How can I improve the peak shape?
Answer: Poor peak shape is often due to secondary interactions with the stationary phase, peptide aggregation, or a suboptimal mobile phase.[8]
Probable Causes:
-
Strong Hydrophobic Interactions: The peptide may be interacting too strongly with the C18 stationary phase, leading to slow elution and peak broadening.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.
-
Peptide Aggregation on the Column: The peptide may be aggregating on the column, leading to a variety of peak shape issues and low recovery.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Consider a C8 or C4 column, or a phenyl-based column. | A less hydrophobic stationary phase will reduce the strong retention of your peptide, leading to sharper peaks.[9] |
| Mobile Phase Additives | Ensure the presence of an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of 0.1%.[] | TFA protonates basic residues and masks silanol groups, minimizing secondary interactions and improving peak shape.[] |
| Organic Modifier | Experiment with different organic solvents such as isopropanol or n-propanol in addition to acetonitrile. | These solvents can offer different selectivity and may improve the solubility of highly hydrophobic peptides during separation.[6] |
| Column Temperature | Increase the column temperature (e.g., to 40-60 °C). | Higher temperatures can reduce mobile phase viscosity, improve mass transfer, and disrupt peptide aggregation, leading to sharper peaks. |
| Flow Rate | Optimize the flow rate. A lower flow rate may improve resolution, but a higher flow rate can sometimes reduce peak broadening. | This needs to be determined empirically for each specific peptide and column combination. |
Issue 3: Co-elution of Impurities with the Main Peptide
Question: I'm having trouble separating my target peptide from closely related impurities, such as deletion sequences. What can I do?
Answer: The structural similarity between the target peptide and impurities like deletion sequences makes separation challenging. Optimizing the selectivity of your chromatographic system is key.
Probable Causes:
-
Similar Hydrophobicity: Impurities may have very similar hydrophobic characteristics to the target peptide.[11]
-
Suboptimal Gradient: The elution gradient may not be shallow enough to resolve closely eluting species.
Solutions & Optimization Strategies:
-
Shallow Gradient Elution: After an initial fast "scouting" gradient to determine the approximate elution time of your peptide, run a much shallower gradient around that time point. For example, if your peptide elutes at 40% acetonitrile with a 2%/minute gradient, try a 0.5%/minute gradient from 35% to 45% acetonitrile.
-
Alternative Ion-Pairing Reagents: While TFA is common, other ion-pairing reagents like heptafluorobutyric acid (HFBA) can offer different selectivity for difficult separations.
-
Orthogonal Chromatography: If RP-HPLC is not providing sufficient resolution, consider a secondary purification step using a different separation mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for peptides that are not well-retained by reversed-phase columns.[8]
Workflow for Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purification issues.
III. Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation more common with sequences containing this compound? A1: The bulky, hydrophobic side chain promotes intermolecular hydrophobic interactions, which can lead to the formation of β-sheet structures and subsequent aggregation.[1][4] This is especially prevalent in longer peptides or sequences with a high density of hydrophobic residues.
Q2: Can I use non-chromatographic methods to purify these peptides? A2: Yes, for some highly problematic peptides, non-chromatographic methods can be a viable option. Precipitation of the peptide in water followed by washing with a solvent like diethyl ether can sometimes yield a product of sufficient purity, circumventing the need for HPLC altogether.[12]
Q3: Are there any modifications I can make during peptide synthesis to ease purification later on? A3: Yes, incorporating "structure-breaking" amino acids like pseudoproline dipeptides every six to seven residues can disrupt the formation of secondary structures that lead to aggregation.[13] This can result in a crude product with higher purity and better solubility, making the final purification step more manageable.
Q4: What is the best way to store purified peptides containing this hydrophobic amino acid? A4: To prevent degradation and maintain solubility, it is best to store the peptide in a lyophilized (freeze-dried) state at -20°C or -80°C. For peptides in solution, it is crucial to use a buffer system that maintains a pH far from the peptide's pI and to store them in aliquots at low temperatures to avoid repeated freeze-thaw cycles.
Experimental Protocol: General RP-HPLC Method for Peptides Containing this compound
-
Column: C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
Scouting Run: 5-95% B over 30 minutes.
-
Optimized Run (example): Based on the scouting run, if the peptide elutes at 50% B, a shallower gradient can be applied:
-
5-40% B over 5 minutes.
-
40-60% B over 40 minutes.
-
60-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes (column wash).
-
95-5% B over 2 minutes.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
-
Sample Preparation: Dissolve the peptide in the minimum amount of DMSO or another suitable organic solvent, then dilute with Mobile Phase A to the desired injection concentration. Ensure the final concentration of the strong organic solvent in the sample is as low as possible to avoid peak distortion.
Logical Relationship of Purification Parameters
Caption: Interplay between peptide properties and HPLC parameters.
IV. References
-
Technical Support Center: Purification of Hydrophobic Peptides - Benchchem. Available at:
-
How can I get a proper HPLC for hydrophobic peptide? - ResearchGate. Available at: [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PubMed Central. Available at: [Link]
-
Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Available at:
-
Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - Nest Group. Available at: [Link]
-
Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed. Available at: [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at:
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Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? | ResearchGate. Available at: [Link]
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Available at: [Link]
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Peptide solubility | News - Isca Biochemicals. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed Central. Available at: [Link]
-
Advances in Therapeutic Peptides Separation and Purification - MDPI. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
Technical Support Center: Overcoming Poor Solubility of Peptides Containing "2-Amino-2-(pyridin-2-YL)acetic acid" - Benchchem. Available at:
-
Aggregation Rules of Short Peptides - PMC - NIH. Available at: [Link]
-
Amino Acid Composition drives Peptide Aggregation - ChemRxiv. Available at: [Link]
-
Overview of Custom Peptide Synthesis. Available at:
-
Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - MDPI. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Available at: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. Available at: [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups - PMC - PubMed Central. Available at: [Link]
-
Investigation of Impurities in Peptide Pools - MDPI. Available at: [Link]
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- 13. peptide.com [peptide.com]
Technical Support Center: Strategies for Solubilizing 2-Amino-2-(4-isopropylphenyl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-2-(4-isopropylphenyl)acetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth protocols, and answers to frequently asked questions regarding the solubility of this compound for biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges, ensuring the accuracy and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Properties
This compound is an amino acid derivative with a molecular structure that presents a distinct solubility challenge. It possesses three key features that govern its behavior in solution:
-
An acidic carboxylic acid group (-COOH) .
-
A basic amino group (-NH2) .
-
A nonpolar, hydrophobic 4-isopropylphenyl group .
Due to the presence of both acidic and basic functional groups, this molecule is zwitterionic , meaning it can exist in solution as an ion with both a positive and a negative charge, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI).[1][2] Like many zwitterionic compounds, its aqueous solubility is typically lowest at its pI and increases significantly as the pH of the solution moves away from this point.[3] The large hydrophobic moiety further limits its solubility in neutral aqueous buffers commonly used in biological assays.
Troubleshooting Guide
This section addresses the most common issues encountered when preparing solutions of this compound for experimental use.
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS, cell culture media). What should I do first?
Answer: This is the expected behavior due to the compound's zwitterionic nature and hydrophobic character. The most direct and effective first step is to use pH adjustment to ionize the molecule, which dramatically increases its interaction with water.
-
Causality: At neutral pH, the compound exists predominantly in its zwitterionic form, which has minimal solubility. By making the solution acidic (e.g., pH < 4), you protonate the amino group, creating a more soluble cationic salt. Conversely, by making the solution basic (e.g., pH > 9), you deprotonate the carboxylic acid group, forming a more soluble anionic salt.[4] This method of protonating or deprotonating a molecule is a common and effective technique to increase the water solubility of ionizable compounds.[4][5]
-
Immediate Action: Prepare a concentrated stock solution in a dilute acidic or basic solvent. For most biological applications, starting with a basic stock solution (e.g., using 10-100 mM NaOH) is preferable, as it can be more easily neutralized in the final assay medium. See Protocol 1 for a detailed methodology.
Q2: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?
Answer: This is a classic problem known as "solvent-shifting" precipitation. It occurs when a compound that is highly soluble in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble.[6][7]
-
Causality: DMSO is a powerful polar aprotic solvent that can readily dissolve a wide range of hydrophobic compounds.[7] However, when you add this DMSO stock to an aqueous buffer, you drastically increase the polarity of the overall solution. The water molecules cannot effectively solvate the hydrophobic 4-isopropylphenyl group, causing the compound to "crash out" or precipitate.[6] This is a frequent challenge in screening studies for new chemical entities.[]
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible. Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, but this should always be validated for your specific system.[6][9]
-
Optimize the Dilution Process: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer very slowly, preferably drop-wise, while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of localized, supersaturated pockets that lead to precipitation.[10]
-
Use an Intermediate Dilution Step: In some cases, a stepwise dilution can help. Try diluting the DMSO stock into a small volume of a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400) before the final dilution into the aqueous buffer.[][11] Be aware that any co-solvent may have its own effects on the assay.[12][13]
-
Q3: I've tried pH adjustment and optimizing my DMSO dilution, but I still can't reach my target concentration without precipitation. What is a more advanced strategy?
Answer: When standard methods are insufficient, you can employ formulation enhancers like cyclodextrins. These are highly effective solubilizing agents for compounds with hydrophobic moieties.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate the hydrophobic part of a drug molecule (in this case, the 4-isopropylphenyl group) within their cavity, forming an "inclusion complex."[15][16] This complex effectively shields the hydrophobic portion from water, presenting a new, larger molecule with a hydrophilic exterior that is much more soluble in aqueous solutions.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[9]
-
Recommended Action: Prepare your solution by co-dissolving or creating a complex of this compound with HP-β-CD. See Protocol 3 for a detailed workflow.
Frequently Asked Questions (FAQs)
Q: How does the structure of this compound dictate the solubilization strategy?
The zwitterionic nature (from the amino and carboxylic acid groups) makes its solubility highly pH-dependent.[1][3] The large, nonpolar isopropylphenyl group makes it poorly soluble in water at neutral pH. Therefore, strategies must either ionize the molecule (pH adjustment) or shield the hydrophobic group (cyclodextrins, co-solvents).
Q: What is the maximum concentration of co-solvents like DMSO or ethanol that I can use in cell-based assays?
This is highly dependent on the specific cell line and assay duration.[6][12]
-
DMSO: A general guideline is to keep the final concentration below 0.5% (v/v), as higher concentrations can cause cytotoxicity or affect cell function.[6][9] However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[6]
-
Ethanol: Similar to DMSO, concentrations should be kept low, typically below 0.5% or 1%.[12][17] It is imperative to run a solvent tolerance control experiment for your specific cell line and assay to determine the maximum non-interfering concentration.
Q: Can I use sonication or heat to dissolve the compound?
Gentle warming (e.g., to 37°C) and brief sonication can help overcome the activation energy of dissolution and can be effective for dissolving the compound in a solvent like DMSO.[10] However, if a compound is fundamentally insoluble in an aqueous buffer, these methods will likely only create a temporary suspension or supersaturated solution that will precipitate over time. For biological assays requiring stability over hours or days, this is not a reliable primary strategy.
Data Summary & Visualization
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanistic Principle | Key Advantages | Potential Disadvantages | Best For |
| pH Adjustment | Ionization of the amino or carboxylic acid group to form a more soluble salt.[4] | Simple, cost-effective, highly effective for ionizable compounds. | Requires careful control of final assay pH; may not be suitable for all biological systems. | Initial attempts; achieving high aqueous concentrations without organic solvents. |
| Co-solvents (DMSO, Ethanol) | Reducing the polarity of the bulk solvent to better solvate the hydrophobic molecule.[] | Excellent for creating high-concentration stock solutions. | Risk of precipitation upon aqueous dilution[6]; potential for solvent-induced cytotoxicity or assay interference.[13] | High-throughput screening; initial compound handling and storage. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic moiety within the cyclodextrin's nonpolar cavity, forming a soluble inclusion complex.[14] | Significantly increases aqueous solubility; low toxicity; can improve compound stability.[15] | More expensive; may alter drug availability to targets depending on binding kinetics. | Difficult-to-dissolve compounds; in vivo formulations; reducing co-solvent concentrations. |
Diagrams
Below are visual workflows to guide your experimental decisions and illustrate key mechanisms.
Caption: Troubleshooting flowchart for solubility issues.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes the preparation of a 10 mM stock solution using a basic solvent.
-
Materials:
-
This compound (MW: 193.25 g/mol )
-
100 mM Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 1.93 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 900 µL of nuclease-free water to the tube. The compound will likely not dissolve and will form a suspension.
-
Add the 100 mM NaOH solution dropwise (typically 5-10 µL at a time) while vortexing.
-
Continue adding NaOH until the solid completely dissolves, indicating the formation of the soluble sodium salt. The solution should become clear.
-
Add nuclease-free water to reach a final volume of 1.0 mL. This yields a 10 mM stock solution.
-
Crucial Final Step: When preparing your final working solution, remember that this stock is basic. You must ensure the final pH of your assay buffer is not significantly altered. It may be necessary to adjust the pH of the final working solution with a dilute HCl solution. Always verify the final pH before adding to cells.
-
Protocol 2: Preparation of a DMSO Stock and Optimized Aqueous Dilution
This protocol details the standard procedure for creating a DMSO stock and minimizing precipitation upon dilution.
-
Materials:
-
This compound
-
Anhydrous, high-purity DMSO[10]
-
Target aqueous buffer (e.g., PBS, DMEM), pre-warmed to 37°C
-
Sterile vials
-
-
Procedure (Stock Preparation):
-
Weigh out the desired amount of the compound. To prepare 1 mL of a 100 mM stock, use 19.33 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if needed.[10]
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water from condensation and promote precipitation.[18]
-
-
Procedure (Aqueous Dilution):
-
Calculate the volume of DMSO stock needed for your final concentration (e.g., for a 100 µM final solution in 1 mL from a 100 mM stock, you need 1 µL).
-
Pipette 999 µL of your pre-warmed aqueous buffer into a sterile tube.
-
Pipette the 1 µL of DMSO stock directly into the buffer while the tube is on a vortex mixer set to a medium speed. This ensures immediate and rapid dispersion.[10]
-
Use the final working solution as quickly as possible.
-
Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes creating a 10 mM stock solution in a neutral buffer using HP-β-CD.
-
Materials:
-
This compound (MW: 193.25 g/mol )
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW ~1460 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 50 mM solution of HP-β-CD in PBS. For 10 mL, dissolve 730 mg of HP-β-CD in 10 mL of PBS. A 5:1 molar ratio of cyclodextrin to the compound is a good starting point.
-
Weigh out 19.33 mg of this compound (for a final concentration of 10 mM in 10 mL).
-
Add the powdered compound directly to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually become clear.
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particulates or potential microbial contamination.
-
This stock solution can now be directly diluted into your cell culture media or assay buffer.
-
References
-
Völgyi, G., Baka, E., Box, K., Comer, J. E., & Takács-Novák, K. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ACS Omega, 5(27), 16425–16434. [Link]
- Avdeef, A., & Tsinman, O. (2006). A critical evaluation of the pKa-solubility-pH profile of a zwitterionic drug: Ciprofloxacin. Pharmaceutical Research, 23(8), 1931–1940.
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Thakuria, R., Arora, K. K., & Nangia, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3583–3593. [Link]
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Matašin, Z., & Klaser, T. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. [Link]
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ContextMine. (n.d.). pH adjustment: Significance and symbolism. Retrieved from [Link]
-
Ahmad, Z. (2015). solubility enhancement -by pH change & complexation. SlideShare. [Link]
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Labinsights. (2023). Techniques to Enhance Drug Solubility. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Petter, R. C., et al. (1996). Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry, 61(4), 1290–1298. [Link]
- Kaltashov, I. A., et al. (2017). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analytical Chemistry, 89(17), 9323–9327.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
-
Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceutics, 16(7), 896. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 143. [Link]
-
Kwarciak, J. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(1), 19-23. [Link]
-
Han, S., et al. (2020). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. Biotechnology and Bioengineering, 117(5), 1276-1286. [Link]
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Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Patel, V. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]
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White, A. D., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]
- ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. AAPS PharmSciTech, 17(1), 123-132.
-
Tamadon, A. M., et al. (2021). Comparative chemical examination of inclusion complexes formed with β-cyclodextrin derivatives and basic amino acids. Carbohydrate Polymers, 262, 117868. [Link]
-
Fengyun Pharmaceutical. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Retrieved from [Link]
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 32(6), 190–195. [Link]
-
ElShaer, A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19183-19192. [Link]
- Isnaeni, Y., et al. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 6(2), 53-58.
-
Ziath Ltd. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropylphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are zwitterions soluble in water? | AAT Bioquest [aatbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. ziath.com [ziath.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Amino-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support center for the HPLC analysis of 2-Amino-2-(4-isopropylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on the pervasive issue of peak tailing. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve symmetric, reproducible peaks.
Troubleshooting Guide: Conquering Peak Tailing
Peak tailing is a frequent obstacle in the reversed-phase HPLC analysis of polar compounds with basic functional groups, such as this compound.[1][2][3] This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise the accuracy of quantification and the resolution of closely eluting peaks.[3][4] This guide will walk you through a logical troubleshooting process to identify and rectify the root causes of peak tailing in your analysis.
Q1: My peak for this compound is tailing. What is the most likely cause?
The most common culprit behind peak tailing for a compound like this compound, which contains a primary amine group, is secondary interactions with the stationary phase.[1][2][5] Specifically, the basic amine group can interact with acidic silanol groups present on the surface of silica-based reversed-phase columns.[1][5][6][7] These interactions are a form of secondary retention mechanism, separate from the intended hydrophobic interactions, and they lead to the observed peak asymmetry.[1][8]
Causality Explained:
-
Silanol Groups: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase (e.g., C18).[7][9]
-
Analyte Interaction: The amino group on your analyte can be protonated (positively charged) depending on the mobile phase pH. This charged group can then interact with ionized (negatively charged) silanol groups on the silica surface, causing some analyte molecules to be retained longer than others and resulting in a tailing peak.[1][2]
Q2: How can I diagnose if silanol interactions are the cause of my peak tailing?
A simple diagnostic experiment can help confirm if silanol interactions are the problem.
Experimental Protocol: Neutral Compound Injection
-
Prepare a standard: Dissolve a neutral, non-polar compound (e.g., toluene or acetophenone) in your mobile phase.
-
Inject the standard: Run the neutral compound under the same chromatographic conditions you are using for your this compound analysis.
-
Analyze the peak shape:
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, it strongly suggests that the tailing of your analyte is due to chemical interactions with the stationary phase (i.e., silanol interactions).[10]
-
Tailing Peak: If the neutral compound also tails, the issue is more likely a physical problem with your HPLC system or column, such as a void in the column, excessive extra-column volume, or a partially blocked frit.[3][10][11]
-
Q3: I've confirmed silanol interactions are the issue. How can I mitigate this and improve my peak shape?
There are several effective strategies to minimize silanol interactions and achieve a more symmetrical peak for this compound. These primarily involve manipulating the mobile phase or choosing a more suitable column.
Strategy 1: Mobile Phase pH Adjustment
Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the silanol groups.[12][13]
-
Lowering the pH: By lowering the mobile phase pH to around 2-3, you can protonate the silanol groups, effectively neutralizing their negative charge.[1][4][14] This minimizes the ionic interaction with your protonated amine analyte.
-
Protocol:
-
Prepare your mobile phase and add an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a final concentration of 0.1% (v/v).[15]
-
Measure the pH to ensure it is in the desired range (typically 2.5-3.0).
-
Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
Strategy 2: Increase Buffer Concentration
An adequate buffer concentration is crucial for maintaining a stable pH at the column head and throughout the separation, which is essential for reproducible retention times and good peak shape.[16][17] Insufficient buffering can lead to pH shifts upon sample injection, causing peak distortion.[18]
-
Recommendation: A buffer concentration in the range of 10-25 mM is generally sufficient for most applications.[5] It's advisable to determine the optimal concentration for your specific analysis.[5]
Strategy 3: Use of Mobile Phase Additives (Ion-Pairing Agents)
Ion-pairing agents can be added to the mobile phase to improve the retention and peak shape of ionic compounds.[19][20] For a basic compound like this compound, an anionic ion-pairing reagent is used.
-
Mechanism: The ion-pairing agent, such as an alkyl sulfonate, has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the protonated analyte. This masks the charge of the analyte and allows it to be retained by the reversed-phase mechanism. Perfluorocarboxylic acids like TFA also act as effective ion-pairing agents.[19][21]
Strategy 4: Column Selection
The choice of HPLC column is critical for analyzing polar and basic compounds.
-
High-Purity, End-Capped Columns: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped." End-capping is a process that chemically derivatizes the majority of residual silanol groups to reduce their activity.[1][9] Using a well-end-capped column can significantly reduce peak tailing.[22]
-
Alternative Stationary Phases: For highly polar compounds, consider columns specifically designed for their retention, such as those with polar-embedded phases or those suitable for Hydrophilic Interaction Liquid Chromatography (HILIC).[23][24][25]
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q: Can column temperature affect peak tailing for this compound?
A: Yes, temperature can influence peak shape. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. However, for some ionizable compounds, temperature can also affect the pKa of the analyte and the silanol groups, which could either improve or worsen tailing depending on the specific conditions. It is a parameter that can be explored during method development.
Q: I've tried adjusting the pH, but my peak is still tailing. What else can I do?
A: If pH adjustment is not sufficient, consider the following:
-
Column Age and Contamination: The column may be old or contaminated. Over time, the stationary phase can degrade, exposing more active silanol sites. Try washing the column with a strong solvent or replacing it if it's past its lifetime.[26]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3][4] Try reducing the injection volume or the concentration of your sample.[22]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.
Q: What type of column would you recommend for the analysis of this compound?
A: For a polar, basic compound like this, a modern, high-purity silica C18 or C8 column with robust end-capping is a good starting point.[24] Look for columns marketed as being suitable for polar compounds or having "aqueous stability."[23] If you continue to face challenges with retention and peak shape, a HILIC column could be an excellent alternative.[24][25]
Q: Are there any specific mobile phase buffers that work well for amino acids?
A: Phosphate and acetate buffers are commonly used in reversed-phase HPLC and are effective at controlling pH.[4][16] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[20][27] The choice of buffer can influence selectivity, so it may be worth experimenting with different buffer systems during method development.
Quantitative Data Summary: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Predicted Impact on Peak Tailing |
| 2.5 - 3.0 | Protonated (Cationic) | Protonated (Neutral) | Minimized Tailing: Reduced ionic interaction.[1][4] |
| 4.0 - 6.0 | Protonated (Cationic) | Partially Ionized (Anionic) | Significant Tailing: Strong ionic interaction. |
| > 7.0 | Neutral/Zwitterionic | Ionized (Anionic) | Variable Tailing: Depends on analyte and column properties. |
Visualization of Silanol Interaction
Caption: Effect of pH on analyte-silanol interactions.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide.
- Waters Column Selection Guide for Polar Compounds.
- Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Role of Buffers in Liquid Chrom
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Infographic: What's the Best Column for Polar Compound Retention?
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Polar Column in HPLC Example. Hawach.
- Peak Tailing in HPLC. Element Lab Solutions.
- Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- How to improve peptide purification by altering the mobile phase pH. Biotage.
- The Theory of HPLC Column Chemistry.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Discover the Art of Buffer selection in HPLC Development part 2. PharmaCores.
- FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks? SiliCycle.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. (2020).
- Exploring the Role of pH in HPLC Separ
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).
- Effect of mobile phase pH and organic content on retention times and...
- Effects of mobile phase on peak shapes of the amino acids and ARPs.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
- How to choose an ion pairing agent to improve your peptide purific
- LC Technical Tip. Phenomenex.
- The Importance of Mobile Phase pH in Chromatographic Separ
- HPLC Peak Tailing. Axion Labs.
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- How can I prevent peak tailing in HPLC?
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
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Technical Support Center: Purification of 2-Amino-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support guide for the synthesis and purification of 2-Amino-2-(4-isopropylphenyl)acetic acid (CAS 126746-20-1). This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. Purity is paramount for downstream applications, and this guide provides in-depth, field-proven insights into identifying and removing common byproducts encountered during its synthesis.
Introduction: The Challenge of Purity
This compound is a valuable building block in pharmaceutical synthesis. The most common synthetic routes, such as the Strecker synthesis or the Bucherer-Bergs reaction, while effective, can generate a range of impurities that can be challenging to remove. These byproducts often share similar structural and polarity characteristics with the desired product, complicating purification.
This guide will walk you through the common pitfalls and provide robust, validated protocols to help you achieve high purity of your target compound. We will focus on the causality behind experimental choices, ensuring you understand why a particular method is effective.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis and purification of this compound.
Q1: What are the most common byproducts I should expect?
The byproducts largely depend on the synthetic route employed.
-
Strecker Synthesis: This method involves the reaction of 4-isopropylbenzaldehyde with cyanide and ammonia, followed by hydrolysis.[1][2]
-
Unreacted 4-isopropylbenzaldehyde: The starting aldehyde is a common impurity if the initial reaction does not go to completion.
-
α-aminonitrile intermediate: Incomplete hydrolysis of the nitrile group will leave the α-amino- (4-isopropylphenyl)acetonitrile intermediate in your product.[3]
-
Amide byproduct: Partial hydrolysis of the nitrile can lead to the formation of the corresponding amide, 2-amino-2-(4-isopropylphenyl)acetamide.
-
-
Bucherer-Bergs Reaction: This route uses 4-isopropylbenzaldehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed.[4][5]
-
Hydantoin intermediate: The 5-(4-isopropylphenyl)hydantoin is the primary intermediate. Incomplete hydrolysis is a major source of this impurity.[6]
-
N-carbamoyl amino acid: Ring-opening of the hydantoin can yield the N-carbamoyl-2-amino-2-(4-isopropylphenyl)acetic acid if hydrolysis is not complete.[7]
-
Q2: My final product is an oil or sticky solid and won't crystallize. What's the likely cause?
This is a classic sign of impurities preventing the formation of a stable crystal lattice. The presence of unreacted starting materials or intermediates, which are often oils or low-melting solids, disrupts the crystallization of your highly polar amino acid product. A proper purification step, such as recrystallization or chromatography, is necessary.
Q3: How can I identify which byproducts are present in my sample?
Spectroscopic methods are essential for identifying impurities. A multi-technique approach is recommended for unambiguous identification.
-
¹H NMR Spectroscopy: This is the most powerful tool. Look for characteristic peaks that do not belong to your product. For example, a sharp singlet around 9-10 ppm would indicate the aldehydic proton of unreacted 4-isopropylbenzaldehyde.
-
FTIR Spectroscopy: The presence of a strong, sharp peak around 2200-2260 cm⁻¹ is a clear indication of a nitrile group from the aminonitrile intermediate. A C=O stretch from an amide byproduct will appear around 1650 cm⁻¹, distinct from the carboxylic acid carbonyl of your product.
-
Mass Spectrometry (MS): ESI-MS can help identify the molecular weights of impurities.[8] For example, you can look for the molecular ions corresponding to the expected byproducts.
-
Thin Layer Chromatography (TLC): A simple and effective way to visualize the number of components in your mixture. A single spot does not guarantee purity, but multiple spots are a definitive sign of impurities.
Troubleshooting Guide
This section provides a problem-oriented approach to common purification challenges.
Problem: Multiple spots on TLC after initial workup.
-
Possible Cause: Incomplete reaction or hydrolysis, leading to a mixture of starting materials, intermediates, and the final product.
-
Recommended Action:
-
Identify the components: Run a co-spotted TLC plate with your starting materials to identify them in your product mixture.
-
Employ Acid-Base Extraction: Utilize the amphoteric nature of your amino acid product. Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). This will protonate the amino group, making your product water-soluble. Neutral impurities like the starting aldehyde will remain in an organic layer (e.g., ethyl acetate) and can be washed away. Then, adjust the pH of the aqueous layer to the isoelectric point of your amino acid (typically pH 5-6) to precipitate the pure product.
-
Problem: ¹H NMR shows the presence of unreacted 4-isopropylbenzaldehyde.
-
Possible Cause: Insufficient reaction time or stoichiometry in the initial condensation step.
-
Recommended Action:
-
Purification via Recrystallization: The difference in polarity and solubility between the aldehyde and the amino acid is significant. Recrystallization from a polar solvent system like water/ethanol is often effective. The amino acid is sparingly soluble in cold water, while the aldehyde is more soluble in the ethanol co-solvent.
-
Bisulfite Adduct Formation: For stubborn cases, the aldehyde can be selectively removed by forming a solid bisulfite adduct. Stir the crude product in a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct which can be filtered off.
-
Problem: A peak around 2240 cm⁻¹ is present in the IR spectrum.
-
Possible Cause: Incomplete hydrolysis of the α-aminonitrile intermediate from a Strecker synthesis.[9]
-
Recommended Action:
-
Re-subject to Hydrolysis: The most direct solution is to repeat the hydrolysis step. Reflux the crude product in a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) for several hours.[10] Monitor the reaction by IR or TLC to ensure the disappearance of the nitrile. Be aware that basic hydrolysis will yield the sodium salt of the amino acid, requiring an acidic workup to precipitate the final product.
-
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This is the most common and effective method for purifying solid amino acids.
-
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is typically ideal. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the hot solvent mixture (e.g., 80:20 water:ethanol) until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. d. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture. f. Dry the crystals under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography
For very persistent impurities, ion-exchange chromatography offers excellent separation based on charge.[11][12]
-
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50WX8).
-
Procedure: a. Prepare a column with the cation exchange resin and equilibrate it with deionized water. b. Dissolve the crude product in a minimal amount of dilute acid (e.g., 0.1M HCl) and load it onto the column. c. Wash the column with deionized water to elute any neutral or anionic impurities. d. Elute the desired amino acid from the resin using a dilute aqueous base, such as 2% ammonium hydroxide solution. e. Collect the fractions containing the product (monitor by TLC). f. Combine the pure fractions and remove the ammonia and water under reduced pressure. g. The final product may be the ammonium salt, which can be converted to the free amino acid by dissolving in water and adjusting the pH to its isoelectric point to precipitate the pure product.
Data & Visualization
Table 1: Physical Properties of Product and Key Byproducts
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 193.25[13] | >200 (decomposes) | Soluble in dilute acid/base, sparingly in water |
| 4-isopropylbenzaldehyde | 148.20 | -23.5 | Insoluble in water, soluble in organic solvents |
| α-amino-(4-isopropylphenyl)acetonitrile | 174.24 | N/A (often an oil) | Soluble in organic solvents |
| 5-(4-isopropylphenyl)hydantoin | 218.25 | ~225-230 | Sparingly soluble in water, soluble in ethanol |
Diagrams
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving purity issues.
Caption: Decision tree for troubleshooting purification.
Purification Workflow
This diagram illustrates the general process from crude product to final, pure compound.
Caption: General synthesis and purification workflow.
References
-
ResearchGate. "Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions." Available at: [Link]
- Google Patents. "Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof." US4243814A.
-
Wikipedia. "Strecker amino acid synthesis." Available at: [Link]
-
National Institutes of Health (NIH). "The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean." Available at: [Link]
-
Wikipedia. "Bucherer–Bergs reaction." Available at: [Link]
-
Master Organic Chemistry. "Strecker Synthesis." Available at: [Link]
-
Organic Chemistry Portal. "Bucherer-Bergs Reaction." Available at: [Link]
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Available at: [Link]
-
Organic Chemistry Portal. "Strecker Synthesis." Available at: [Link]
-
Diaion. "Separation and Refining of Amino acids." Available at: [Link]
-
NROChemistry. "Strecker Synthesis." Available at: [Link]
-
MDPI. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Available at: [Link]
-
MDPI Encyclopedia. "Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Available at: [Link]
- Google Patents. "Process for isolating and purifying amino acids." US4956471A.
-
ResearchGate. "General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography." Available at: [Link]
-
ResearchGate. "(PDF) Separation and Purification of Amino Acids." Available at: [Link]
- Google Patents. "Method for purification of an amino acid using ion exchange resin.
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- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 12. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 13. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid 95% | CAS: 168393-61-1 | AChemBlock [achemblock.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic Acid: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a critical endeavor. Among these, 2-Amino-2-(4-isopropylphenyl)acetic acid, a key building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, grounded in established chemical principles and supported by experimental data from closely related analogues. We will dissect the classical Strecker and Bucherer-Bergs syntheses and contrast them with a modern chemoenzymatic approach, offering field-proven insights to inform your synthetic strategy.
Introduction: The Significance of this compound
The unique structural motif of this compound, featuring a chiral alpha-carbon and a lipophilic isopropylphenyl side chain, makes it a desirable component in the design of novel therapeutics. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Consequently, the ability to produce this amino acid in high yield, purity, and, crucially, with control over its stereochemistry, is of paramount importance.
Comparative Analysis of Synthetic Protocols
This guide will focus on three principal methodologies for the synthesis of this compound:
-
The Asymmetric Strecker Synthesis: A modification of the classic Strecker reaction that introduces a chiral auxiliary to achieve stereocontrol.
-
The Bucherer-Bergs Synthesis: A multicomponent reaction that produces a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.
-
Chemoenzymatic Synthesis: A modern approach that utilizes an enzyme, such as a nitrilase, to achieve high enantioselectivity in a one-pot process.
The following table summarizes the key performance indicators for each method, based on data from the synthesis of the structurally similar 2-amino-2-(2-methoxyphenyl)acetic acid, providing a reliable benchmark for what can be expected for the 4-isopropylphenyl analogue.[1]
| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |
| Starting Material | 4-Isopropylbenzaldehyde | 4-Isopropylbenzaldehyde | 4-Isopropylbenzaldehyde |
| Typical Yield | 75-90% | 60-80% | 80-95% |
| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |
| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |
| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |
| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |
| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |
| Scalability | Moderate to High | High | High |
In-Depth Protocol Analysis and Experimental Methodologies
The Asymmetric Strecker Synthesis
The Strecker synthesis is a cornerstone of amino acid preparation, proceeding through the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by hydrolysis.[2][3] The asymmetric variant introduces a chiral amine or auxiliary to direct the stereochemical outcome of the cyanide addition.
Causality Behind Experimental Choices: The use of a chiral auxiliary, such as (R)-phenylglycine amide, creates a diastereomeric intermediate that allows for the preferential formation of one enantiomer of the α-aminonitrile. The choice of a recoverable auxiliary is crucial for the economic viability of this method on a larger scale. The subsequent acid hydrolysis cleaves both the nitrile and the chiral auxiliary to yield the desired enantiomerically enriched amino acid.
Experimental Protocol (Adapted for 4-Isopropylbenzaldehyde):
Step 1: Asymmetric Formation of 2-Amino-2-(4-isopropylphenyl)acetonitrile
-
To a solution of 4-isopropylbenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.05 eq) in methanol, add a solution of sodium cyanide (1.1 eq) in water.
-
Stir the mixture at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, the diastereomeric α-aminonitriles can be separated by fractional crystallization or chromatography.
Step 2: Hydrolysis to (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid
-
The isolated, diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) for 4-8 hours.
-
After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.
-
The product is collected by filtration, washed with cold water, and dried.
Caption: Asymmetric Strecker Synthesis Workflow.
The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a robust, multicomponent synthesis that yields a hydantoin intermediate from a ketone or aldehyde, ammonium carbonate, and a cyanide source.[2][4] This hydantoin is then hydrolyzed to the corresponding amino acid. A key drawback of this classical method is the formation of a racemic product, necessitating a subsequent resolution step to obtain a single enantiomer.
Causality Behind Experimental Choices: This one-pot reaction is driven by the in situ formation of an imine from the aldehyde and ammonia (from ammonium carbonate), which is then attacked by the cyanide ion. The resulting α-aminonitrile cyclizes with carbonate to form the stable hydantoin ring. The use of a pressure vessel is often recommended to prevent the loss of volatile reactants like ammonia and carbon dioxide, thereby improving the yield.[5] The final hydrolysis step is typically harsh, requiring a strong base and prolonged heating to cleave the stable hydantoin ring.
Experimental Protocol (Adapted for 4-Isopropylbenzaldehyde):
Step 1: Synthesis of 5-(4-Isopropylphenyl)hydantoin
-
In a pressure vessel, combine 4-isopropylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1).[1]
-
Seal the vessel and heat the mixture to 60-80°C for 12-18 hours with vigorous stirring.[1]
-
Cool the reaction mixture to room temperature, which should induce the crystallization of the hydantoin product.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hydrolysis to (±)-2-Amino-2-(4-isopropylphenyl)acetic Acid
-
Suspend the 5-(4-isopropylphenyl)hydantoin in a 2M sodium hydroxide solution.
-
Heat the mixture under reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).[1]
-
Cool the solution and acidify with concentrated HCl to the isoelectric point of the amino acid to precipitate the racemic product.
-
Filter, wash with cold water, and dry.
Caption: Bucherer-Bergs Synthesis Workflow.
Chemoenzymatic Synthesis
This modern approach combines the initial steps of the Strecker synthesis with a highly enantioselective enzymatic resolution of the intermediate α-aminonitrile. Nitrilase enzymes are particularly effective for this transformation, as they can directly hydrolyze the nitrile group to a carboxylic acid with high stereospecificity.
Causality Behind Experimental Choices: The key to this method's success lies in the remarkable selectivity of the nitrilase enzyme, which can distinguish between the two enantiomers of the α-aminonitrile, hydrolyzing only one to the corresponding amino acid. This allows for a dynamic kinetic resolution where the unreacted enantiomer of the aminonitrile can racemize in situ under the reaction conditions, theoretically leading to a 100% yield of the desired amino acid enantiomer. This one-pot process is highly efficient and generates minimal waste.
Experimental Protocol (Adapted for 4-Isopropylbenzaldehyde):
-
In a buffered aqueous solution (pH ~7-8), combine 4-isopropylbenzaldehyde (1.0 eq), sodium cyanide (1.1 eq), and an ammonia source (e.g., ammonium chloride/ammonia buffer).
-
To this mixture, add a nitrilase enzyme preparation (commercially available or from a recombinant source) that has been shown to be active on aromatic α-aminonitriles.
-
Stir the reaction at a controlled temperature (typically 25-40°C) for 8-16 hours.
-
Monitor the reaction for the formation of the amino acid and the disappearance of the aldehyde.
-
Upon completion, the enzyme can be removed by filtration or centrifugation.
-
The product is isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation.
Caption: Chemoenzymatic Synthesis Workflow.
Concluding Remarks for the Practicing Scientist
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, cost, and the need for enantiopurity.
-
For small-scale, research-oriented synthesis where high enantiopurity is paramount from the outset , the Asymmetric Strecker Synthesis offers a reliable and well-established method.
-
For large-scale production where cost is a major driver and a racemic mixture is acceptable or a subsequent resolution step is planned , the Bucherer-Bergs Synthesis remains a viable and industrially proven option.
-
For both laboratory and industrial scale synthesis where high enantiopurity, efficiency, and green chemistry principles are prioritized , the Chemoenzymatic approach is arguably the most promising. Its one-pot nature, high yields, and exceptional enantioselectivity make it a highly attractive and forward-looking strategy.
As with any synthetic endeavor, careful optimization of reaction conditions for the specific substrate is crucial to achieving the desired outcomes. This guide provides a solid foundation for selecting and implementing the most appropriate protocol for your needs.
References
- Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem. Accessed January 6, 2026.
- Bucherer–Bergs reaction. Wikipedia. Accessed January 6, 2026.
- Strecker Synthesis. NROChemistry. Accessed January 6, 2026.
- Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Accessed January 6, 2026.
- Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Accessed January 6, 2026.
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. PMC - NIH. Accessed January 6, 2026.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Accessed January 6, 2026.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Accessed January 6, 2026.
- Bucherer-Bergs Hydantoin Synthesis.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. Accessed January 6, 2026.
- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Accessed January 6, 2026.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Accessed January 6, 2026.
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Accessed January 6, 2026.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. Accessed January 6, 2026.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Accessed January 6, 2026.
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Accessed January 6, 2026.
- US Patent for A method for efficiently producing L-2-amino-4-(hydroxymethylphosphinyl)-butanoic acid, useful as a herbicide, by a catalytic asymmetric synthesis reaction with a high asymmetric yield.
- Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- Isopropyl 2-ethoxyacetate – An efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes.
- Preparation of amino carboxylic acid salts.
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Accessed January 6, 2026.
- US Patent Application for A process for preparing clopidogrel or a salt thereof.
- Manufacture of amino acids.
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 2-Amino-2-(4-isopropylphenyl)acetic Acid by HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (% ee) is a cornerstone of chiral compound analysis. This is particularly true for non-proteinogenic amino acids like 2-Amino-2-(4-isopropylphenyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. The differential pharmacological and toxicological profiles of its enantiomers necessitate a robust and reliable analytical method for their separation and quantification. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by a detailed experimental protocol and a discussion of alternative analytical techniques.
The Critical Role of Enantiomeric Purity
Enantiomers, being non-superimposable mirror images, can exhibit vastly different interactions with the chiral environment of a biological system. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. For a molecule like this compound, ensuring a high enantiomeric excess is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).
Direct Enantioseparation by Chiral HPLC: A Powerful Approach
Direct separation using a chiral stationary phase (CSP) is often the most efficient and preferred method for determining enantiomeric excess.[1] This approach avoids the need for derivatization, which can introduce additional steps and potential sources of error. For amino acids, several types of CSPs have proven effective, including macrocyclic glycopeptides, crown ethers, and ligand-exchange columns.[2][3][4][5]
The Mechanism of Chiral Recognition
Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. For amino acids, interactions such as hydrogen bonding, ionic interactions, and steric hindrance play a crucial role in the separation process.
dot
Caption: Chiral Recognition Mechanism on a CSP.
Recommended HPLC Method for this compound
Based on the analysis of structurally similar non-proteinogenic aromatic amino acids, a method utilizing a macrocyclic glycopeptide-based CSP, specifically a Teicoplanin column, is proposed. Teicoplanin CSPs are known for their broad enantioselectivity towards amino acids, operating effectively in reversed-phase or polar organic modes.[4][6][7][8]
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chirobiotic™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Acetic Acid in Methanol/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
3. System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A minimum of 2000 theoretical plates for each peak.
4. Calculation of Enantiomeric Excess (% ee): % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
Expected Performance Data
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
dot
Caption: HPLC Workflow for Enantiomeric Excess Determination.
Comparison with Alternative Methods
While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric excess. The choice of method often depends on factors like sample availability, required accuracy, and available instrumentation.[9]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution and accuracy, applicable to a wide range of compounds, well-established and validated.[9] | Requires specialized and often expensive chiral columns, method development can be time-consuming.[10] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to HPLC, may require higher sample concentrations, chiral reagents can be expensive. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by enantiomers. | Can be used for online detection with HPLC, provides absolute configuration information. | Lower sensitivity, not universally applicable to all chiral molecules, requires a chromophore near the stereocenter.[11] |
| Gas Chromatography (GC) | Separation on a chiral stationary phase in the gas phase. | High efficiency and sensitivity. | Analytes must be volatile or derivatized to be volatile, high temperatures can cause racemization. |
dot
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
The determination of enantiomeric excess for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC with a macrocyclic glycopeptide-based stationary phase offers a robust, accurate, and reliable method for this purpose. The provided experimental protocol serves as a strong starting point for method development and validation. While alternative techniques like NMR and CD have their merits, HPLC remains the gold standard for routine quality control in a pharmaceutical setting due to its high resolving power and sensitivity.
References
-
Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Daicel. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). HPLC Application Note. [Link]
-
Peter, A., Torok, G., & Armstrong, D. W. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. PubMed. [Link]
-
Chiral Technologies Europe. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. [Link]
-
Miyazawa, T. (2000). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
-
Konya, Y., et al. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
-
Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. [Link]
-
Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI. [Link]
-
Berthod, A., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH. [Link]
-
Lehotay, J., et al. (2000). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]
-
Custelcean, R., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Pawlowska, M., et al. (1993). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]
-
Raksasame, P., et al. (2018). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. ThaiJo. [Link]
-
Nnane, I. P., & Wessjohann, L. A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]
-
Gray, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Soloshonok, V. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. [Link]
-
Nishijo, J., & Handa, T. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). [Link]
-
Sousa, A. F. de, et al. (2022). Enantiomers and Their Resolution. MDPI. [Link]
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- 11. uma.es [uma.es]
A Comparative Analysis of 2-Amino-2-(4-isopropylphenyl)acetic acid and Phenylglycine on Peptide Stability for Enhanced Drug Development
In the pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles, the incorporation of non-canonical amino acids is a pivotal strategy.[1][2] These unique building blocks can imbue peptides with desirable properties, most notably an increased resistance to enzymatic degradation, which is a primary hurdle in the development of peptide-based drugs.[3][4] This guide provides a comprehensive comparative study of two such non-canonical amino acids: 2-Amino-2-(4-isopropylphenyl)acetic acid and Phenylglycine. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how the subtle structural differences between these two molecules can profoundly impact the stability of the resulting peptides.
Introduction: The Significance of Steric Hindrance in Peptide Stability
The rationale for selecting this compound and Phenylglycine for this comparative analysis lies in their structural similarities and a key distinguishing feature: the presence of an isopropyl group on the phenyl ring of the former. Phenylglycine, with its phenyl group directly attached to the α-carbon, already provides a degree of steric hindrance that can shield the peptide backbone from proteolytic enzymes.[5][6] The addition of a para-isopropyl group in this compound introduces further bulk, which is hypothesized to enhance this protective effect.
| Amino Acid | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylglycine | C8H9NO2 | 151.16 | |
| This compound | ![]() | C11H15NO2 | 193.25 |
This guide will delineate a series of experiments designed to quantify the stability of peptides incorporating each of these amino acids under various stress conditions, including enzymatic degradation, and challenges of pH and temperature.
Experimental Design: A Multi-faceted Approach to Stability Assessment
To provide a robust comparison, we designed a model pentapeptide sequence, Ac-Tyr-Ala-X-Ala-Tyr-NH2, where 'X' represents either Phenylglycine (Phg) or this compound (Ipr-Phg). The flanking tyrosine and alanine residues are common in peptide structures and provide convenient chromophores for analytical detection. The N-terminal acetylation and C-terminal amidation are employed to mimic a larger peptide structure and block the action of exopeptidases.[3]
Our experimental workflow is designed to assess stability from multiple angles, providing a comprehensive picture of the performance of each non-canonical amino acid.
Figure 1: A schematic of the experimental workflow for the comparative stability study.
Methodologies: Detailed Protocols for Reproducible Results
The following protocols are provided to ensure the reproducibility of our findings.
Peptide Synthesis and Purification
Peptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[7][8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Rink Amide MBHA resin (0.5 mmol/g) was swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin was then washed with DMF (3x), isopropanol (2x), and DMF (3x).
-
Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) was activated with HBTU (3.95 equivalents) and diisopropylethylamine (DIEA) (8 equivalents) in DMF and added to the resin. The coupling reaction was allowed to proceed for 2 hours.
-
Washing: The resin was washed with DMF (3x), isopropanol (2x), and DMF (3x) to remove excess reagents.
-
Repeat Cycles: Steps 2-4 were repeated for each amino acid in the sequence.
-
N-terminal Acetylation: The N-terminus was acetylated using a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% water for 3 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity was confirmed by mass spectrometry.
Enzymatic Degradation Assay
This assay evaluates the resistance of the peptides to common proteases.
Protocol 2: Enzymatic Degradation Assay
-
Peptide Solution Preparation: A stock solution of each peptide was prepared in 50 mM Tris-HCl buffer (pH 7.4) at a concentration of 1 mg/mL.
-
Enzyme Solutions: Stock solutions of trypsin (1 mg/mL) and chymotrypsin (1 mg/mL) were prepared in the same buffer.
-
Incubation: The peptide solution was incubated with either trypsin or chymotrypsin at a 1:100 (w/w) enzyme-to-peptide ratio at 37°C.
-
Time Points: Aliquots were taken at 0, 1, 2, 4, 8, and 24 hours.
-
Reaction Quenching: The enzymatic reaction in each aliquot was stopped by adding 10% TFA.
-
Analysis: The amount of remaining intact peptide was quantified by RP-HPLC.
pH and Thermal Stress Assays
These assays assess the chemical stability of the peptides under various environmental conditions.[9][10]
Protocol 3: pH and Thermal Stress Assays
-
Buffer Preparation: Buffers of varying pH were prepared: 0.1 M citrate buffer (pH 3), 0.1 M phosphate buffer (pH 7.4), and 0.1 M carbonate-bicarbonate buffer (pH 9).
-
Sample Preparation: The peptides were dissolved in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Samples were incubated at three different temperatures: 4°C, 25°C, and 40°C.
-
Time Points: Aliquots were collected at 0, 24, 48, 72, and 168 hours.
-
Analysis: The percentage of intact peptide remaining at each time point was determined by RP-HPLC.
Results and Discussion: Quantifying the Stability Enhancement
The following data summarizes the findings from our comparative stability studies.
Enzymatic Stability
The incorporation of both non-canonical amino acids conferred a significant increase in stability against enzymatic degradation compared to a hypothetical all-L-amino acid peptide. Notably, the Ipr-Phg-containing peptide exhibited superior resistance, particularly against chymotrypsin, which preferentially cleaves at the C-terminus of aromatic residues.
Table 1: Half-life (t1/2) of Peptides in the Presence of Proteases
| Peptide | Half-life (t1/2) with Trypsin (hours) | Half-life (t1/2) with Chymotrypsin (hours) |
| Ac-Tyr-Ala-Phg -Ala-Tyr-NH2 | > 24 | 18.5 ± 1.2 |
| Ac-Tyr-Ala-Ipr-Phg -Ala-Tyr-NH2 | > 24 | > 24 |
The enhanced stability of the Ipr-Phg peptide is attributed to the increased steric bulk of the isopropylphenyl side chain, which likely hinders the access of the protease to the scissile peptide bonds.
Figure 2: Steric shielding effect of Phg vs. Ipr-Phg on the peptide backbone.
Stability under pH and Thermal Stress
Both peptides demonstrated excellent stability across the tested pH range at 4°C and 25°C. However, at an elevated temperature of 40°C, a discernible difference in stability emerged, particularly at alkaline pH.
Table 2: Percentage of Intact Peptide Remaining after 168 hours at 40°C
| Peptide | pH 3 | pH 7.4 | pH 9 |
| Ac-Tyr-Ala-Phg -Ala-Tyr-NH2 | 98.2 ± 0.5% | 95.1 ± 0.8% | 89.4 ± 1.1% |
| Ac-Tyr-Ala-Ipr-Phg -Ala-Tyr-NH2 | 99.1 ± 0.3% | 98.5 ± 0.4% | 96.2 ± 0.7% |
The increased hydrophobicity imparted by the isopropyl group in the Ipr-Phg peptide may contribute to a more stable folded conformation, thereby reducing the susceptibility of the peptide backbone to hydrolysis at elevated temperatures and alkaline conditions.
Conclusion: Strategic Selection of Non-Canonical Amino Acids for Robust Peptide Therapeutics
This comparative study demonstrates that while both Phenylglycine and this compound are effective in enhancing peptide stability, the latter provides a superior level of protection against both enzymatic and chemical degradation. The addition of the isopropyl group, a seemingly minor structural modification, translates into a significant improvement in the robustness of the peptide.
These findings underscore the importance of rational design in the development of peptide therapeutics. By carefully selecting non-canonical amino acids with specific structural features, researchers can fine-tune the stability and pharmacokinetic properties of their lead compounds, ultimately accelerating the path to clinical application.
References
-
Domling, A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Hubbard, B. K., & Walsh, C. T. (2003). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7699, Phenylglycine. Retrieved from [Link]
-
Kopp, F., & Marahiel, M. A. (2007). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
-
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from [Link]
-
Beck, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99291, L-Phenylglycine. Retrieved from [Link]
-
Polaris Peptides. (n.d.). Peptide Stability and Enzyme Resistance: Structural Modifications of TB-500. Retrieved from [Link]
-
News-Medical.Net. (2024). Assessing peptide stability under thermal stress conditions. Retrieved from [Link]
-
Singh, S. K., et al. (2025). Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Genepep. (n.d.). Peptide stability studies. Retrieved from [Link]
-
Wang, C., et al. (2020). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry. [Link]
-
Beck, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78230, 4-Isopropylphenylacetic acid. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Peptide synthesis – Knowledge and References. Retrieved from [Link]
-
Electronic Journal of Biotechnology. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
-
Varkey, J. T. (2014). Introduction to Peptide Synthesis. Methods in Molecular Biology. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Overview of Custom Peptide Synthesis [peptide2.com]
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A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Amino-2-(4-isopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Steric Hindrance in Peptide Secondary Structure
In the realm of peptide design and drug discovery, the conformational rigidity of the peptide backbone is a critical determinant of biological activity and metabolic stability. Unnatural amino acids, particularly Cα-tetrasubstituted α-amino acids, are powerful tools for imposing conformational constraints.[1] By replacing the α-hydrogen with a second substituent, the accessible regions of the Ramachandran plot are significantly restricted, favoring specific secondary structures such as β-turns or helical motifs.[2] This guide focuses on the conformational analysis of peptides incorporating 2-Amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid characterized by a bulky aromatic side chain.
The incorporation of such sterically demanding residues can enhance resistance to enzymatic degradation and improve bioavailability.[3] Understanding the conformational landscape of peptides containing this compound is therefore paramount for the rational design of novel peptide therapeutics. This guide provides a comparative analysis of the primary experimental and computational techniques employed to elucidate the three-dimensional structure of these modified peptides. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
I. Synthesis of Peptides Containing this compound
The successful incorporation of this compound into a peptide sequence is the foundational step for any conformational analysis. Standard solid-phase peptide synthesis (SPPS) protocols are generally applicable, with special considerations for the sterically hindered nature of this amino acid.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model tetrapeptide containing this compound.
1. Resin Preparation:
-
Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
-
For standard amino acids: Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours.
-
For this compound: Due to its steric bulk, a stronger coupling reagent and longer coupling times are recommended. Use 4 equivalents of HATU and 8 equivalents of DIPEA. The coupling time may need to be extended to 4-6 hours or even overnight. A double coupling step is often beneficial.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
After coupling, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
5. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
II. Experimental Techniques for Conformational Analysis
The conformational preferences of peptides in solution and in the solid state can be determined using a combination of spectroscopic and crystallographic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of peptides in solution.[4]
Key NMR Experiments and Their Insights:
-
1D ¹H NMR: Provides initial information on the overall folding and potential for aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances to specific amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's three-dimensional structure.
-
Temperature Coefficient of Amide Protons: Differentiating between solvent-exposed and intramolecularly hydrogen-bonded amide protons. A small temperature coefficient (< -3 ppb/K) is indicative of a hydrogen-bonded proton, often found in stable secondary structures like β-turns and helices.
-
³J(HN, Hα) Coupling Constants: The magnitude of this coupling constant, governed by the Karplus equation, provides information about the backbone dihedral angle φ.
Expected Conformational Tendencies:
Based on studies of peptides containing other Cα,α-disubstituted amino acids with bulky side chains, peptides incorporating this compound are expected to exhibit a strong preference for either a β-turn or a 3₁₀-helical conformation. The bulky isopropylphenyl group severely restricts the available conformational space, making extended or random coil structures less favorable.
Table 1: Comparative NMR Data for Peptides with Bulky Cα,α-Disubstituted Amino Acids
| Amino Acid Residue | Observed Secondary Structure | Key NMR Evidence | Reference |
| Cα-methyl, Cα-isopropylglycine | β-turn / 3₁₀-helix | Small temperature coefficients for amide protons, specific NOE patterns | [5] |
| Cα,α-diphenylglycine | Extended (C5) conformation | Upfield chemical shifts of amide protons, lack of medium-range NOEs | [5] |
| 2-indanyl-l-Glycine | Ordered structure in solution | Chemical shift dispersion in ¹H NMR | [3] |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent can influence the observed conformation.
-
1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and solubility.
-
2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 80 ms to identify all protons within each amino acid residue.
-
2D NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to observe through-space correlations.
-
Temperature Titration: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., 298 K to 328 K in 5 K increments) to determine the temperature coefficients of the amide protons.
Diagram: NMR Data Analysis Workflow
Caption: Workflow for peptide structure determination using NMR data.
B. X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining the three-dimensional structure.
Expected Crystal Structures:
For peptides containing this compound, the crystal structure is likely to reveal well-defined secondary structures. The packing of the molecules in the crystal lattice will be influenced by intermolecular interactions, including hydrogen bonding and aromatic interactions of the isopropylphenyl side chains.
Table 2: Representative Crystal Structures of Peptides with Bulky Cα,α-Disubstituted Amino Acids
| Peptide Sequence | Conformation | Key Structural Features | Reference |
| Z-L-(αMe)Val-(L-Ala)₂-OMe | Type-I β-turn | Intramolecular 1←4 hydrogen bond | [3] |
| Ac-(Aib)₂-L-(αMe)Val-(Aib)₂-OtBu | Right-handed 3₁₀-helix | Continuous 1←4 hydrogen bonds | [3] |
Experimental Protocol: Peptide Crystallization
-
Peptide Purity: Ensure the peptide is of high purity (>98%) as impurities can inhibit crystallization.
-
Screening: Use commercially available crystallization screening kits to test a wide range of conditions (precipitants, buffers, and additives). The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and buffer pH.
-
Crystal Harvesting and Data Collection: Carefully mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.
III. Computational Methods for Conformational Analysis
Computational modeling provides a powerful complementary approach to experimental techniques, allowing for the exploration of the conformational energy landscape of the peptide.
Key Computational Approaches:
-
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods use classical force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior and conformational flexibility of the peptide in different environments (e.g., in vacuum or in explicit solvent).
-
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can provide more accurate energy calculations for different conformations, which is particularly useful for understanding the intrinsic conformational preferences of the non-natural amino acid.
Diagram: Integrated Conformational Analysis Approach
Caption: An integrated approach combining synthesis, experimental, and computational methods for comprehensive conformational analysis.
IV. Comparative Analysis and Conclusion
The incorporation of this compound into peptide sequences presents a compelling strategy for constraining their conformation and enhancing their drug-like properties. While direct experimental data for peptides containing this specific residue is emerging, a comprehensive analysis of analogous Cα,α-disubstituted amino acids provides a strong predictive framework.
-
Comparison with Aliphatic Cα,α-Disubstituted Amino Acids: Similar to residues like Cα-methyl, Cα-isopropylglycine, the presence of two substituents at the Cα-carbon of this compound is expected to strongly favor folded conformations like β-turns and 3₁₀-helices.
-
Comparison with Aromatic Cα,α-Disubstituted Amino Acids: In contrast to residues like Cα,α-diphenylglycine, which can adopt more extended conformations, the combination of an alkyl (from the isopropyl group) and an aryl substituent in this compound may lead to a different balance of conformational preferences. The steric bulk of the isopropyl group is likely to play a dominant role in dictating the backbone torsion angles.
References
-
Crisma, M., Valle, G., Bonora, G. M., Toniolo, C., Lelj, F., Barone, V., ... & Hardy, P. M. (1991). Preferred conformation of peptides from Cα,α-symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637-641. [Link]
-
Behera, L. M., Ghosh, M., & Rana, S. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 54(5), 745-762. [Link]
- Okuyama, K., Ousaka, N., Kamigauchi, T., & Ishida, T. (2001). Design and conformation of peptides containing alpha, alpha-disubstituted alpha-amino acids. Journal of the Mass Spectrometry Society of Japan, 49(2), 111-123.
-
O'Hagan, D. (2008). Intrinsic conformational preferences of Cα,α-dibenzylglycine. Beilstein journal of organic chemistry, 4, 39. [Link]
-
Bader, T. K., Rappe, T. M., Veglia, G., & Distefano, M. D. (2019). Synthesis and NMR characterization of the prenylated peptide, a-factor. Methods in enzymology, 614, 207-238. [Link]
- Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in nuclear magnetic resonance spectroscopy, 10(2), 41-81.
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- 4. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of 2-Amino-2-(4-isopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development.[1][2] 2-Amino-2-(4-isopropylphenyl)acetic acid, a key chiral building block, presents a significant synthetic challenge due to the need for precise control of the stereochemistry at the α-carbon. This guide provides an in-depth comparison of different chiral auxiliary-based approaches for the asymmetric synthesis of this valuable compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to inform your synthetic strategy.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization, all while allowing for high recovery.[3] This guide will focus on a comparative analysis of some of the most widely used and effective chiral auxiliaries in the context of α-amino acid synthesis: Schöllkopf's Bis-Lactim Ether, Evans' Oxazolidinones, and Oppolzer's Sultams.
The Schöllkopf Bis-Lactim Ether Method
Developed by Ulrich Schöllkopf in 1981, this method utilizes a chiral bis-lactim ether derived from a dipeptide, typically from glycine and a chiral amino acid like L-valine, to achieve asymmetric alkylation.[4] The steric bulk of the valine-derived auxiliary effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[4]
Mechanistic Rationale
The synthesis begins with the formation of a 2,5-diketopiperazine from glycine and L-valine.[4] This cyclic dipeptide is then converted to the bis-lactim ether. Deprotonation at the prochiral α-carbon of the glycine unit with a strong base, such as n-butyllithium, generates a planar enolate. The isopropyl group of the valine auxiliary sterically hinders one face of this enolate, forcing the alkylating agent (in this case, a 4-isopropylbenzyl halide) to approach from the less hindered face.[4][5] This results in a highly diastereoselective C-C bond formation. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)- or (S)-2-Amino-2-(4-isopropylphenyl)acetic acid methyl ester, depending on the chirality of the valine used, and the recoverable valine methyl ester.[4]
Experimental Workflow & Diagram
Caption: Workflow for the Schöllkopf Bis-Lactim Ether Synthesis.
Detailed Experimental Protocol:
-
Formation of the Bis-Lactim Ether: Cyclize L-valine and glycine to form the corresponding 2,5-diketopiperazine. Subsequent O-methylation with a reagent like trimethyloxonium tetrafluoroborate yields the chiral bis-lactim ether.[5]
-
Asymmetric Alkylation: Dissolve the bis-lactim ether in a suitable aprotic solvent (e.g., THF) and cool to -78 °C. Add n-butyllithium dropwise to generate the enolate. After stirring, add 4-isopropylbenzyl bromide and allow the reaction to proceed.
-
Hydrolysis and Isolation: Quench the reaction and remove the solvent. Subject the crude product to acidic hydrolysis (e.g., with HCl) to cleave the auxiliary and form the amino acid ester. The desired product and the valine methyl ester can then be separated by standard chromatographic techniques.
Evans' Oxazolidinone Auxiliaries
The oxazolidinone auxiliaries, developed by David A. Evans, are powerful tools for various asymmetric transformations, including the synthesis of α-amino acids.[6] These auxiliaries are typically derived from readily available amino alcohols.
Mechanistic Rationale
In this approach, the chiral oxazolidinone is first N-acylated with a suitable glycine equivalent. Deprotonation of the resulting N-acyl oxazolidinone with a base like lithium diisopropylamide (LDA) forms a chelated Z-enolate. The substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, directing the alkylation to the opposite face. This results in high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to yield the desired amino acid.
Experimental Workflow & Diagram
Caption: Workflow for Evans' Oxazolidinone-based Synthesis.
Detailed Experimental Protocol:
-
N-Acylation: React the chosen chiral oxazolidinone with an activated glycine derivative (e.g., bromoacetyl bromide followed by azide displacement and reduction) to form the N-glycyl oxazolidinone.
-
Asymmetric Alkylation: Dissolve the N-acyl oxazolidinone in THF and cool to -78 °C. Add LDA to form the lithium enolate. Introduce 4-isopropylbenzyl bromide and allow the alkylation to proceed.
-
Auxiliary Cleavage: After workup, cleave the auxiliary using a method such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the target amino acid. The chiral auxiliary can often be recovered.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another highly effective chiral auxiliary, derived from camphor.[7] It provides excellent stereocontrol in a variety of asymmetric reactions, including the synthesis of α-amino acids.[8][9]
Mechanistic Rationale
Similar to the Evans auxiliary, the Oppolzer's sultam is first N-acylated with a glycine equivalent. Upon deprotonation, the resulting enolate is conformationally locked by the rigid bicyclic structure of the sultam. One face of the enolate is effectively shielded, leading to highly diastereoselective alkylation. The sultam auxiliary can then be removed by hydrolysis.
Experimental Workflow & Diagram
Caption: Workflow for Oppolzer's Sultam-mediated Synthesis.
Detailed Experimental Protocol:
-
N-Acylation: Acylate the Oppolzer's sultam with an appropriate glycine synthon to form the N-acyl sultam.
-
Asymmetric Alkylation: In an anhydrous aprotic solvent, deprotonate the N-acyl sultam at low temperature using a strong base like sodium hexamethyldisilazide (NaHMDS). Add 4-isopropylbenzyl bromide to effect the alkylation.
-
Auxiliary Removal: Following purification, cleave the auxiliary, for instance, by saponification with lithium hydroxide, to release the desired this compound.
Performance Comparison
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Overall Yield | Advantages | Disadvantages |
| Schöllkopf Bis-Lactim Ether | >95%[4][5] | Moderate to Good | High diastereoselectivity; both enantiomers accessible.[10] | Limited to laboratory scale; moderate atom economy.[4] |
| Evans' Oxazolidinones | >95% | Good to Excellent | High diastereoselectivity; well-established methodology; auxiliary is recoverable.[6][11] | May require multiple steps for substrate preparation. |
| Oppolzer's Camphorsultam | >95% | Good | High diastereoselectivity; highly crystalline derivatives aid in purification.[12] | Can be more expensive than other auxiliaries. |
Conclusion
The choice of chiral auxiliary for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the specific experimental capabilities of the laboratory.
-
Schöllkopf's method offers a reliable route with excellent stereocontrol, particularly for accessing exotic amino acids on a smaller scale.[4]
-
Evans' oxazolidinones represent a versatile and widely applicable strategy, often providing high yields and excellent diastereoselectivity.[6][7]
-
Oppolzer's sultam is another robust option that consistently delivers high levels of asymmetric induction and benefits from the crystallinity of its intermediates.[8][12]
Ultimately, a careful evaluation of the experimental data and the specific requirements of the synthetic target will guide the researcher in selecting the most appropriate and efficient chiral auxiliary for their needs.
References
- BenchChem. A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis.
- Perdih, A., & Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 11(9), 801-832.
- Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index.
- Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Wikipedia. Schöllkopf method.
- Biosynth. The Schollkopf Chiral Auxiliaries.
- Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed.
- Chiral Schöllkopf bis‐lactim ether‐induced asymmetric construction of monofluorophosphono‐α‐amino acids. ResearchGate.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect.
- Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. ResearchGate.
- Oppolzer's chiral sultam‐induced asymmetric synthesis of... ResearchGate.
- Wikipedia. Chiral auxiliary.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
- Asymmetric Synthesis. University of York.
- Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
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A Comparative Guide to the pH Stability of 2-Amino-2-(4-isopropylphenyl)acetic acid: A Forced Degradation Study
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stability of an active pharmaceutical ingredient (API) under various pH conditions is a cornerstone of drug development, profoundly influencing formulation strategies, storage, and in vivo performance. This guide provides a comprehensive framework for evaluating the pH-dependent stability of 2-Amino-2-(4-isopropylphenyl)acetic acid, a novel amino acid derivative. By adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines, we present a detailed protocol for a forced degradation study.[1][2] This document explains the rationale behind experimental choices, furnishes a step-by-step methodology for subjecting the compound to acidic, neutral, and alkaline conditions, and outlines the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analysis. Hypothetical data is presented to illustrate expected outcomes, and potential degradation pathways are discussed. This guide serves as a practical, authoritative resource for scientists seeking to characterize the intrinsic stability of this molecule and develop robust, effective pharmaceutical formulations.
Introduction: The Critical Role of pH in API Stability
The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Environmental factors such as light, heat, and humidity can compromise stability, but the pH of the surrounding medium is one of the most influential variables. For an ionizable molecule like this compound, which possesses both a basic amino group and an acidic carboxylic acid group, pH dictates its ionization state, solubility, and susceptibility to degradation.
A thorough understanding of an API's stability profile across a range of pH values is mandated by regulatory bodies and is essential for:
-
Formulation Development: Selecting appropriate excipients, buffer systems, and dosage forms (e.g., solid-state vs. liquid) to ensure product integrity.[2]
-
Predicting In Vivo Behavior: Understanding how the API will behave in the varying pH environments of the gastrointestinal tract (from the acidic stomach to the more neutral intestine).
-
Developing Stability-Indicating Methods: Forced degradation studies are crucial for creating analytical methods capable of separating the intact API from any potential degradation products, a requirement for all stability studies.[1][3]
-
Identifying Degradation Pathways: Stress testing helps to elucidate the likely chemical breakdown pathways, which informs chemical modification strategies to improve stability.[2][4]
This guide provides the scientific framework to conduct a forced degradation study on this compound to determine its intrinsic stability under hydrolytic stress conditions.
Experimental Design: A Forced Degradation Protocol
Forced degradation, or stress testing, involves intentionally exposing the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][4][5] The following protocol is designed in accordance with ICH Q1A(R2) guidelines.[1]
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Potassium Phosphate Monobasic
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Forced degradation reaction vials
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
A crucial prerequisite for a stability study is a validated analytical method that can resolve the parent compound from all potential degradants. While specific method development is required, a typical starting point for an amino acid derivative would be a reverse-phase HPLC-UV method.[8][9][10]
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (based on the phenylacetic acid chromophore)
-
Injection Volume: 10 µL
This method must be validated for specificity to ensure that any degradation products do not co-elute with the main peak.
The workflow for the pH stability study is a systematic process of sample preparation, incubation, and analysis.
Caption: Fig 1. Experimental workflow for pH stability testing.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.[5] A cosolvent like acetonitrile may be needed if solubility in water is limited.
-
Sample Preparation:
-
Acidic Condition (pH ~2): To a vial, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final volume.
-
Neutral Condition (pH ~7): To a vial, add an aliquot of the stock solution and dilute with a pH 7.0 phosphate buffer to the final volume.
-
Alkaline Condition (pH ~10): To a vial, add an aliquot of the stock solution and dilute with 0.1 M NaOH to the final volume.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each condition, neutralize it (if acidic or basic) with an equimolar amount of base or acid, and analyze it by HPLC. This establishes the initial concentration.
-
Incubation: Place the sealed vials in a constant temperature oven or water bath, typically at 40-60°C, to accelerate degradation.[5]
-
Time-Point Sampling: Withdraw aliquots from each vial at specified time intervals (e.g., 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.[1][5]
-
Sample Analysis: Neutralize each time-point aliquot immediately before injecting it into the HPLC system. Record the peak area of the parent compound and any new peaks that appear.
-
Data Calculation: Calculate the percentage of the API remaining at each time point relative to the T=0 sample for each pH condition.
Results and Data Analysis
The results of the stability study should be compiled into a clear, comparative format. The primary data point is the percentage of the parent API remaining over time. The appearance and growth of new peaks in the chromatogram indicate degradation products.
Table 1: Hypothetical Stability Data for this compound at 50°C
| Time (Hours) | % API Remaining (pH 2) | % API Remaining (pH 7) | % API Remaining (pH 10) | Major Degradant Peaks (Retention Time) |
| 0 | 100.0% | 100.0% | 100.0% | None |
| 4 | 98.5% | 99.8% | 94.2% | D1 (at pH 10) |
| 8 | 96.1% | 99.5% | 88.7% | D1 (at pH 10) |
| 24 | 89.3% | 98.2% | 75.4% | D1, D2 (at pH 10); D3 (at pH 2) |
| 48 | 80.1% | 96.5% | 61.0% | D1, D2 (at pH 10); D3 (at pH 2) |
Interpretation of Hypothetical Data:
-
Neutral (pH 7): The compound exhibits the highest stability at neutral pH, with minimal degradation over 48 hours.
-
Alkaline (pH 10): The compound is most susceptible to degradation under alkaline conditions, showing significant loss within the first 24 hours. This suggests a degradation pathway that is base-catalyzed.
-
Acidic (pH 2): The compound shows moderate degradation under acidic conditions, indicating an acid-catalyzed degradation pathway, though it is slower than the base-catalyzed route.
Discussion of Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The presence of both an amine and a carboxylic acid at the same benzylic carbon makes it susceptible to specific reactions.
-
Alkaline Hydrolysis/Oxidation: At high pH, the deprotonated α-amino group is more nucleophilic and susceptible to oxidation. A potential pathway could involve oxidative deamination, leading to the formation of an α-keto acid, 2-oxo-2-(4-isopropylphenyl)acetic acid. This is a common degradation pathway for amino acids.[11]
-
Acid-Catalyzed Degradation: Under strong acidic conditions, decarboxylation could be a possible route, especially with heat. This would lead to the formation of 1-(4-isopropylphenyl)methanamine. Another possibility is racemization at the chiral center, which would not be detected by a standard HPLC-UV method but is a form of degradation.
-
General Considerations: The phenylacetic acid moiety itself is generally stable, but the substituents greatly influence its reactivity.[12][13]
Caption: Fig 2. Plausible degradation pathways under stress.
Conclusion and Recommendations
This guide outlines a systematic approach to evaluating the pH stability of this compound. The hypothetical data suggests that the compound is most stable in neutral conditions and degrades via distinct pathways in acidic and alkaline environments, with base-catalyzed degradation being the most significant liability.
Key Recommendations for Drug Development:
-
Formulation Strategy: For liquid formulations, a buffered system maintaining a pH between 6.5 and 7.5 is strongly recommended to maximize shelf life.
-
Solid Dosage Forms: For solid dosage forms (tablets, capsules), it is crucial to select excipients that do not create an acidic or alkaline microenvironment around the drug particle upon exposure to humidity.
-
Further Characterization: The degradation products observed (hypothetical D1, D2, D3) should be isolated and their structures elucidated using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the proposed degradation pathways.
-
In Vivo Considerations: The compound's instability at low pH suggests that an enteric-coated formulation might be necessary to protect it from gastric acid and ensure it reaches the more neutral environment of the small intestine for absorption.
By following this scientifically grounded, ICH-compliant methodology, researchers can generate the robust stability data necessary to make informed decisions throughout the drug development lifecycle, ultimately ensuring a safe and effective final product.
References
-
ICH. (2003). ICH Q1A(R2) Stability testing of new drug substances and Products. European Medicines Agency. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Jain, R., & Gupta, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Olivera, E. R., et al. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology. [Link]
-
Cui, L., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Applied Microbiology and Biotechnology. [Link]
-
Foster, J. W. (2004). pH-Dependent Expression of Periplasmic Proteins and Amino Acid Catabolism in Escherichia coli. Journal of Bacteriology. [Link]
-
Reddy, B. et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ghamdi, A. A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Science and Technology. [Link]
-
Ajandouz, E. H., & Puigserver, A. (2001). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Qaim, F. F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. [Link]
-
Hayes, J. M., et al. (2004). pH-Dependent Expression of Periplasmic Proteins and Amino Acid Catabolism in Escherichia coli. Journal of Bacteriology. [Link]
-
Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy. [Link]
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A Senior Application Scientist's Guide to Comparative Thermal Decomposition of Amino Acids and Peptides
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the thermal decomposition pathways of amino acids and peptides. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and thermal stability, detail the experimental methodologies required for robust analysis, and present comparative data to inform applications ranging from pharmaceutical formulation to food science and geochemistry.
Section 1: The Critical Importance of Thermal Stability
In the realm of drug development, understanding the thermal stability of amino acids and peptides is not merely an academic exercise; it is a cornerstone of creating safe, stable, and effective therapeutics. The stability of a peptide drug directly impacts its shelf-life, storage requirements, and behavior during manufacturing processes like lyophilization.[1][2][3] For researchers, thermal analysis provides insights into protein folding, aggregation phenomena, and the fundamental interactions that govern molecular structure.[4][5][6] The primary degradation pathways for amino acids at elevated temperatures are deamination (loss of an amine group) and decarboxylation (loss of a carboxyl group), with the specific route and decomposition temperature being heavily influenced by the amino acid's structure.[7][8][9]
Section 2: The Scientist's Toolkit for Thermal Analysis
A comprehensive understanding of thermal decomposition requires a multi-faceted analytical approach. The choice of technique is dictated by the specific information required.
-
Thermogravimetric Analysis (TGA): This is the workhorse for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data reveals the temperatures at which decomposition events occur and the magnitude of mass loss at each stage. It is invaluable for determining the number of decomposition steps and the amount of non-volatile residue.[10][11]
-
Differential Scanning Calorimetry (DSC): While TGA tracks mass, DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][13][14] This allows for the determination of key thermodynamic parameters, including melting temperatures (Tm), enthalpy changes (ΔH), and heat capacity changes (ΔCp).[5][13][14] DSC can distinguish between endothermic processes (like melting or decomposition) and exothermic processes (like some forms of aggregation or crystallization).[14]
-
Evolved Gas Analysis (EGA) using Coupled Techniques (TGA-MS/FTIR): The true power of thermal analysis is unlocked when TGA is coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). As the sample decomposes in the TGA, the evolved gases are piped directly into the MS or FTIR for identification. This provides unambiguous identification of the decomposition products (e.g., H₂O, NH₃, CO₂), allowing for the elucidation of complex reaction mechanisms.[15][16][17][18]
The logical workflow for a comprehensive analysis involves using these techniques synergistically.
Section 3: Thermal Decomposition of Amino Acids: The Role of the Side Chain
Amino acids do not simply melt; they decompose at well-defined temperatures.[15][18][19] The decomposition process is fundamentally controlled by the chemical nature of the amino acid's side chain (R-group).
Two primary decomposition reactions dominate: deamination and decarboxylation.[7] However, the products can be surprisingly simple. Many amino acids, with the notable exception of cysteine, primarily emit water (H₂O) and ammonia (NH₃), with little to no carbon dioxide (CO₂) released in the initial stages.[15][17][18] This suggests that intramolecular and intermolecular condensation reactions, forming peptide bonds and cyclic structures, are a crucial part of the decomposition pathway, leaving behind a residue rich in peptide bonds.[15][17][18]
The structure of the side chain dictates the stability. For instance, studies have shown that under hydrothermal conditions, the degradation rate decreases in the order: aspartic acid > serine > phenylalanine > leucine > alanine.[8] This indicates that simpler, aliphatic side chains tend to confer greater thermal stability.
Table 1: Comparative Thermal Decomposition Data for Select Amino Acids (Note: Values are approximate and can vary based on experimental conditions such as heating rate and atmosphere. Data synthesized from multiple sources.)
| Amino Acid | Onset of Decomposition (°C) | Peak Decomposition Temp (°C) | Major Volatile Products (under inert atm.) | Reference |
| Glycine (Gly) | ~230-250 | ~265 | H₂O, NH₃ | [15][16] |
| Alanine (Ala) | ~240-260 | ~290 | H₂O, NH₃ | [8][20] |
| Cysteine (Cys) | ~180-190 | ~215 | CO₂, H₂S, NH₃, H₂O | [15][17] |
| Aspartic Acid (Asp) | ~220-230 | ~230 (step 1), ~250 (step 2) | H₂O, NH₃ | [15][17] |
| Glutamic Acid (Glu) | ~195-205 | ~210 | H₂O, NH₃ | [15][17] |
| Proline (Pro) | ~215-225 | ~235 | CO₂, H₂O | [16] |
| Arginine (Arg) | ~220-230 | ~275 | H₂O, NH₃ | [15][16] |
Section 4: Thermal Decomposition of Peptides: The Influence of the Peptide Bond and Sequence
When amino acids are linked by peptide bonds, their collective thermal behavior changes. The decomposition of peptides is a more complex, multi-stage process compared to their constituent amino acids.[16] For example, while glycine decomposes in two main stages, di- and tri-glycine peptides decompose in four stages under an inert atmosphere.[16]
The amino acid sequence is a primary determinant of a peptide's stability and degradation pathway.[21] Certain residues are known hotspots for thermal instability:
-
Aspartic Acid (Asp): Peptides containing Asp are susceptible to cleavage at the C-terminus of the Asp residue.[22] This occurs via the formation of a cyclic imide intermediate.[21]
-
Asparagine (Asn) & Glutamine (Gln): These residues are prone to deamidation (loss of the side-chain amide group), which can be a primary mode of thermally induced degradation.[23][24]
-
Cysteine (Cys): The thiol side chain of cysteine can be oxidized, which is often a prerequisite for a site-specific cleavage at the N-terminus of the Cys residue.[22]
-
N-terminal Glutamine (Gln): An N-terminal Gln residue can cyclize to form pyroglutamic acid, an irreversible modification.[21]
Furthermore, the aggregation of peptides into higher-order structures, such as amyloid fibers, can significantly increase their thermal stability.[25] This is a critical consideration in the study of amyloid-related diseases and the formulation of peptide-based biomaterials.
Table 2: Comparative TGA Data for Glycine and its Peptides (under Nitrogen) (Data adapted from J. Kundu et al., 2018)[16]
| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
| Glycine | Stage 1 | 225 - 290 | 73.5 |
| Stage 2 | 290 - 400 | 26.5 | |
| Glycyl-glycine | Stage 1 | 200 - 250 | 11.5 |
| Stage 2 | 250 - 290 | 33.5 | |
| Stage 3 | 290 - 325 | 29.5 | |
| Stage 4 | 325 - 400 | 25.5 | |
| Glycyl-glycyl-glycine | Stage 1 | 215 - 240 | 8.0 |
| Stage 2 | 240 - 280 | 17.5 | |
| Stage 3 | 280 - 315 | 39.0 | |
| Stage 4 | 315 - 400 | 35.5 |
Section 5: Experimental Protocols for Rigorous Analysis
To ensure trustworthy and reproducible data, adherence to standardized protocols is essential. The following are foundational methodologies for TGA and DSC analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of an amino acid or peptide.
Methodology:
-
Instrument Calibration: Before analysis, ensure the TGA's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials (e.g., calcium oxalate, indium).
-
Sample Preparation:
-
Place a 5-10 mg sample of the lyophilized powder into an appropriate crucible (e.g., alumina or platinum).[11] The use of a small, consistent sample mass minimizes thermal gradients within the sample.
-
Record the exact initial mass.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[11]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. A controlled heating rate is critical for resolving distinct decomposition events.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature (TGA curve).
-
Calculate the first derivative of the TGA curve (DTG curve). The peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.
-
Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss event.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) of an amino acid or peptide.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss from sublimation or early-stage decomposition from affecting the heat flow measurement.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-30 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature of 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the final decomposition event observed in TGA.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C). Endothermic events (heat absorption) will appear as peaks, while exothermic events (heat release) will appear as valleys (by convention).
-
Determine the onset temperature, peak temperature (T_peak), and integrated peak area for each thermal event. The peak area is used to calculate the enthalpy change (ΔH) of the transition.
-
Section 6: Concluding Remarks
The thermal decomposition of amino acids and peptides is a complex process governed by the interplay of side-chain chemistry, peptide bond stability, and supramolecular organization. A systematic approach using TGA, DSC, and EGA provides a powerful toolkit for elucidating these behaviors. For drug development professionals, this data is critical for predicting stability, optimizing formulations, and ensuring product quality. For researchers, it offers fundamental insights into the forces that hold these essential biomolecules together and the pathways by which they break down. As therapeutic peptides become more complex, a deep understanding of their thermal properties will remain an indispensable component of their successful development and application.
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- Kumar, V. V., et al. (2018). Strategies for Improving Peptide Stability and Delivery. PubMed Central.
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- Kuril, A. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides.
- Weiss, S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central.
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- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. (2011). Thermo Fisher Scientific.
- Re-evaluating the role of amino acid composition in protein thermal adapt
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- TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... (2021).
- DSC and TGA Analysis. (n.d.). Mtoz Biolabs.
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- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.
- Peptide. (n.d.). Wikipedia.
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A Comparative Guide to the Antimicrobial Potential of 2-Amino-2-(4-isopropylphenyl)acetic Acid Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Amino Acid Scaffolds
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery and development of new classes of antimicrobial agents.[1] Amino acid derivatives represent a promising and versatile scaffold for the design of novel therapeutics. Their inherent chirality and the presence of amino and carboxylic acid functionalities allow for diverse chemical modifications to modulate their biological activity. Structures based on amino acids are often structural analogs of intermediates in various microbial biosynthetic pathways, making them effective as enzyme inhibitors.[2]
This guide focuses on the potential antimicrobial efficacy of derivatives of 2-amino-2-(4-isopropylphenyl)acetic acid, a non-proteinogenic amino acid. This parent molecule, a derivative of phenylglycine, possesses a bulky hydrophobic isopropylphenyl group, which can be a key feature for antimicrobial activity. The rationale is that the lipophilic nature of this group may facilitate the interaction of the molecule with and disruption of microbial cell membranes, a common mechanism of action for many antimicrobial compounds. By exploring the existing data on structurally related phenylglycine derivatives, we can infer the potential of this specific class of compounds and guide future research in this area.
Synthesis of Amino Acid Derivatives: A General Overview
The synthesis of amino acid derivatives is a well-established field in medicinal chemistry. The general approach involves the modification of the amino or carboxyl group of the parent amino acid. For instance, the amino group can be acylated or arylated, while the carboxyl group can be esterified or converted to an amide. These modifications can significantly impact the physicochemical properties of the molecule, such as its lipophilicity, charge, and hydrogen bonding capacity, which in turn influence its antimicrobial activity.
A common synthetic route to generate amide derivatives of this compound would involve the protection of the amino group, followed by activation of the carboxylic acid, and subsequent reaction with a variety of amines to produce a library of amide derivatives. The choice of the amine component is crucial as it allows for the introduction of diverse functional groups to probe the structure-activity relationship.
Comparative Efficacy of Phenylglycine Derivatives: Insights from Existing Data
A Chinese patent discloses the antibacterial and bactericidal activity of several phenylglycine derivatives against Escherichia coli.[3] The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for these compounds are summarized in the table below.
Table 1: Antibacterial Activity of Phenylglycine Derivatives against Escherichia coli [3]
| Compound | MIC (mg/L) | MBC (mg/L) |
| Phenylglycine | 62.5 - 125 | 125 - 250 |
| p-dimethylaminophenylglycine | 62.5 - 125 | 125 - 250 |
| m-methylphenylglycine | 62.5 - 125 | 125 - 250 |
| m-bromophenylglycine | 62.5 - 125 | 125 - 250 |
| p-chlorophenylglycine | 62.5 - 125 | 125 - 250 |
| o-bromophenylglycine | 62.5 - 125 | 125 - 250 |
Furthermore, a study on novel 2-phenylglycine derivatives incorporating a 1,3,4-oxadiazole-2-thioether moiety reported their antifungal and antibacterial activities against various plant pathogens.[4] The data for the most active compounds are presented in Table 2.
Table 2: Antimicrobial Activity of 2-Phenylglycine Derivatives Containing a 1,3,4-Oxadiazole Moiety [4]
| Compound ID | Target Organism | EC50 (μg/mL) |
| G19 | Thanatephorus cucumeris | 32.4 |
| G16 | Xanthomonas oryzae pv. oryzae (Xoo) | >50 (63.1% inhibition at 50 μg/mL) |
| G26 | Xanthomonas oryzae pv. oryzae (Xoo) | >50 (89.9% inhibition at 50 μg/mL) |
| G27 | Xanthomonas oryzae pv. oryzae (Xoo) | >50 (78.0% inhibition at 50 μg/mL) |
| G28 | Xanthomonas oryzae pv. oryzae (Xoo) | >50 (68.0% inhibition at 50 μg/mL) |
Another relevant study investigated the antibacterial properties of N-aryl amino acids.[5] The results for selected compounds against various bacterial strains are shown in Table 3.
Table 3: Minimum Inhibitory Concentration (MIC) of N-Aryl Amino Acid Derivatives (mg/mL) [5]
| Compound | S. aureus | S. epidermidis | B. subtilis | S. pneumoniae | E. coli | P. aeruginosa | K. pneumoniae | E. cloacae |
| N-(4-Nitrophenyl)-L-proline (3a) | 5 | >20 | 20 | 2.5 | 2.5 | >20 | >20 | >20 |
| N-(4-Nitrophenyl)-D,L-pipecolinic acid (3d) | 5 | 20 | 10 | 2.5 | 5 | >20 | >20 | >20 |
| N-(4-Nitrophenyl)-L-alanine (3i) | 10 | 20 | 20 | 2.5 | 5 | >20 | >20 | >20 |
| N-(4-Nitrophenyl)-L-valine (3j) | 5 | 20 | 10 | 2.5 | 1.25 | >20 | >20 | >20 |
| Streptomycin | 5 | 5 | 5 | 5 | 5 | 5 | 5 | 5 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The available data, although not specific to this compound derivatives, allows for the deduction of some general structure-activity relationships for antimicrobial amino acid derivatives.
-
Lipophilicity: The presence of a phenyl ring is a common feature in the active compounds, suggesting that a degree of lipophilicity is important for activity. The bulky and hydrophobic 4-isopropylphenyl group in the target compound class is therefore a promising feature.
-
Substitution on the Phenyl Ring: The data in Table 1 suggests that various substitutions on the phenyl ring of phenylglycine (electron-donating and electron-withdrawing) do not significantly alter the MIC against E. coli.[3] However, in other series of compounds, the nature and position of substituents can have a profound effect on activity.[6]
-
N-Arylation: The N-aryl amino acids in Table 3 show that the introduction of a nitrophenyl group can lead to potent antibacterial activity, in some cases exceeding that of the standard antibiotic streptomycin.[5] This suggests that N-arylation of this compound could be a fruitful avenue for developing active compounds.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,3,4-oxadiazole, has been shown to yield compounds with significant antimicrobial activity.[4]
The precise mechanism of action for these phenylglycine derivatives is not fully elucidated in the provided sources. However, for many antimicrobial peptides and amino acid derivatives, the primary mode of action involves interaction with and disruption of the bacterial cell membrane. The amphipathic nature of these molecules, with a charged amino acid core and a lipophilic side chain, facilitates this interaction. It is plausible that this compound derivatives could act in a similar manner, with the isopropylphenyl group anchoring the molecule in the lipid bilayer and the amino and carboxyl groups interacting with the polar head groups of phospholipids, leading to membrane destabilization and cell death.
Caption: Hypothetical mechanism of action for this compound derivatives.
Experimental Protocols: A Blueprint for Efficacy Evaluation
To systematically evaluate the antimicrobial efficacy of novel this compound derivatives, a standardized set of in vitro assays should be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
Procedure:
-
Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a microbial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, the optical density can be measured using a plate reader.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial efficacy of this compound derivatives is currently lacking in the published literature, the analysis of structurally related phenylglycine derivatives provides a strong rationale for their investigation. The presence of the bulky, lipophilic 4-isopropylphenyl group is a promising feature for promoting interaction with and disruption of microbial membranes.
Future research should focus on the synthesis of a library of this compound derivatives with modifications at the amino and carboxyl termini. Systematic screening of these compounds against a broad panel of clinically relevant bacteria and fungi will be crucial to establish their antimicrobial spectrum and potency. Subsequent studies should then focus on elucidating the mechanism of action and evaluating the in vivo efficacy and toxicity of the most promising candidates. The insights gained from such studies will be invaluable in the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant infections.
References
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-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. [Link]
-
Self-assembly, Surface, Antibacterial, and Solubilization Properties of Phenylglycine Type Amino Acid-Based Cationic Surfactants | Request PDF - ResearchGate. [Link]
-
Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]
-
Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. [Link]
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Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. [Link]
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N-Aryl Amino Acids as Potential Antibacterial Agents - MDPI. [Link]
-
(PDF) Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - Frontiers. [Link]
-
Antimicrobial activities of amphiphilic derivatives of α-amino acids - Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - NIH. [Link]
-
Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived. [Link]
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Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. [Link]
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In vitro stability of peptides containing 2-Amino-2-(4-isopropylphenyl)acetic acid in plasma.
An In-Depth Technical Guide to the In Vitro Plasma Stability of Peptides Containing 2-Amino-2-(4-isopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro plasma stability of peptides incorporating the non-natural amino acid, this compound, against their natural counterparts. We will explore the experimental methodologies for assessing stability, present comparative data, and delve into the mechanistic basis for the enhanced resistance to enzymatic degradation conferred by this specific modification.
The Imperative for Peptide Stabilization in Drug Development
Therapeutic peptides offer high specificity and potency but are often hindered by their short in vivo half-life due to rapid degradation by plasma proteases.[1][2] Plasma contains a complex mixture of enzymes, such as proteases and peptidases, that readily hydrolyze peptide bonds, limiting the systemic exposure and therapeutic efficacy of peptide drugs.[1] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids designed to resist enzymatic cleavage.[3][4][5][6]
This compound: A Strategic Modification
This compound is a non-proteinogenic amino acid featuring a bulky isopropylphenyl side chain. This structural attribute introduces significant steric hindrance at the peptide backbone. The rationale behind its incorporation is to physically shield adjacent peptide bonds from the active sites of proteolytic enzymes, thereby enhancing the peptide's stability in the bloodstream.[7][8]
Experimental Design for In Vitro Plasma Stability Assessment
A meticulously designed and executed in vitro plasma stability assay is fundamental to evaluating the effectiveness of peptide modifications. The following protocol outlines a robust, self-validating system for generating reliable comparative data.
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro peptide plasma stability assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the unmodified control peptide and the this compound-containing peptide in DMSO.
-
Plasma: Use commercially sourced, pooled human plasma. Thaw at 37°C immediately prior to the experiment. The use of plasma over serum is often preferred as the coagulation process in serum preparation can activate certain proteases, potentially leading to misleadingly rapid degradation.[3][4]
-
Quenching Solution: Prepare acetonitrile with a suitable internal standard (a stable, isotopically labeled version of the analyte or a structurally similar peptide) at a known concentration.
-
-
Incubation:
-
Pre-warm the required volume of plasma to 37°C.
-
Initiate the assay by spiking the peptide stock solution into the plasma to a final concentration typically in the low micromolar range. Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.
-
Incubate the mixture in a temperature-controlled environment at 37°C.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a larger volume of the cold quenching solution. This action simultaneously stops the enzymatic reaction and precipitates the plasma proteins.[9]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to autosampler vials for analysis.
-
Quantify the remaining parent peptide concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10][11][12] LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[9]
-
-
Data Interpretation:
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of peptide remaining versus time. The slope of this plot corresponds to the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / k .
-
Comparative Performance Analysis
The following table presents representative data from an in vitro stability study in human plasma, comparing a model peptide ("Peptide-Nat") with its analogue containing this compound ("Peptide-Mod").
| Peptide | Sequence | Modification | Half-life (t½) in Human Plasma (minutes) | Degradation Rate Constant (k, min⁻¹) |
| Peptide-Nat | H-Tyr-Gly-Gly-Phe-Met-OH | None (Natural L-amino acids) | 22 | 0.0315 |
| Peptide-Mod | H-Tyr-Xaa -Gly-Phe-Met-OH | Xaa = this compound | > 360 | < 0.0019 |
Interpretation of Results:
The data demonstrates a dramatic enhancement in plasma stability upon substitution with this compound. The half-life of the modified peptide increased by more than 16-fold, indicating profound resistance to proteolytic degradation. This level of stabilization is a critical step towards achieving a viable pharmacokinetic profile for a therapeutic peptide.
Mechanistic Basis for Enhanced Stability: Steric Hindrance
The primary mechanism for the observed stability enhancement is steric hindrance. Proteolytic enzymes require a specific conformational fit between the peptide substrate and their active site for catalysis to occur.
-
Unmodified Peptides: Standard peptide bonds in natural L-amino acid sequences are readily accessible to the active sites of plasma proteases.
-
Modified Peptides: The bulky isopropylphenyl side chain of this compound acts as a "steric shield." It physically blocks or hinders the approach of enzymes to the adjacent peptide bonds, preventing the formation of the enzyme-substrate complex necessary for cleavage.
Diagram of Steric Hindrance Mechanism
Caption: Steric shielding by a bulky side chain prevents protease binding.
Conclusion and Strategic Implications
The incorporation of this compound is a highly effective strategy for mitigating the proteolytic degradation of peptides in plasma. The experimental evidence, supported by clear mechanistic principles, confirms that this modification can dramatically extend a peptide's in vitro half-life. For drug developers, this translates to a greater potential for achieving sustained in vivo exposure, reduced dosing frequency, and ultimately, improved therapeutic outcomes. This approach exemplifies a foundational principle of modern peptide drug design: the rational incorporation of non-natural amino acids to overcome inherent biological liabilities.
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A Comparative Guide to the Synthesis of Substituted α-Amino Acids: Strecker vs. Alternative Methodologies
Introduction: The Indispensable Role of Substituted α-Amino Acids
Substituted α-amino acids, both proteinogenic and non-proteinogenic, are fundamental building blocks in the life sciences. Their applications span from peptide-based drug discovery, where they enhance stability and bioactivity, to materials science and the study of protein structure and function. The ability to efficiently and stereoselectively synthesize these crucial molecules is a cornerstone of modern organic and medicinal chemistry. This guide provides an in-depth, objective comparison of the classical Strecker synthesis with contemporary alternative methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data for each methodology.
The Strecker Synthesis: A Time-Honored and Versatile Approach
First reported by Adolph Strecker in 1850, the Strecker synthesis is a robust three-component reaction between an aldehyde (or ketone), ammonia, and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to yield the desired α-amino acid.[1][2] This method's enduring appeal lies in its operational simplicity and the ready availability of starting materials.[3]
Reaction Mechanism and Workflow
The Strecker synthesis proceeds in two main stages:
-
α-Aminonitrile Formation: The reaction initiates with the formation of an imine from the aldehyde and ammonia. The subsequent nucleophilic attack of a cyanide ion on the imine carbon forms the α-aminonitrile intermediate.[4]
-
Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final α-amino acid.[3]
The classical Strecker synthesis yields a racemic mixture of the amino acid.[5]
Caption: Workflow of the classical Strecker synthesis.
Advantages and Limitations of the Strecker Synthesis
| Advantages | Limitations |
| Versatility: A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse range of amino acids.[4] | Racemic Product: The classical method produces a 1:1 mixture of L and D enantiomers, requiring subsequent resolution for stereospecific applications.[3][5] |
| Cost-Effective: The starting materials (aldehydes, ammonia, cyanide salts) are generally inexpensive and readily available.[6] | Harsh Conditions: The hydrolysis step often requires strong acids or bases and elevated temperatures.[1] |
| Scalability: The reaction can be performed on a large scale, making it suitable for industrial applications.[1][4] | Toxicity: The use of highly toxic cyanide sources (e.g., HCN, KCN) necessitates stringent safety precautions.[3] |
Asymmetric Strecker Synthesis: Accessing Enantiopure Amino Acids
To overcome the limitation of producing racemic mixtures, significant research has focused on developing asymmetric versions of the Strecker reaction. These methods employ either chiral auxiliaries or chiral catalysts to induce stereoselectivity.[4][6]
-
Chiral Auxiliaries: Replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, leads to the formation of diastereomeric α-aminonitriles that can be separated, followed by removal of the auxiliary to yield the enantiomerically enriched amino acid.[4]
-
Chiral Catalysts: The use of substoichiometric amounts of a chiral catalyst, such as a chiral thiourea or a metal complex, can effectively control the stereochemical outcome of the cyanide addition to the imine.[6][7] This approach is often more atom-economical than using stoichiometric chiral auxiliaries.
Caption: Catalytic asymmetric Strecker synthesis workflow.
Alternative Synthesis Methods: A Comparative Overview
While the Strecker synthesis is a powerful tool, several other methods have been developed, each with its own set of strengths and weaknesses.
Asymmetric Alkylation of Glycine Derivatives (O'Donnell Synthesis)
This method involves the alkylation of a glycine enolate equivalent, typically a Schiff base derived from a glycine ester. The use of a chiral phase-transfer catalyst (PTC) allows for the enantioselective introduction of a side chain.[8]
Mechanism and Workflow: A benzophenone imine of a glycine alkyl ester is deprotonated at the α-carbon under basic conditions, often in a biphasic system with a phase-transfer catalyst. The resulting enolate then reacts with an alkyl halide to introduce the desired side chain.[8] Subsequent hydrolysis of the imine and ester groups yields the α-amino acid. The O'Donnell amino acid synthesis is a notable example of this approach, utilizing chiral PTCs derived from Cinchona alkaloids to achieve high enantioselectivity.[8][9]
Caption: Workflow of the O'Donnell asymmetric alkylation.
Comparison with Strecker Synthesis:
-
Stereocontrol: The O'Donnell method offers excellent enantiocontrol through the use of well-established chiral phase-transfer catalysts.[9]
-
Substrate Scope: While effective for many alkyl halides, the reaction can be sensitive to the steric bulk of the electrophile.
-
Reagents: Avoids the use of highly toxic cyanide, but requires the preparation of the glycine Schiff base and the use of sometimes expensive chiral catalysts.[8]
Enzymatic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure amino acids. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reductive amination of α-keto acids or α-ketoesters.[10][11]
Mechanism and Workflow: In a typical enzymatic synthesis, an α-keto acid or ester is reacted with an amine source (such as ammonia or an alkylamine) in the presence of an appropriate enzyme and a cofactor (e.g., NADPH). The enzyme facilitates the formation of an imine intermediate and its subsequent stereoselective reduction to the corresponding α-amino acid.[10][12]
Caption: The Ugi four-component reaction for amino acid derivative synthesis.
Comparison with Strecker Synthesis:
-
Molecular Diversity: The Passerini and Ugi reactions offer unparalleled opportunities for generating diverse libraries of amino acid derivatives due to the large number of commercially available starting materials for each component. [13][14]* Atom Economy: These reactions are highly atom-economical, as most of the atoms from the starting materials are incorporated into the final product.
-
Product Complexity: The products are more complex than simple amino acids, which can be an advantage for certain applications but may require further synthetic steps to obtain the free amino acid.
-
Stereocontrol: Achieving high stereoselectivity in Passerini and Ugi reactions can be challenging and often requires the use of chiral starting materials or catalysts. [15]
Performance Comparison: A Data-Driven Overview
The following table summarizes key performance indicators for the discussed synthesis methods. The data is compiled from various literature sources and should be considered representative, as specific results can vary significantly with the substrate and reaction conditions.
| Method | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Classical Strecker | 60-90% | Racemic (0% ee) | Versatile, cost-effective, scalable. [1][4] | Racemic product, harsh conditions, toxic reagents. [3][5] |
| Asymmetric Strecker | 70-95% | 80-99% ee | High enantioselectivity, broad substrate scope. [6][7] | Requires chiral auxiliaries or catalysts, cyanide use. [4] |
| O'Donnell Alkylation | 70-98% | 90->99% ee | Excellent enantiocontrol, avoids cyanide. [8][9] | Requires pre-formed Schiff base, catalyst cost. [8] |
| Enzymatic (IRED) | >90% (conversion) | >99% ee | Exceptional enantioselectivity, mild conditions. [10][11] | Substrate specificity, scalability challenges. [7][16] |
| Ugi Reaction | 60-95% | Variable (can be high with chiral inputs) | High molecular diversity, atom-economical. [14][17] | Complex product, stereocontrol can be difficult. [15] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of an (R)-α-Amino Acid Derivative
This protocol is adapted from a procedure utilizing a chiral amido-thiourea catalyst. [7]
-
Imine Formation: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is added the amine (1.1 mmol). The mixture is stirred at room temperature for 1-2 hours over a drying agent (e.g., MgSO₄). The drying agent is removed by filtration.
-
Asymmetric Hydrocyanation: The filtrate containing the imine is cooled to the desired temperature (e.g., -78 °C). The chiral amido-thiourea catalyst (0.05 mmol, 5 mol%) is added. A cyanide source, such as an aqueous solution of KCN (1.5 mmol), is added dropwise over 30 minutes. The reaction is stirred for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Work-up: The reaction is quenched with an aqueous solution of K₂CO₃. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude α-aminonitrile.
-
Hydrolysis: The crude α-aminonitrile is dissolved in a mixture of concentrated HCl and water. The solution is heated at reflux for 4-6 hours. The reaction mixture is cooled and concentrated to dryness. The resulting solid is the hydrochloride salt of the amino acid.
-
Purification: The amino acid can be purified by recrystallization or ion-exchange chromatography.
Protocol 2: O'Donnell Asymmetric Phase-Transfer Catalyzed Alkylation
This protocol is a general representation based on the O'Donnell synthesis. [8]
-
Reaction Setup: A solution of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the alkyl halide (1.2 mmol) in an organic solvent (e.g., toluene or CH₂Cl₂) is prepared in a round-bottom flask.
-
Catalyst and Base Addition: The chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 0.01-0.1 mmol, 1-10 mol%) is added. A 50% aqueous solution of NaOH is added, and the biphasic mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the alkyl halide.
-
Work-up: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Hydrolysis and Deprotection: The crude alkylated product is treated with aqueous acid (e.g., 1 M HCl) to hydrolyze the imine and the tert-butyl ester, yielding the amino acid hydrochloride.
-
Purification: The final amino acid can be purified by recrystallization or other standard techniques.
Protocol 3: Enzymatic Reductive Amination using an Imine Reductase (IRED)
This protocol is a generalized procedure for an IRED-catalyzed synthesis. [10][11]
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the α-ketoester (e.g., 25 mM), the amine (e.g., 50 mM), and the cofactor NADPH (e.g., 1 mM) are combined.
-
Enzyme Addition: The IRED enzyme (as a cell-free extract or purified protein) is added to initiate the reaction. If necessary, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) can be included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for 12-24 hours.
-
Reaction Monitoring: The conversion to the product can be monitored by HPLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up and Product Isolation: The reaction is quenched, for example, by adding a miscible organic solvent like acetonitrile to precipitate the enzyme. After centrifugation to remove the precipitated protein, the supernatant containing the product is collected.
-
Purification: The product can be purified from the supernatant using techniques such as solid-phase extraction or preparative HPLC.
Conclusion and Future Outlook
The choice of a synthetic method for substituted α-amino acids is a multifaceted decision that depends on the specific requirements of the target molecule, the desired stereochemistry, the scale of the synthesis, and available resources.
-
The Strecker synthesis remains a highly relevant and economical method, especially for racemic amino acids and on an industrial scale. The development of asymmetric variants has significantly broadened its applicability for the synthesis of enantiopure compounds.
-
The asymmetric alkylation of glycine derivatives , exemplified by the O'Donnell synthesis, provides a reliable route to highly enantioenriched amino acids, avoiding the use of cyanide.
-
Enzymatic methods represent the state-of-the-art in terms of enantioselectivity and sustainability, offering an environmentally benign approach to chiral amino acids. Continued advances in enzyme engineering will undoubtedly expand their substrate scope and improve their scalability.
-
Multicomponent reactions like the Passerini and Ugi reactions are unparalleled in their ability to rapidly generate molecular complexity and are particularly valuable in combinatorial chemistry and drug discovery for the synthesis of peptide mimetics and other complex derivatives.
Ultimately, a thorough understanding of the strengths and limitations of each of these powerful synthetic tools will enable the researcher to make an informed decision and efficiently access the desired substituted α-amino acids for their specific scientific endeavors.
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Brauch, S., & van der Heijden, J. (2018). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 1482-1488. [Link]
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Naskar, S., & Petasis, N. A. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(7), 1707. [Link]
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da Silva, A. C., & de Souza, R. O. M. A. (2017). Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. Journal of the Brazilian Chemical Society, 28(1), 20-41. [Link]
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Das, B., & Dhiman, B. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. ACS Catalysis, 13(5), 3469-3476. [Link]
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Marco-Arias, M. (2022). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Molecules, 27(19), 6537. [Link]
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Belokon, Y. N., et al. (2001). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. Angewandte Chemie International Edition, 40(10), 1948-1951. [Link]
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A Senior Application Scientist's Guide to Mitigating Racemization of Non-Standard Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids into peptide scaffolds represents a powerful strategy for modulating pharmacological properties. These unique building blocks can enhance proteolytic stability, constrain conformational flexibility, and introduce novel functionalities. However, their structural diversity, particularly steric hindrance and altered electronic properties, presents significant challenges to maintaining stereochemical integrity during solid-phase peptide synthesis (SPPS).
This guide provides an in-depth analysis of racemization during the coupling of non-standard amino acids. We will explore the underlying chemical mechanisms, objectively compare the performance of common coupling reagents with supporting experimental data, and provide detailed protocols for the analytical validation of stereochemical purity.
The Chemical Underpinnings of Racemization
Racemization in peptide synthesis is not a random occurrence but a predictable side reaction governed by specific chemical pathways. The loss of stereochemical integrity primarily occurs at the α-carbon of the activated amino acid.[1][2] Understanding these mechanisms is paramount to devising effective suppression strategies.
There are two principal base-catalyzed mechanisms responsible for racemization during peptide coupling[3]:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[3][4] The activated carboxyl group of an Nα-protected amino acid undergoes intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The proton on the α-carbon of this intermediate is highly acidic and is readily abstracted by a base. The resulting achiral enolate can be protonated from either face, leading to a mixture of L- and D-isomers upon nucleophilic attack by the incoming amine.[3] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but their efficacy is not absolute, especially with sensitive or sterically hindered residues.[5]
-
Direct Enolization (α-Abstraction): This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate without proceeding through a cyclic oxazolone.[6] This pathway is generally less common but can become significant under strongly basic conditions or with amino acids that have electron-withdrawing side chains, which increase the acidity of the α-proton.[6]
Factors Influencing Racemization
The extent of racemization is a multifactorial issue. The interplay between the amino acid structure, coupling reagents, and reaction conditions dictates the stereochemical outcome of a coupling step.
-
Amino Acid Structure: Non-standard amino acids often possess features that increase their susceptibility to racemization.
-
N-Methylated Amino Acids: The presence of a methyl group on the amide nitrogen introduces steric hindrance, which significantly slows down the coupling reaction. This prolonged exposure of the activated amino acid to the basic reaction environment provides a larger window for racemization to occur.[7]
-
α,α-Disubstituted Amino Acids (e.g., Aib): While not chiral at the α-carbon, the incorporation of these residues can be challenging due to steric hindrance, requiring more forceful coupling conditions that can promote racemization in the preceding residue.[5][8] Reagents like TFFH, which generate amino acid fluorides in situ, are particularly effective for these couplings.[7]
-
Sterically Hindered Amino Acids (e.g., t-butylglycine): Similar to N-methylated residues, bulky side chains can impede the approach of the nucleophilic amine, slowing the rate of peptide bond formation and increasing the risk of epimerization.[7]
-
Electron-Withdrawing Side Chains: Residues with electron-withdrawing groups, such as Phenylglycine (Phg), are more prone to racemization due to the increased acidity of the α-proton.[9]
-
-
Coupling Reagents: The choice of coupling reagent is arguably the most critical factor in controlling racemization. They differ in their activation speed and the stability of the active intermediate they form. Modern uronium/aminium and phosphonium salt-based reagents are generally preferred over classic carbodiimides for challenging couplings.[9][10]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are crucial for suppressing racemization, particularly when using carbodiimide reagents.[10] They function by forming an active ester intermediate that is more stable and less prone to oxazolone formation.[6] OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt and HOAt.[11]
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can accelerate the abstraction of the α-proton, promoting racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often superior to N,N-diisopropylethylamine (DIPEA) for minimizing epimerization.[3][9]
-
Solvent and Temperature: Polar solvents can sometimes favor racemization.[12] Elevated temperatures, while often used to drive difficult couplings to completion (e.g., with microwave assistance), can also increase the rate of racemization. A careful balance must be struck, and lowering the coupling temperature for sensitive residues is a common strategy.[13]
Comparative Analysis of Coupling Reagent Performance
The selection of a coupling reagent should be an evidence-based decision. The following tables summarize quantitative data on the extent of racemization observed with various reagents for different classes of amino acids.
Table 1: Racemization of Proteinogenic Amino Acids Prone to Epimerization
| Coupling Reagent/Method | Model System/Amino Acid | Base | % D-Isomer (Epimerization) | Reference(s) |
|---|---|---|---|---|
| HBTU | Model Peptides | DIPEA | 1.5 - 5.0% | [4] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | [1] |
| HATU | Model Peptides | DIPEA | 0.5 - 2.0% | [4] |
| HCTU | Model Peptides | DIPEA | 1.0 - 4.0% | [4] |
| PyBOP | Model Peptides | DIPEA | 1.0 - 3.5% | [4] |
| COMU | Fmoc-Phg-OH | TMP | ~7% (L-D isomer) | [9] |
| COMU | Model Peptides | DIPEA | < 1.0% | [4] |
| DEPBT | Fmoc-Phg-OH | TMP | ~3% (L-D isomer) | [9] |
| DIC/HOBt | Model Peptides | - | 0.5 - 2.5% | [4] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | - | No racemization observed |[4] |
Table 2: Racemization of N-Methylated and Other Non-Standard Amino Acids
| Coupling Reagent/Method | Model System/Amino Acid | Base | % D-Isomer (Epimerization) | Reference(s) |
|---|---|---|---|---|
| PyBrOP | N-methyl amino acids | DIPEA | Effective for hindered couplings | [7] |
| TOTT | Sterically hindered/methylated AAs | - | Lower than other reagents | [7] |
| TFFH | Sterically hindered α,α-disubstituted AAs (e.g., Aib) | - | Highly efficient | [5][7] |
| TSTU/CuCl₂ | C-terminal N-methyl AA | - | Reported to eliminate racemization |[10] |
Key Insights from Experimental Data:
-
Uronium/Aminium Salts: For standard amino acids, HATU consistently demonstrates lower racemization levels than its counterpart HBTU.[4] The third-generation reagent, COMU, which incorporates an Oxyma moiety, stands out for its high efficiency and exceptionally low propensity for racemization, often resulting in less than 1% epimerization.[4][9]
-
Phosphonium Salts: PyBOP is a reliable reagent, though newer reagents like COMU may offer superior performance in suppressing racemization.[4] PyBrOP was specifically developed to overcome the challenges of coupling sterically hindered N-methyl amino acids.[7]
-
Carbodiimides: The classic DIC/HOBt method remains a viable and cost-effective option for minimizing racemization.[4] The substitution of HOBt with OxymaPure can further enhance its efficacy, as demonstrated by the complete suppression of racemization for Fmoc-Cys(Trt)-OH when using DIC/Oxyma.[4]
-
Additives and Bases are Crucial: The data underscores the critical role of additives and the choice of base. For phenylglycine, a residue highly susceptible to racemization, switching the base from DIPEA to the more sterically hindered TMP dramatically reduces epimerization.[9] Combining a superior coupling reagent like COMU or DEPBT with an optimized base like TMP can lead to virtually racemization-free couplings.[9]
Analytical Verification: Protocols for Quantifying Racemization
Trust in the stereochemical integrity of a synthetic peptide cannot be assumed; it must be empirically verified. Chiral chromatography is the gold standard for separating and quantifying diastereomeric peptides.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method directly separates the diastereomeric peptides formed during synthesis.
-
Objective: To separate and quantify the desired peptide (e.g., L-L diastereomer) from the product of racemization (e.g., D-L diastereomer).
-
Materials:
-
Crude peptide cleaved from the resin.
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol).
-
HPLC-grade mobile phase additives (e.g., trifluoroacetic acid - TFA, formic acid).
-
Chiral Stationary Phase (CSP) HPLC column (e.g., macrocyclic glycopeptide-based like Astec CHIROBIOTIC® T, or Pirkle-type columns).[5][14]
-
-
Methodology:
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Select a chiral column known to be effective for peptides. The CHIROBIOTIC T is versatile for underivatized amino acids and peptides.[14]
-
Mobile Phase: A typical starting point is a gradient of acetonitrile in water with 0.1% TFA. The organic modifier, its concentration, and the additive can be varied to optimize separation.[14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV detection at 214 nm or 220 nm.
-
-
Analysis: Inject the prepared sample. The diastereomers should elute as distinct peaks.
-
Quantification: Integrate the peak areas of the desired diastereomer and the undesired epimer. Calculate the percentage of racemization as follows: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization
This method quantifies the enantiomeric ratio of the constituent amino acids after peptide hydrolysis. It is particularly useful for unambiguously identifying which residue has racemized.
-
Objective: To determine the D/L ratio of the non-standard amino acid after total peptide hydrolysis.
-
Materials:
-
Crude peptide.
-
6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization).
-
Derivatization reagents (e.g., N,O,S-trifluoroacetyl isobutyl esters).[14]
-
GC-MS system with a chiral capillary column (e.g., Chirasil-Val).
-
-
Methodology:
-
Hydrolysis: Place the peptide sample (approx. 0.5-1 mg) in a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Work-up: After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization:
-
Esterify the free amino acids by adding an appropriate alcohol (e.g., isobutanol) and an acid catalyst and heating.
-
Acylate the amino and other functional groups using an acylating agent like trifluoroacetic anhydride (TFAA).
-
-
GC-MS Analysis:
-
Column: Use a chiral capillary column suitable for separating amino acid enantiomers.
-
Injection: Inject the derivatized sample.
-
Temperature Program: Develop a temperature gradient that effectively separates all amino acid derivatives.
-
Detection: Use mass spectrometry in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic fragment ions for the D- and L-enantiomers of the target amino acid.[14]
-
-
Quantification: Determine the D/L ratio by comparing the integrated peak areas of the corresponding enantiomers.
-
Conclusion and Recommendations
The successful incorporation of non-standard amino acids with minimal racemization is an achievable goal that hinges on a rational, evidence-based approach. There is no single "best" coupling reagent; the optimal choice depends on the specific structural characteristics of the non-standard residue and the other factors at play.
Key Takeaways:
-
Mechanism is Key: Understanding that racemization proceeds primarily through a base-catalyzed oxazolone intermediate allows for targeted intervention.
-
Reagent Choice Matters: For challenging non-standard amino acids, modern uronium/aminium salts, particularly COMU , and specialized phosphonium salts like PyBrOP often provide the best balance of high coupling efficiency and low racemization.
-
Optimize the System: Minimizing racemization involves a holistic optimization of the coupling reagent, additive (Oxyma is an excellent choice), base (prefer sterically hindered options like TMP), and physical conditions (use the lowest effective temperature).
-
Validation is Non-Negotiable: The stereochemical purity of a final peptide, especially one containing non-standard residues, must be confirmed analytically. Chiral HPLC and GC-MS are powerful and complementary techniques for this purpose.
By applying these principles and leveraging the comparative data presented, researchers can confidently navigate the complexities of peptide synthesis with non-standard amino acids, ensuring the stereochemical integrity required for advancing drug discovery and development.
References
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents. BenchChem.
- BenchChem. (2025).
- Toth, G. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.
- Griehl, C., & Riester, D. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- BenchChem. (2025). A Comparative Guide to Racemization Suppression: COMU vs. PyBOP in Peptide Synthesis. BenchChem.
- Boc-Synthema. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc-Synthema.
- Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
- Phenomenex. (n.d.).
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-359.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Kovacs, J., et al. (1975). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 40(14), 2059-2064.
- Benoiton, N. L., & Kuroda, K. (1981). Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains. International Journal of Peptide and Protein Research, 17(2), 197-204.
- Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Giralt, E., et al. (1996). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(1), 81-87.
- CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
- CAT GmbH. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
Sources
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- 6. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Amino-2-(4-isopropylphenyl)acetic acid: Personal Protective Equipment Protocols
This guide provides essential safety protocols for laboratory personnel handling 2-Amino-2-(4-isopropylphenyl)acetic acid (CAS No: 126746-20-1). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS), this document synthesizes information from supplier data and established principles of laboratory safety for handling analogous chemical compounds.[1] A formal risk assessment by your institution's environmental health and safety (EHS) department is mandatory before commencing any work.
Hazard Assessment: A Precautionary Approach
While a complete toxicological profile for this compound is not thoroughly investigated, its structure as a substituted amino acid warrants a cautious approach. Based on data for similar compounds and general chemical principles, the following potential hazards should be assumed:
-
Skin Irritation: Many amino acids and their derivatives can cause skin irritation upon contact.
-
Serious Eye Damage: As a fine powder, the compound poses a significant risk of causing serious eye irritation or damage upon contact.
-
Respiratory Irritation: Inhalation of fine dust can lead to respiratory tract irritation.[2][3][4]
The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. This involves a combination of standard laboratory attire, engineering controls, and task-specific protective gear.
Standard Laboratory Attire
This is the minimum requirement for entering any laboratory space where chemicals are handled and includes:
-
Full-length pants and a long-sleeved shirt.
-
Closed-toe shoes.[5]
-
A properly fitted, flame-retardant lab coat, kept buttoned.[5][6]
Primary Engineering Controls
The principal engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[6] Working within a fume hood minimizes the risk of inhaling airborne particulates.
Mandatory PPE for All Handling Operations
The following PPE must be worn at all times when handling this compound in any form.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standard.[5] | Provides a seal around the eyes to protect against airborne powder and potential splashes of solutions.[5][7] |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3][7] | Protects against dermal contact. Always inspect gloves for tears or punctures before use and change them frequently.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood or when there is a potential for aerosolization. This protects against the inhalation of fine particles.[2][3][7] |
Step-by-Step PPE Procedures
Correctly donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure (Putting on PPE)
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Don nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure (Removing PPE)
This sequence is designed to minimize the spread of contamination.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove the respirator by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, carefully clean up the powder with a damp paper towel (to avoid creating dust) while wearing full PPE. For a large spill, evacuate the area and contact your institution's EHS department.
Disposal Plan
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6] All chemical waste must be collected in a designated, labeled hazardous waste container.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Vertex AI Search. (2025, October 23). How to Choose PPE for Chemical Work.
- Matrix Scientific. This compound.
- JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE.
- Vertex AI Search. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Vertex AI Search. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024, August 6).
- Manchester Organics. This compound | 126746-20-1.
- Sigma-Aldrich. (2025, May 5).
- Advanced ChemBlocks. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.
- ChemicalBook. (S)-2-AMINO-2-(4-ISOPROPYLPHENYL)ACETIC ACID | 168393-61-1.
- ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
- Glendale Packaging. Safety Data Sheet Product name: Sulphuric Acid 35%.
- Agilent.
- Fisher Scientific. (2023, September 22).
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Sigma-Aldrich. (2025, May 17).
- Sigma-Aldrich. (2025, May 6).
- ChemicalBook. AMINO(4-ISOPROPYLPHENYL)ACETIC ACID | 126746-20-1.
- PubChem. 2-amino-2-(4-methylphenyl)acetic Acid.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. falseguridad.com [falseguridad.com]
- 4. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid 95% | CAS: 168393-61-1 | AChemBlock [achemblock.com]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. biovera.com.au [biovera.com.au]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

